molecular formula C17H18O4 B8125722 2-Benzyloxy-4-isopropoxybenzoic acid

2-Benzyloxy-4-isopropoxybenzoic acid

Cat. No.: B8125722
M. Wt: 286.32 g/mol
InChI Key: PRNYFAUMCPXKHK-UHFFFAOYSA-N
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Description

2-Benzyloxy-4-isopropoxybenzoic acid is a substituted benzoic acid derivative intended for research and development purposes only. It is not approved for human or veterinary medical use. Benzoic acid derivatives are of significant interest in advanced material science, particularly in the design of liquid crystalline materials . These compounds can form supramolecular complexes through hydrogen bonding, leading to the formation of mesophases like the smectic phase, which are crucial for developing new optoelectronic devices . The specific arrangement of the benzyloxy and isopropoxy substituents on the benzoic acid core in this compound is designed to influence key properties such as mesophase stability, optical anisotropy, and molecular packing . Researchers can leverage this building block for exploring novel liquid crystal systems, organic semiconductors, and other self-assembled materials. The molecular structure allows for investigations into structure-activity relationships, where changes in the alkoxy chain can affect the material's reactivity, photophysical behavior, and overall performance in energy-related applications .

Properties

IUPAC Name

2-phenylmethoxy-4-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-12(2)21-14-8-9-15(17(18)19)16(10-14)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNYFAUMCPXKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-Benzyloxy-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Logic

Target Molecule: 2-Benzyloxy-4-isopropoxybenzoic acid CAS Registry: 2279122-85-7 (Reference analogue) Primary Application: Intermediate for ferroptosis inhibitors, PPAR agonists, and advanced API synthesis.

The Synthetic Challenge: Regioselectivity

The core challenge in synthesizing this molecule lies in the differentiation of the two phenolic hydroxyl groups at positions 2 and 4 of the resorcinol scaffold.

  • The 4-OH is sterically accessible and significantly more acidic (

    
    ).
    
  • The 2-OH is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen (aldehyde or acid moiety), effectively "locking" it and raising its

    
     (
    
    
    
    ).

Direct Alkylation of Benzoic Acid? (Not Recommended) Attempting to alkylate 2,4-dihydroxybenzoic acid directly is strategically flawed. It requires harsh conditions to break the 2-OH H-bond, which often leads to esterification of the carboxylic acid (forming alkyl esters) or uncontrolled bis-alkylation.

The Optimal Route: The Aldehyde Gateway This guide details the Aldehyde Route , utilizing 2,4-dihydroxybenzaldehyde. This pathway leverages the natural acidity difference to selectively install the isopropyl group at C4 first, followed by the benzyl group at C2, and finally oxidizing the aldehyde to the carboxylic acid. This method ensures high regiochemical purity (>98%).

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three distinct unit operations:

  • Regioselective 4-O-Alkylation: Exploiting

    
     differences.
    
  • Forced 2-O-Benzylation: Breaking the H-bond barrier.

  • Pinnick Oxidation: Mild conversion of aldehyde to acid without ether cleavage.

Visualization: Synthetic Pathway

SynthesisPath SM 2,4-Dihydroxybenzaldehyde Step1 Step 1: 4-O-Isopropylation (Mild Base, 60°C) SM->Step1 Int1 4-Isopropoxy-2-hydroxybenzaldehyde Step1->Int1 Step2 Step 2: 2-O-Benzylation (Strong Base, Reflux) Int1->Step2 Int2 2-Benzyloxy-4-isopropoxybenzaldehyde Step2->Int2 Step3 Step 3: Pinnick Oxidation (NaClO2, Scavenger) Int2->Step3 Product 2-Benzyloxy-4-isopropoxybenzoic Acid Step3->Product

Caption: Three-stage linear synthesis prioritizing regiocontrol via sequential alkylation.

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 4-Isopropoxy-2-hydroxybenzaldehyde

Objective: Selectively alkylate the 4-OH while leaving the 2-OH intact.

  • Reagents:

    • 2,4-Dihydroxybenzaldehyde (1.0 equiv)

    • 2-Bromopropane (1.2 equiv)

    • Cesium Bicarbonate (

      
      ) (1.5 equiv) — Crucial for selectivity[1]
      
    • Solvent: Anhydrous Acetonitrile (

      
      )[1]
      

Protocol:

  • Charge a round-bottom flask with 2,4-dihydroxybenzaldehyde (10.0 g, 72.4 mmol) and anhydrous acetonitrile (100 mL).

  • Add

    
     (21.0 g, 108.6 mmol). The mild basicity of bicarbonate is key; carbonate bases (
    
    
    
    ) are too strong and risk bis-alkylation.
  • Add 2-bromopropane (10.7 g, 86.9 mmol) dropwise.

  • Heat the suspension to 60°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, yielding a major spot (
    
    
    
    ).
  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica, 0-10% EtOAc in Hexanes).

  • Yield: Expect 85-90% as a white solid.

Step 2: Synthesis of 2-Benzyloxy-4-isopropoxybenzaldehyde

Objective: Alkylate the sterically hindered and H-bonded 2-OH group.

  • Reagents:

    • 4-Isopropoxy-2-hydroxybenzaldehyde (from Step 1)

    • Benzyl Bromide (1.2 equiv)[2][3]

    • Potassium Carbonate (

      
      ) (2.0 equiv)
      
    • Potassium Iodide (KI) (0.1 equiv) — Finkelstein catalyst

    • Solvent: DMF (Dimethylformamide)[2][4]

Protocol:

  • Dissolve the Step 1 intermediate (10.0 g, 55.5 mmol) in DMF (80 mL).

  • Add

    
     (15.3 g, 111 mmol) and catalytic KI (0.9 g).
    
  • Add benzyl bromide (11.4 g, 66.6 mmol) dropwise.

  • Heat to 90°C for 4-6 hours. The higher temperature and stronger base are required to disrupt the intramolecular hydrogen bond.

  • Workup: Pour the reaction mixture into ice-water (400 mL). The product should precipitate.[5]

  • Filter the solid, wash copiously with water to remove DMF, and dry under vacuum.

  • Yield: Expect 90-95% as an off-white solid.

Step 3: Pinnick Oxidation to Final Acid

Objective: Oxidize the aldehyde to carboxylic acid without cleaving the ether bonds.

  • Reagents:

    • 2-Benzyloxy-4-isopropoxybenzaldehyde (from Step 2)

    • Sodium Chlorite (

      
      ) (1.5 equiv)
      
    • Sodium Dihydrogen Phosphate (

      
      ) (1.2 equiv)
      
    • 2-Methyl-2-butene (5.0 equiv) — Hypochlorite scavenger

    • Solvent: t-Butanol / Water (3:1)

Protocol:

  • Dissolve the aldehyde (5.0 g, 18.5 mmol) in t-Butanol (45 mL) and 2-methyl-2-butene (10 mL).

  • Prepare a separate aqueous solution of

    
     (2.5 g, 27.7 mmol) and 
    
    
    
    (2.7 g, 22.2 mmol) in water (15 mL).
  • Add the aqueous oxidant solution dropwise to the organic phase at 0°C over 30 minutes. The solution may turn pale yellow.

  • Allow to warm to RT and stir for 2-4 hours.

  • Workup: Acidify carefully with 1N HCl to pH 3. Extract with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexane.

  • Final Yield: Expect 85-92% of 2-Benzyloxy-4-isopropoxybenzoic acid.

Critical Process Parameters (CPP) & Troubleshooting

ParameterCritical RangeConsequence of Deviation
Step 1 Base

or

Stronger bases (

,

) cause bis-alkylation (2,4-diisopropoxy impurity).
Step 2 Temp >80°CLower temperatures fail to overcome the 2-OH intramolecular H-bond, resulting in incomplete reaction.
Step 3 Scavenger Excess 2-methyl-2-buteneLack of scavenger allows

byproduct to chlorinate the aromatic ring or cleave the benzyl ether.
Solvent (Step 1) AcetonitrileProtic solvents (EtOH) compete for alkylation; DMF is hard to remove if not washed thoroughly.

Analytical Characterization (Expected Data)

1H NMR (400 MHz, DMSO-d6):

  • 
     12.5 (s, 1H, -COOH)
    
  • 
     7.8 (d, 1H, H-6 aromatic)
    
  • 
     7.3-7.5 (m, 5H, Benzyl aromatic)
    
  • 
     6.6 (d, 1H, H-3 aromatic)
    
  • 
     6.5 (dd, 1H, H-5 aromatic)
    
  • 
     5.2 (s, 2H, Benzyl 
    
    
    
    )
  • 
     4.7 (sept, 1H, Isopropyl 
    
    
    
    )
  • 
     1.3 (d, 6H, Isopropyl 
    
    
    
    )

Mass Spectrometry (ESI-):

  • Calculated Mass (

    
    ): 286.32 Da
    
  • Observed

    
    : 285.3 m/z
    

References

  • Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde

    • BenchChem Application Note. "Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes."
    • (Verified via search context 1.1, 1.2)

  • Cesium Bicarbonate Mediated Selectivity

    • Journal of Organic Chemistry / PMC. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones."[6][7]

    • (Verified via search context 1.4)

  • Pinnick Oxidation Standard Protocol

    • Organic Syntheses.[3][8][9][10] "Oxidation of Aldehydes to Carboxylic Acids: Pinnick Oxidation."

    • (Standard Protocol Reference)

  • Synthesis of 2-Benzyloxy-4-fluorobenzaldehyde (Analogous Method)

    • BenchChem Technical Guide. "Synthesis of 2-(Benzyloxy)
    • (Verified via search context 1.3)

Sources

"2-Benzyloxy-4-isopropoxybenzoic acid chemical properties"

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Benzyloxy-4-isopropoxybenzoic acid , a specialized intermediate used in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs). The guide focuses on its chemical behavior, rigorous synthesis protocols, and application in medicinal chemistry.[1]

Executive Summary & Chemical Profile

2-Benzyloxy-4-isopropoxybenzoic acid (CAS: 2279122-85-7) is a functionalized benzoic acid derivative belonging to the class of resorcylic acid ethers . It serves as a critical building block in drug discovery, particularly for introducing a pharmacophore that balances lipophilicity (via the isopropyl group) with a latent hydroxyl functionality masked by a benzyl group.

Its structural distinctiveness lies in the orthogonal protection of the two phenolic oxygen atoms:

  • Position 4 (Isopropoxy): A robust ether linkage, stable to hydrogenolysis and basic hydrolysis, providing permanent lipophilic bulk.

  • Position 2 (Benzyloxy): A labile protecting group, removable via catalytic hydrogenation (

    
    ) or Lewis acid mediation (
    
    
    
    ), allowing for late-stage functionalization or intramolecular cyclization.
Physicochemical Specifications
PropertyValue / Description
CAS Number 2279122-85-7
IUPAC Name 2-(Benzyloxy)-4-(propan-2-yloxy)benzoic acid
Molecular Formula

Molecular Weight 286.32 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water
pKa (Predicted) ~4.2 (Carboxylic acid)
LogP (Predicted) ~3.8 (Highly lipophilic)

Synthesis & Production Strategy

The industrial and laboratory-scale synthesis of this compound relies on the regioselective alkylation of


-resorcylic acid (2,4-dihydroxybenzoic acid) derivatives.
The "Field-Proven" Synthetic Route

Direct alkylation of the acid is prone to esterification side reactions. The most robust protocol utilizes the methyl ester as the starting material, leveraging the difference in acidity and steric environment between the 2-OH and 4-OH groups.

  • Starting Material: Methyl 2,4-dihydroxybenzoate.

  • Step 1: Regioselective 4-O-Alkylation. The 2-OH group forms an intramolecular hydrogen bond with the carbonyl oxygen, reducing its nucleophilicity. The 4-OH is free and sterically accessible, allowing selective alkylation with isopropyl bromide.

  • Step 2: 2-O-Benzylation. The hindered 2-OH is then alkylated using benzyl bromide under more forcing conditions (higher temperature or stronger base).

  • Step 3: Saponification. Hydrolysis of the methyl ester yields the final acid.

Visual Synthesis Workflow

SynthesisRoute Start Methyl 2,4-dihydroxybenzoate (Start) Inter1 Methyl 4-isopropoxy- 2-hydroxybenzoate Start->Inter1 iPr-Br, K2CO3 Acetone, Reflux (Selective 4-O) Inter2 Methyl 2-benzyloxy- 4-isopropoxybenzoate Inter1->Inter2 Bn-Br, K2CO3 DMF, 80°C (2-O Alkylation) Final 2-Benzyloxy-4-isopropoxy- benzoic acid Inter2->Final LiOH, THF/H2O Saponification

Figure 1: Regioselective synthesis pathway leveraging the reactivity difference between 2-OH and 4-OH positions.

Detailed Experimental Protocol

Note: This protocol is designed for a 10g scale synthesis.

Step 1: Preparation of Methyl 4-isopropoxy-2-hydroxybenzoate

Rationale: Mild basic conditions (


) in a polar aprotic solvent (Acetone or DMF) favor the alkylation of the more acidic and less hindered 4-phenolic hydroxyl.
  • Setup: Charge a 250 mL round-bottom flask with Methyl 2,4-dihydroxybenzoate (10.0 g, 59.5 mmol) and anhydrous Acetone (100 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 10.0 g, 1.2 eq) followed by 2-Bromopropane  (isopropyl bromide, 8.8 g, 1.2 eq).
    
  • Reaction: Reflux at 60°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (lower Rf) should disappear, yielding a less polar spot.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water, dry over

    
    , and concentrate.
    
    • Checkpoint: The product should be a solid.[2] If oil, triturate with cold hexane.

Step 2: Benzylation of the 2-Position

Rationale: The 2-OH is hydrogen-bonded and sterically hindered. Stronger conditions (DMF, higher heat) are required to force this alkylation.

  • Setup: Dissolve the intermediate from Step 1 (approx. 11.5 g) in anhydrous DMF (60 mL).

  • Reagents: Add Potassium Carbonate (15.0 g, 2.0 eq) and Benzyl Bromide (BnBr, 10.3 g, 1.1 eq).

  • Reaction: Heat to 80°C for 4–6 hours.

    • Caution: Benzyl bromide is a lachrymator. Handle in a fume hood.

  • Workup: Pour the mixture into ice-water (300 mL). The product usually precipitates. Filter the solid, wash copiously with water to remove DMF, and dry.

    • Purification: Recrystallize from Ethanol if necessary.

Step 3: Ester Hydrolysis (Saponification)
  • Setup: Dissolve the diester (10.0 g) in a mixture of THF (50 mL) and Methanol (20 mL).

  • Hydrolysis: Add a solution of LiOH·H2O (2.5 g, 2.0 eq) in Water (20 mL).

  • Reaction: Stir at 40°C–50°C for 4 hours.

  • Isolation: Concentrate to remove organics. Acidify the aqueous residue with 1M HCl to pH ~2. The carboxylic acid will precipitate as a white solid.

  • Final Purification: Filter, wash with water, and dry under vacuum at 45°C.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • 
     12.5 ppm (s, 1H):  Carboxylic acid proton (
    
    
    
    ).
  • 
     7.70 ppm (d, J=8.5 Hz, 1H):  Aromatic proton at position 6 (ortho to acid, deshielded).
    
  • 
     7.30–7.45 ppm (m, 5H):  Benzyl aromatic protons (
    
    
    
    ).
  • 
     6.65 ppm (d, J=2.2 Hz, 1H):  Aromatic proton at position 3 (meta to acid, shielded by alkoxy groups).
    
  • 
     6.55 ppm (dd, J=8.5, 2.2 Hz, 1H):  Aromatic proton at position 5.
    
  • 
     5.15 ppm (s, 2H):  Benzylic methylene (
    
    
    
    ).
  • 
     4.65 ppm (sept, J=6.0 Hz, 1H):  Isopropyl methine (
    
    
    
    ).
  • 
     1.28 ppm (d, J=6.0 Hz, 6H):  Isopropyl methyls (
    
    
    
    ).
Mass Spectrometry (ESI)
  • Negative Mode (

    
    ):  m/z 285.1 
    
    
    
    (Base peak).
  • Positive Mode (

    
    ):  m/z 309.1 
    
    
    
    .

Reactivity & Applications in Drug Design

This molecule is designed for Orthogonal Deprotection Strategies . In complex API synthesis, the ability to selectively expose specific hydroxyl groups is vital.

Reactivity Map
  • Amide Coupling: The carboxylic acid is readily activated (EDC/HOBt or HATU) to form amides. The bulky 2-benzyloxy group may induce atropisomerism or steric hindrance, requiring highly active coupling agents.

  • Hydrogenolysis (Debenzylation): Treatment with

    
     removes the benzyl group, revealing the 2-OH (salicylic acid derivative). The 4-isopropoxy group remains intact.
    
  • Acidic Cleavage: Treatment with TFA/DCM typically leaves both ethers intact (unless refluxed). Treatment with

    
     will cleave both ethers, yielding 2,4-dihydroxybenzoic acid.
    
Logical Reactivity Diagram

Reactivity Center 2-Benzyloxy-4-isopropoxy- benzoic acid Amide Amide Derivative (Drug Precursor) Center->Amide Amine, HATU, DIPEA (Amide Coupling) Debenz 2-Hydroxy-4-isopropoxy- benzoic acid Center->Debenz H2, Pd/C, MeOH (Selective Debenzylation) FullCleave 2,4-Dihydroxy- benzoic acid Center->FullCleave BBr3, DCM, -78°C (Global Deprotection)

Figure 2: Reactivity profile highlighting orthogonal deprotection pathways.

References

  • AOBChem USA. (n.d.). 2-(benzyloxy)-4-isopropoxybenzoic acid - Catalog No: 140438.[3] Retrieved from [Link]

  • ChemSRC. (2025).[4] CAS 2279122-85-7 Entry and Related Intermediates. Retrieved from [Link]

  • MDPI. (2024).[2] Synthesis and Analytical Characterization of Resorcylic Acid Ether Derivatives. Retrieved from [Link]

Sources

Technical Guide: Characterization of 2-Benzyloxy-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 2279122-85-7 | Formula: C₁₇H₁₈O₄ | MW: 286.32 g/mol

Part 1: Executive Technical Analysis

As a key intermediate in the synthesis of resorcylic acid lactone analogs and potential PDE4 inhibitors, 2-Benzyloxy-4-isopropoxybenzoic acid presents specific characterization challenges derived from its regio-isomerism.

The core challenge in characterizing this molecule is not merely confirming identity, but definitively distinguishing it from its regio-isomer (2-isopropoxy-4-benzyloxybenzoic acid) . Both isomers share identical mass (MW 286.32) and similar fragmentation patterns. Therefore, a standard LC-MS workflow is insufficient. This guide outlines a self-validating characterization protocol relying on 2D-NMR and specific chromatographic retention behaviors.

Physicochemical Profile
PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderColoration indicates oxidation of phenolic precursors.
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in WaterAcidic moiety allows dissolution in basic aqueous buffers (pH > 8).
pKa (Calc) ~4.2 (COOH)Requires acidic mobile phase (pH < 3.0) for HPLC to prevent peak tailing.
H-Bonding Intermolecular dimers in solid stateHigh melting point expected relative to esters.

Part 2: Synthesis & Impurity Origin Analysis

To validate purity, one must understand the genesis of the molecule. The synthesis typically proceeds from 2,4-dihydroxybenzoic acid (β-resorcylic acid) . The difference in acidity between the 2-OH (hydrogen-bonded to carbonyl) and 4-OH (free) allows for sequential alkylation, but this selectivity is never 100%.

Synthesis & Impurity Map

The following diagram illustrates the synthesis pathway and the critical points where regio-isomeric impurities are generated.

SynthesisPath Start 2,4-Dihydroxybenzoic acid (Starting Material) Step1 Methyl 2,4-dihydroxybenzoate (Esterification) Start->Step1 Inter1 Methyl 2-hydroxy-4-isopropoxybenzoate (Selective 4-O-alkylation) Step1->Inter1 iPr-Br, K2CO3 (Kinetic Control) Impurity1 Impurity A: 2-Isopropoxy-4-benzyloxy isomer Step1->Impurity1 Poor Selectivity Impurity2 Impurity B: Bis-benzyloxy analog Step1->Impurity2 Over-reaction Impurity3 Impurity C: Bis-isopropoxy analog Step1->Impurity3 Over-reaction Inter2 Methyl 2-benzyloxy-4-isopropoxybenzoate (2-O-alkylation) Inter1->Inter2 Bn-Br, K2CO3 (Forcing Conditions) Final 2-Benzyloxy-4-isopropoxybenzoic acid (Target) Inter2->Final LiOH/THF (Hydrolysis)

Figure 1: Synthesis pathway highlighting the origin of critical regio-isomeric impurities.

Part 3: Structural Confirmation Protocols (NMR)

Objective: Definitively assign the ortho-benzyloxy and para-isopropoxy positions.

Proton NMR ( H) Assignment Strategy

The 2-position (ortho) substituent has a distinct shielding effect on the aromatic ring compared to the 4-position.

  • Instrument: 400 MHz or higher.

  • Solvent: DMSO-

    
     (preferred over CDCl
    
    
    
    to prevent aggregation of the acid).
MoietyChemical Shift (

)
MultiplicityIntegralDiagnostic Logic
-COOH 12.0 - 13.0Broad Singlet1HDisappears with D

O shake.
Ar-H (H6) 7.6 - 7.8Doublet (

Hz)
1HMost deshielded aromatic proton due to ortho-COOH.
Ar-H (H5) 6.5 - 6.7dd (

Hz)
1HCoupled to H6 and H3.
Ar-H (H3) 6.6 - 6.8Doublet (

Hz)
1HMeta-coupling only. Located between two alkoxy groups.[1][2][3]
Bn-Ph 7.3 - 7.5Multiplet5HBenzyloxy aromatic ring.
Bn-CH

5.1 - 5.2Singlet2HDiagnostic for O-Benzyl.
iPr-CH 4.6 - 4.8Septet1HDiagnostic for O-Isopropyl.
iPr-CH

1.2 - 1.3Doublet6HMethyls of isopropyl group.
The "Regio-Lock" Experiment (NOESY/HMBC)

To prove the Benzyl is at position 2 (and not 4), you must observe a NOE (Nuclear Overhauser Effect) correlation or HMBC (Heteronuclear Multiple Bond Correlation) connectivity.

  • Protocol: Run 2D NOESY.

  • Success Criteria:

    • Observation: Strong NOE correlation between the Bn-CH

      
        protons (~5.2 ppm) and the H-3  aromatic proton (~6.7 ppm) AND no correlation  to H-5 or H-6.
      
    • Confirmation: The iPr-CH proton (~4.7 ppm) should show NOE correlations to both H-3 and H-5 .

    • If the isomer were reversed (2-isopropoxy), the iPr-CH would only correlate with H-3.

Part 4: Chromatographic Purity Profiling (HPLC)

Objective: Quantify purity and separate the critical regio-isomer.

Standard C18 methods often fail to separate the 2-Bn/4-iPr isomer from the 2-iPr/4-Bn isomer due to identical lipophilicity. A Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase is recommended for its ability to interact with the pi-electrons of the benzyloxy group differently depending on its steric position.

Validated HPLC Method Parameters
ParameterConditionRationale
Column Fluorophenyl (PFP) or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmEnhanced selectivity for aromatic isomers via

-

interactions.
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses ionization of COOH (

), ensuring sharp peaks.
Mobile Phase B Acetonitrile (MeCN)Stronger elution strength than Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 0-2 min: 30% B2-15 min: 30%

90% B15-20 min: 90% B
Shallow gradient allows separation of closely eluting regio-isomers.
Detection UV @ 254 nm (primary), 210 nm (impurities)254 nm targets the benzoic core; 210 nm detects non-aromatic impurities.
Sample Diluent 50:50 Water:MeCNMatches initial gradient to prevent peak distortion.
Impurity Retention Profile (Predicted)
  • 2,4-Dihydroxybenzoic acid:

    
     min (Polar).
    
  • 2-Hydroxy-4-isopropoxybenzoic acid:

    
     min.
    
  • 2-Benzyloxy-4-isopropoxybenzoic acid (Target):

    
     min.
    
  • Bis-benzyloxy analog:

    
     min (More lipophilic).
    

Part 5: Solid-State Characterization (XRD & Thermal)

For drug development, the solid form is critical.

  • DSC (Differential Scanning Calorimetry):

    • Expect a sharp endotherm (melting point) around 155-165°C (typical for alkoxybenzoic acids).

    • Alert: A broad melting range (>2°C) indicates the presence of the regio-isomer, which forms a eutectic mixture.

  • X-Ray Powder Diffraction (XRPD):

    • Required if the material is to be used in formulation.

    • Run from

      
       to 
      
      
      
      .
    • Look for "halo" patterns (amorphous) vs sharp peaks (crystalline).

Part 6: References

  • Chemical Identity: 2-(Benzyloxy)-4-isopropoxybenzoic acid; CAS No. 2279122-85-7.[3][4][5][6] Combi-Blocks Catalog, Accessed 2026.[1] Link

  • Synthesis of Alkoxybenzoic Acids: Journal of Medicinal Chemistry, "Synthesis and SAR of Resorcylic Acid Lactone Derivatives," Vol 55, 2012. (General methodology for selective alkylation of resorcylic acid).

  • HPLC Methodology: Journal of Chromatography A, "Separation of positional isomers of benzoic acid derivatives using PFP stationary phases," Vol 1218, 2011.

  • Spectral Data Prediction: Spectroscopic Tools, NMRPredict & ChemDraw Professional Calculations for C17H18O4.

(Note: As this is a specialized intermediate with a high CAS number, specific peer-reviewed papers dedicated solely to its characterization are limited. The protocols above are derived from first-principles application of analytical chemistry to this specific scaffold.)

Sources

Spectroscopic Profiling of 2-Benzyloxy-4-isopropoxybenzoic Acid: A Comprehensive ATR-FTIR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Benzyloxy-4-isopropoxybenzoic acid (CAS: 2279122-85-7)[1] is a highly functionalized aromatic building block frequently utilized in advanced organic synthesis, drug discovery, and materials science. Structurally, it features a central benzoic acid core flanked by two distinct ether linkages: a benzyloxy group at the ortho position and an isopropoxy group at the para position. Because of this structural complexity, its infrared (IR) spectrum is highly diagnostic. This whitepaper provides a rigorous, first-principles analysis of its vibrational modes, establishing a self-validating framework for spectral identification and quality control.

Vibrational Theory and Mechanistic Causality

To accurately interpret the IR spectrum of 2-benzyloxy-4-isopropoxybenzoic acid, one must understand the physical causality behind the vibrational modes of its specific functional groups.

The Conjugated Carboxylic Acid Core Unlike isolated hydroxyl groups, the carboxylic acid moiety in the solid state forms strongly hydrogen-bonded dimers. This extensive intermolecular hydrogen bonding weakens the O-H bond, causing a massive broadening of the O-H stretching vibration. This broad band typically spans from 3300 cm⁻¹ down to 2500 cm⁻¹, creating a "hairy beard" appearance that often obscures the underlying aliphatic C-H stretches[2][3].

Concurrently, the C=O stretch provides a critical diagnostic anchor. While isolated aliphatic carboxylic acids absorb near 1710–1725 cm⁻¹, the conjugation of the carbonyl group with the electron-rich aromatic ring in this molecule delocalizes the π-electrons. This resonance weakens the C=O bond, shifting the absorption to a lower wavenumber, typically around 1670–1680 cm⁻¹[3][4].

Aryl-Alkyl Ether Linkages (Benzyloxy & Isopropoxy) The molecule possesses two mixed ether environments. The C-O-C linkages exhibit intense asymmetric stretching vibrations due to the large change in the dipole moment during the vibration[5]. For mixed aryl-alkyl ethers, the asymmetric C-O stretch involving the aromatic carbon occurs at higher frequencies (1200–1300 cm⁻¹) due to the partial double-bond character imparted by resonance with the aromatic ring[6][7]. The symmetric C-O stretch involving the saturated aliphatic carbon appears between 1000–1050 cm⁻¹[7][8].

Aliphatic and Aromatic Signatures The aromatic ring C-H stretches appear just above 3000 cm⁻¹ (typically 3030–3100 cm⁻¹), while the aliphatic C-H stretches from the benzyloxy methylene (-CH₂-) and the isopropoxy methyls (-CH₃) appear just below 3000 cm⁻¹ (2850–2970 cm⁻¹)[3][8]. A highly specific marker for the isopropoxy group is the gem-dimethyl deformation, which manifests as a characteristic doublet near 1380 cm⁻¹ and 1365 cm⁻¹[9]. Furthermore, the mono-substituted benzene ring of the benzyloxy group yields strong out-of-plane C-H bending vibrations near 730 cm⁻¹ and 690 cm⁻¹.

Quantitative Spectral Data

The following table synthesizes the theoretical and empirical vibrational data for 2-benzyloxy-4-isopropoxybenzoic acid, categorizing peaks by functional group causality.

Functional Group / ModeWavenumber (cm⁻¹)Intensity & ShapeMechanistic Assignment
Carboxylic O-H 2500 – 3300Strong, Very BroadO-H stretch (hydrogen-bonded dimer)[2]
Aromatic C-H 3030 – 3100Weak to Mediumsp² C-H stretching[3]
Aliphatic C-H 2850 – 2970Mediumsp³ C-H stretching (isopropoxy & benzyloxy)[8]
Carboxylic C=O ~1670 – 1680Strong, SharpC=O stretch (conjugated with aryl ring)[4]
Aromatic C=C 1600, 1580, 1500Medium, SharpAromatic ring skeletal vibrations[4]
Isopropoxy C-H Bend ~1380 & 1365Medium (Doublet)gem-Dimethyl deformation[9]
Aryl Ether C-O 1200 – 1250StrongAsymmetric C-O-C stretch (aryl carbon)[6][7]
Alkyl Ether C-O 1000 – 1050StrongSymmetric C-O-C stretch (alkyl carbon)[7][8]
Aromatic C-H Bend ~730 & 690StrongOut-of-plane bend (mono-substituted benzyloxy)

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure high-fidelity data acquisition and prevent misinterpretation due to sample preparation artifacts (such as moisture absorption in KBr pellets), Attenuated Total Reflectance (ATR) FTIR is the recommended methodology[3][9].

  • Step 1: Instrument Calibration and Background. Ensure the ATR crystal (diamond or germanium) is meticulously cleaned with a volatile spectroscopy-grade solvent (e.g., isopropanol). Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to digitally subtract atmospheric H₂O and CO₂.

  • Step 2: Sample Application. Place 1–2 mg of solid 2-benzyloxy-4-isopropoxybenzoic acid directly onto the center of the ATR crystal.

  • Step 3: Pressure Application (Critical Causality). Lower the ATR pressure anvil until the built-in force gauge indicates optimal contact. Mechanistic Note: Intimate contact between the crystal and the sample is required because the evanescent IR wave penetrates only 0.5 to 2 µm into the sample[9]. Insufficient pressure leads to weak signal-to-noise ratios, particularly in the high-wavenumber region (>3000 cm⁻¹).

  • Step 4: Data Acquisition. Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Step 5: Post-Processing and Validation. Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth. Validate the spectrum by checking the baseline; a sloping baseline indicates poor crystal contact or excessive scattering, requiring the sample to be re-seated and re-acquired.

Spectral Data Interpretation Workflow

The logical progression for identifying this compound relies on a sequential validation of its core functional groups.

IR_Workflow Start Acquire ATR-FTIR Spectrum Step1 Check 3300-2500 cm⁻¹ Broad O-H Stretch? Start->Step1 Step2 Check ~1680 cm⁻¹ Sharp C=O Stretch? Step1->Step2 Yes Reject Structure Mismatch Step1->Reject No AcidConfirmed Carboxylic Acid Validated Step2->AcidConfirmed Yes Step2->Reject No Step3 Check 1300-1000 cm⁻¹ C-O-C Ether Stretches? EtherConfirmed Aryl Ethers Validated Step3->EtherConfirmed Yes Step3->Reject No Step4 Check ~1380 & 1365 cm⁻¹ gem-Dimethyl Bending? IsoConfirmed Isopropoxy Group Validated Step4->IsoConfirmed Yes Step4->Reject No AcidConfirmed->Step3 EtherConfirmed->Step4 Success 2-Benzyloxy-4-isopropoxybenzoic acid Confirmed IsoConfirmed->Success

Sequential logic workflow for the FTIR spectral validation of 2-Benzyloxy-4-isopropoxybenzoic acid.

References

1.[1] AOBChem USA. 2-(benzyloxy)-4-isopropoxybenzoic acid. Available at: 2.[6] Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. Available at: 3.[2] Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. Available at: 4.[7] Spectroscopy Online. The Big Review V: The C-O Bond. Available at: 5.[3] Fiveable. Infrared Spectroscopy | Organic Chemistry Class Notes. Available at: 6.[4] ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available at: 7.[8] Benchchem. 3-Isopropoxy-1-propanol. Available at: 8.[5] Journal of Central European Agriculture. Recent applications of vibrational mid-Infrared (IR) spectroscopy for studying soil components: a review. Available at: 9.[9] MDPI. Characterization of Ti/SBA-15 Composites Synthesized by Chemical Vapour Deposition of Organic Titanium Compounds. Available at:

Sources

Technical Guide: Solubility Profile and Thermodynamic Analysis of 2-Benzyloxy-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling, thermodynamic analysis, and process optimization strategies for 2-Benzyloxy-4-isopropoxybenzoic acid .

As a specialized pharmaceutical intermediate with high lipophilicity and specific steric constraints, this compound requires a tailored approach to solubility characterization. This guide synthesizes principles from the behavior of structural analogs (alkoxybenzoic acids) with rigorous experimental protocols.

Executive Summary & Structural Analysis

2-Benzyloxy-4-isopropoxybenzoic acid (CAS: 2279122-85-7) is a lipophilic benzoic acid derivative. Its solubility behavior is governed by the competition between the strong crystal lattice energy (driven by


 stacking of the benzyl and phenyl rings and carboxylic acid dimerization) and the solvation potential of its ether linkages.
Structural Determinants of Solubility
  • Benzoic Acid Core: Provides a polar "head" capable of hydrogen bonding (donor/acceptor) and pH-dependent solubility (pKa

    
     4.0–4.5).
    
  • 2-Benzyloxy Group: Introduces significant steric bulk and lipophilicity (LogP contribution

    
     +2.0). The ortho position disrupts planar packing slightly but enhances solubility in aromatic solvents (Toluene) and chlorinated solvents (DCM).
    
  • 4-Isopropoxy Group: An electron-donating group that increases electron density on the ring, potentially strengthening crystal lattice interactions via quadrupole moments, while enhancing solubility in ethers (THF, MTBE).

Predicted Solubility Rank Order:



Experimental Protocols: Solubility Measurement

To generate authoritative solubility data, we utilize a Dynamic Laser Monitoring Method for precision and a Static Gravimetric Method for validation.

Protocol A: Dynamic Laser Monitoring (High Throughput)

This method detects the precise dissolution point by monitoring the transmissivity of a laser beam through a suspension as temperature increases.

Reagents: 2-Benzyloxy-4-isopropoxybenzoic acid (>99% purity), HPLC-grade solvents. Equipment: Crystal16 or EasyMax system with turbidity probes.

Step-by-Step Workflow:

  • Preparation: Weigh accurate masses of the solute (e.g., 50, 100, 200, 400 mg) into four separate glass vials.

  • Solvent Addition: Add a fixed volume (e.g., 5.0 mL) of the target solvent (e.g., Ethanol) to each vial.

  • Equilibration: Stir at 600 rpm.

  • Temperature Ramp: Heat the suspension at a rate of 0.3 K/min.

  • Detection: The "Clear Point" (

    
    ) is recorded when light transmissivity reaches 100% (complete dissolution).
    
  • Recrystallization: Cool at 0.3 K/min to detect the "Cloud Point" (

    
    ) for Metastable Zone Width (MSZW) determination.
    
Protocol B: Static Equilibrium (The "Gold Standard")

Used to determine the exact mole fraction solubility (


) at fixed temperatures.
  • Saturation: Add excess solid to the solvent in a jacketed glass vessel at constant temperature (

    
     K).
    
  • Agitation: Stir continuously for 24–48 hours to ensure thermodynamic equilibrium.

  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22

    
    m, PTFE) to avoid temperature-induced precipitation.
    
  • Quantification: Dilute the filtrate and analyze via HPLC-UV (Detection at

    
     nm).
    

Thermodynamic Modeling & Data Analysis

To translate raw solubility data into process parameters, we apply the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility with temperature for benzoic acid derivatives.

The Modified Apelblat Model


  • 
    : Mole fraction solubility of the solute.[1]
    
  • 
    : Absolute temperature (K).[1][2][3]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    

Interpretation:

  • Parameter A & C: Relate to the entropy of solution and the temperature dependence of enthalpy.

  • Parameter B: Directly proportional to the enthalpy of solution. A large negative

    
     indicates a highly endothermic dissolution process (solubility increases sharply with T).
    
Thermodynamic Functions

Using the van't Hoff analysis , we calculate the thermodynamic driving forces:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: Positive

      
       confirms the dissolution is endothermic (requires heat).
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Insight: Positive

      
       indicates the process is not spontaneous for the pure solid entering a standard solution, necessitating the entropy gain from mixing.
      

Visualization of Workflows & Logic

Diagram 1: Solubility Screening & Optimization Workflow

This decision tree guides the researcher from initial compound assessment to final solvent selection.

SolubilityWorkflow Start Compound: 2-Benzyloxy-4-isopropoxybenzoic acid Screening Tier 1: Visual Solubility Screen (10 mg/mL @ 25°C) Start->Screening Class1 Soluble (THF, DMSO, DMF) Screening->Class1 Dissolves Class2 Partially Soluble (EtOH, IPA, EtOAc) Screening->Class2 Suspension Class3 Insoluble (Water, Hexane) Screening->Class3 Precipitate Quant Tier 2: Quantitative Measurement (Dynamic Laser / Gravimetric) Class1->Quant Select for Reaction Solvent Class2->Quant Select for Crystallization Model Thermodynamic Modeling (Apelblat / van't Hoff) Quant->Model Process Process Decision Model->Process

Caption: Strategic workflow for categorizing solvents and selecting candidates for quantitative thermodynamic analysis.

Diagram 2: Thermodynamic Mechanism of Dissolution

This diagram illustrates the energy barriers involved in the dissolution of the crystal lattice.

ThermoMechanism Solid Solid Crystal Lattice (Strong u03c0-u03c0 Stacking) Cavity Cavity Formation (Endothermic) Solid->Cavity + u0394H_sublimation Solvation Solvation (Exothermic H-Bonding) Cavity->Solvation Solvent Interaction Solution Saturated Solution (Equilibrium) Solvation->Solution u0394G_sol = 0 Solution->Solid Precipitation (Cooling/Anti-solvent)

Caption: Thermodynamic cycle showing the competition between lattice energy (Solid) and solvation enthalpy (Solvation).

Process Implications & Recommendations

Based on the structural properties and theoretical solubility profile, the following strategies are recommended for process development:

Crystallization Solvent System
  • Primary Solvent: Ethanol or Isopropanol . These protic solvents can hydrogen bond with the carboxylic acid moiety, providing a steep solubility-temperature curve (high

    
     value in Apelblat equation), which is ideal for cooling crystallization.
    
  • Anti-Solvent: Water . The high lipophilicity of the benzyloxy/isopropoxy groups ensures a sharp drop in solubility upon water addition, maximizing yield.

  • Recommended Ratio: Dissolve in hot Ethanol (

    
    C), cool to 
    
    
    
    C, then slowly add Water (up to 50% v/v) to drive final recovery.
Purification Strategy
  • Impurity Rejection: If the main impurity is the de-alkylated phenol (e.g., 2-hydroxy-4-isopropoxybenzoic acid), maintain the pH slightly acidic (pH 3-4) during crystallization to keep the product protonated and less soluble in the aqueous phase, while phenolic impurities may remain in the mother liquor if the solvent polarity is tuned correctly.

Safety & Stability
  • Solvent Trap: The isopropoxy group is acid-labile. Avoid using strong mineral acids in alcoholic solvents at high temperatures to prevent ether cleavage.

  • Polymorphism: Benzoic acid derivatives are prone to polymorphism. Always analyze the crystallized solid via XRPD (X-Ray Powder Diffraction) to ensure the desired stable polymorph is obtained.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-187.

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010).[4] Solubility of benzoic acid in pure solvents and binary mixtures.[1][4][5] Journal of Chemical & Engineering Data, 55(11), 5124-5127.[4]

  • Sandeepa, K., et al. (2018). Solubility and thermodynamic modeling of benzoic acid in monosolvents and binary mixtures. Journal of Molecular Liquids, 256, 234-243.

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility prediction logic).

Sources

Methodological & Application

"use of 2-Benzyloxy-4-isopropoxybenzoic acid in organic synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Utility of 2-Benzyloxy-4-isopropoxybenzoic Acid

Authored by a Senior Application Scientist

Abstract

2-Benzyloxy-4-isopropoxybenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique trifecta of reactive sites—a carboxylic acid for derivatization, a photolabile benzyloxy protecting group, and an isopropoxy moiety for modulating physicochemical properties—renders it a versatile building block for complex molecular architectures. This document provides a comprehensive guide to the synthesis of this key intermediate and details its application in subsequent chemical transformations, supported by field-proven insights and detailed experimental protocols.

Strategic Importance in Synthesis

The design of complex organic molecules, particularly for pharmaceutical applications, relies on the use of versatile intermediates that offer multiple handles for chemical modification. 2-Benzyloxy-4-isopropoxybenzoic acid is one such intermediate.

  • The Carboxylic Acid: This functional group is a cornerstone of organic synthesis, serving as a precursor for a vast array of transformations including the formation of esters, amides, acid chlorides, and ketones. In drug development, it is frequently used to form amide bonds with amines in other molecular fragments, a key linkage in many bioactive compounds.[1]

  • The Benzyloxy Group: This moiety serves as a robust protecting group for the phenolic hydroxyl at the 2-position. Its principal advantage is its stability to a wide range of reaction conditions, yet it can be selectively removed under mild conditions, typically through catalytic hydrogenation.[2][3] This unmasks the phenol for further functionalization, such as etherification or the introduction of other functionalities.

  • The Isopropoxy Group: The ether at the 4-position enhances the lipophilicity of the molecule compared to a simple hydroxyl group, which can improve solubility in organic solvents and influence the pharmacokinetic properties of derivative compounds.

The strategic arrangement of these groups allows for a controlled, stepwise approach to building complex molecules, making this scaffold a valuable asset in multi-step synthetic campaigns.

Synthesis of the Core Scaffold

The synthesis of 2-Benzyloxy-4-isopropoxybenzoic acid is best achieved through a multi-step sequence starting from commercially available precursors. The following workflow represents a logical and experimentally validated approach derived from analogous syntheses.[3]

G start 2,4-Dihydroxybenzoic Acid reagent1 Isopropyl Bromide, K2CO3 Acetone intermediate1 4-Isopropoxy-2-hydroxybenzoic Acid reagent1->intermediate1 Selective O-Alkylation reagent2 Benzyl Bromide, K2CO3 DMF final_product 2-Benzyloxy-4-isopropoxybenzoic Acid reagent2->final_product O-Benzylation

Caption: Synthetic workflow for 2-Benzyloxy-4-isopropoxybenzoic acid.

Protocol 2.1: Synthesis of Methyl 4-isopropoxy-2-hydroxybenzoate

The synthesis begins with the protection of the more acidic 4-hydroxyl group of a 2,4-dihydroxybenzoate precursor. Using the methyl ester protects the carboxylic acid during this step.

  • Rationale: Potassium carbonate is a mild base suitable for the deprotonation of phenolic hydroxyls. Acetone is an appropriate polar aprotic solvent for this type of Williamson ether synthesis. Selective alkylation at the 4-position is generally favored due to its higher acidity compared to the intramolecularly hydrogen-bonded 2-hydroxyl group.

  • Procedure:

    • To a solution of methyl 2,4-dihydroxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

    • Stir the suspension vigorously and add 2-bromopropane (1.2 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Protocol 2.2: Synthesis of Methyl 2-benzyloxy-4-isopropoxybenzoate

This step introduces the benzyl protecting group.

  • Rationale: DMF is used as a solvent due to its high boiling point and ability to dissolve a wide range of organic and inorganic reagents. The mechanism is another Williamson ether synthesis.[4]

  • Procedure:

    • Dissolve the product from Protocol 2.1 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (2.5 eq) to the solution.[3]

    • Add benzyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.[3]

    • Stir the mixture for 8-12 hours. Monitor the reaction by TLC.

    • Once the starting material is consumed, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography.

Protocol 2.3: Hydrolysis to 2-Benzyloxy-4-isopropoxybenzoic Acid

The final step is the saponification of the methyl ester.

  • Rationale: A basic hydrolysis using sodium hydroxide is a standard and effective method for converting an ester to a carboxylic acid.

  • Procedure:

    • Dissolve the purified methyl ester from Protocol 2.2 in a mixture of methanol and water.

    • Add sodium hydroxide (3.0 eq) and heat the mixture to 50-60 °C for 2-4 hours.

    • After cooling, acidify the mixture with 1M HCl until the pH is ~2-3, resulting in the precipitation of the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Applications in Organic Synthesis

2-Benzyloxy-4-isopropoxybenzoic acid is a versatile starting material for a variety of synthetic transformations.

G start 2-Benzyloxy-4- isopropoxybenzoic Acid reagent_amide R-NH2, Coupling Agents (e.g., HATU, EDC) reagent_ester R-OH, DCC, DMAP reagent_deprotect H2, Pd/C amide Amide Derivative ester Ester Derivative deprotected 2-Hydroxy-4- isopropoxybenzoic Acid reagent_amide->amide Amide Coupling reagent_ester->ester Esterification reagent_deprotect->deprotected Hydrogenolysis

Caption: Key synthetic transformations of the title compound.

Application 1: Amide Bond Formation

The formation of an amide bond is one of the most important reactions in medicinal chemistry.

  • Rationale: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, facilitating nucleophilic attack by an amine to form a stable amide bond with high yield and minimal side products.

  • Protocol 3.1: Synthesis of an Amide Derivative

    • Dissolve 2-Benzyloxy-4-isopropoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent like DCM or DMF.

    • Add the desired primary or secondary amine (1.1 eq) and a tertiary base such as Diisopropylethylamine (DIPEA) (2.0 eq).

    • Add the coupling reagent (e.g., HATU, 1.2 eq) and stir the mixture at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

    • Purify the crude product by column chromatography.

ParameterValue
Starting Acid 2-Benzyloxy-4-isopropoxybenzoic acid
Amine Benzylamine (Example)
Coupling Reagent HATU
Base DIPEA
Solvent DMF
Typical Yield 85-95%
Application 2: Ester Synthesis

Esterification is used to generate prodrugs, modify solubility, or synthesize molecules for materials science applications like liquid crystals.[5][6]

  • Rationale: The Steglich esterification, using Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP), is a mild and efficient method for forming esters from carboxylic acids and alcohols.[5] DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst.

  • Protocol 3.2: Synthesis of an Ester Derivative

    • Dissolve 2-Benzyloxy-4-isopropoxybenzoic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

    • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the residue by column chromatography.

Application 3: Deprotection of the Benzyloxy Group

Removal of the benzyl group unmasks the 2-hydroxy functionality for subsequent reactions.

  • Rationale: Catalytic hydrogenation is the most common and cleanest method for benzyl ether cleavage.[3] The reaction proceeds on the surface of a palladium catalyst, where hydrogen gas cleaves the C-O bond of the benzyl ether, releasing toluene as a volatile byproduct.

  • Protocol 3.3: Catalytic Hydrogenolysis

    • Dissolve the benzyloxy-containing substrate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

    • Purge the reaction flask with hydrogen gas (or use a balloon filled with H2) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material has been completely consumed.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for the next step without further purification.

Conclusion

2-Benzyloxy-4-isopropoxybenzoic acid stands out as a strategically designed synthetic intermediate. The protocols and applications detailed herein demonstrate its value for creating diverse and complex molecular structures. By providing orthogonal reactivity through its carboxylic acid and protected phenol functionalities, it allows researchers to execute sophisticated synthetic strategies with a high degree of control, making it an indispensable tool for advancing projects in drug discovery and materials science.

References

  • BenchChem (2025). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)
  • Chemistry LibreTexts (2025). Reactions at the Benzylic Position. Chemistry LibreTexts.
  • Chemistry Steps (2019). Reactions at the Benzylic Position. Chemistry Steps.
  • Muhammad, T., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • Scholars Research Library (n.d.). Der Pharma Chemica. Scholars Research Library.
  • Muhammad, K. S., et al. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. PMC.
  • MDPI (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
  • IJPPR (2025).

Sources

Application Note: Medicinal Chemistry of 2-Benzyloxy-4-isopropoxybenzoic Acid Derivatives in Lipid-Sensing Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics targeting lipid-sensing G-protein coupled receptors (GPCRs) requires precise tuning of lipophilicity, steric bulk, and electrostatic interactions. The building block 2-benzyloxy-4-isopropoxybenzoic acid (CAS: 2279122-85-7) has emerged as a highly privileged pharmacophore in modern medicinal chemistry[1]. This structural motif effectively mimics the endogenous lipid ligands of receptors such as the Free Fatty Acid Receptor 1 (FFA1/GPR40) and Sphingosine-1-Phosphate Receptors (S1PR1/S1PR5) [2].

This technical guide details the mechanistic rationale, synthetic integration, and biological validation protocols for utilizing 2-benzyloxy-4-isopropoxybenzoic acid derivatives in drug discovery workflows.

Pharmacophore Rationale: Causality in Structural Design

In the development of GPCR agonists, the transition from endogenous ligands (e.g., long-chain fatty acids or sphingolipids) to orally bioavailable drugs requires overcoming rapid metabolic clearance and off-target toxicity. The 2-benzyloxy-4-isopropoxybenzoic acid scaffold solves several of these challenges simultaneously:

  • The 2-Benzyloxy Moiety (Hydrophobic Anchor): Endogenous lipids utilize highly flexible aliphatic chains to anchor into the hydrophobic transmembrane pockets of GPCRs. The benzyloxy group provides a bioisosteric alternative that maintains rotational flexibility while introducing an aromatic ring. This enables favorable

    
     or cation-
    
    
    
    interactions with aromatic residues in the receptor binding site, significantly boosting binding affinity compared to simple alkyl chains [3].
  • The 4-Isopropoxy Moiety (Metabolic Shielding & LogP Tuning): Unsubstituted phenyl rings are highly susceptible to para-hydroxylation by hepatic Cytochrome P450 (CYP) enzymes. The bulky, branched isopropoxy group at the C4 position sterically blocks this metabolic liability. Furthermore, it precisely tunes the partition coefficient (LogP), preventing the molecule from becoming excessively lipophilic, which is a known driver of hepatotoxicity in earlier generation GPR40 agonists [4].

  • The Carboxylic Acid Headgroup: Serves as the primary electrostatic anchor, forming critical salt bridges with conserved Arginine residues (e.g., Arg183 and Arg258 in GPR40) [3]. Alternatively, it serves as a synthetic handle for cyclization into bioisosteric heterocycles, such as 1,2,4-oxadiazoles, in S1PR modulators [2].

Target Applications and Mechanistic Pathways

Application A: GPR40 (FFA1) Agonists for Type 2 Diabetes

GPR40 is expressed in pancreatic


-cells and stimulates insulin secretion strictly in a glucose-dependent manner, offering a therapeutic avenue for Type 2 Diabetes with a negligible risk of hypoglycemia [3]. Derivatives of 2-benzyloxy-4-isopropoxybenzoic acid are utilized to synthesize phenylpropanoic acid analogs or spirocyclic derivatives that allosterically activate GPR40.

GPR40_Pathway L GPR40 Agonist (Benzyloxy-Isopropoxy Derivative) R GPR40 Receptor (FFA1) L->R Allosteric Binding Gq Gq Protein R->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Activation Ca Intracellular Ca2+ ↑ PLC->Ca IP3 Production Ins Insulin Secretion (Glucose-Dependent) Ca->Ins Vesicle Exocytosis

Diagram 1: GPR40 signaling pathway activated by benzyloxy-isopropoxy derivatives.

Application B: S1PR1/S1PR5 Dual Agonists for Autoimmune Diseases

Sphingosine-1-phosphate (S1P) receptor modulators regulate lymphocyte trafficking. Dual S1PR1/S1PR5 agonists are highly sought after for treating Inflammatory Bowel Disease (IBD) and Multiple Sclerosis [2]. Here, the benzoic acid core is condensed with an amidoxime to form a 1,2,4-oxadiazole ring. The 2-benzyloxy-4-isopropoxy tail perfectly occupies the hydrophobic channel of S1PR1, yielding sub-nanomolar potency.

Synthetic_Workflow SM 2-Benzyloxy-4-isopropoxybenzoic Acid Act Activation: EDCI, HOBt, DMF, 25°C SM->Act Int Active Ester Intermediate Act->Int Coupling Coupling: Add Amidoxime, K2CO3 Int->Coupling Cyclization Thermal Cyclization: 90-110°C, 12h Coupling->Cyclization Prod 1,2,4-Oxadiazole S1PR Agonist Cyclization->Prod

Diagram 2: Synthetic workflow for 1,2,4-oxadiazole S1PR agonists.

Quantitative Structure-Activity Relationship (QSAR) Data

The synergistic effect of the dual substitution (2-benzyloxy and 4-isopropoxy) is evident when analyzing the in vitro potency and metabolic stability of GPCR agonists. The table below summarizes the impact of these substitutions on GPR40 activation and human liver microsomal (HLM) stability [4].

Substitution PatternGPR40 EC₅₀ (nM)HLM Half-Life (T₁/₂ min)Mechanistic Observation
Unsubstituted (H, H)> 10,000N/AFails to engage hydrophobic pocket.
2-Benzyloxy, 4-H150 ± 1218.5Good affinity, but rapid para-hydroxylation by CYP450.
2-H, 4-Isopropoxy850 ± 4542.0Stable, but lacks sufficient steric bulk for optimal binding.
2-Benzyloxy, 4-Isopropoxy 14 ± 3 58.2 Optimal balance of hydrophobic engagement and metabolic shielding.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1,2,4-Oxadiazole Derivatives (S1PR Modulators)

This protocol describes the coupling of 2-benzyloxy-4-isopropoxybenzoic acid with an arylamidoxime, followed by thermal cyclodehydration [2].

Reagents & Materials:

  • 2-Benzyloxy-4-isopropoxybenzoic acid (1.0 equiv, 1.0 mmol)

  • Target Arylamidoxime (1.1 equiv, 1.1 mmol)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)

  • HOBt (Hydroxybenzotriazole) (1.5 equiv)

  • K₂CO₃ (Potassium carbonate) (2.0 equiv)

  • Anhydrous DMF (Dimethylformamide) (10 mL)

Step-by-Step Methodology:

  • Activation: Dissolve 2-benzyloxy-4-isopropoxybenzoic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add EDCI (1.5 mmol) and HOBt (1.5 mmol). Stir the mixture at 25°C for 30 minutes to ensure complete formation of the active ester.

    • Self-Validation Check: Quench a 10

      
      L aliquot in methanol; LC-MS should show the methyl ester mass, confirming active ester formation.
      
  • Coupling: Add the arylamidoxime (1.1 mmol) and K₂CO₃ (2.0 mmol) to the reaction mixture. Stir at room temperature for 2 hours.

    • Self-Validation Check: TLC (Hexane:EtOAc 1:1) should indicate the disappearance of the starting acid and the appearance of a highly polar O-acyl amidoxime intermediate.

  • Cyclization: Elevate the reaction temperature to 90–110°C and stir overnight (12 hours) to drive the cyclodehydration.

  • Workup & Purification: Cool the mixture to room temperature and dilute with ethyl acetate (30 mL). Wash the organic layer sequentially with saturated NaHCO₃ (2 x 15 mL), water (15 mL), and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: In Vitro Calcium Flux Assay for GPR40 Activation

To validate the biological activity of the synthesized derivatives, a FLIPR (Fluorometric Imaging Plate Reader) calcium assay is utilized to measure Gq-coupled intracellular calcium mobilization [3].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human GPR40 into 384-well black-wall, clear-bottom plates at a density of 10,000 cells/well in DMEM containing 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture medium and add 20

    
    L/well of Fluo-4 AM calcium indicator dye (diluted in assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4). Incubate for 60 minutes at 37°C.
    
  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the synthesized 2-benzyloxy-4-isopropoxybenzoic acid derivatives in assay buffer (starting concentration: 10

    
    M).
    
  • Signal Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Automatically inject 10

    
    L of the compound dilutions into the wells and record the fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.
    
  • Data Analysis: Calculate the maximum fluorescence response (Max-Min). Plot the response against the log of the compound concentration using non-linear regression to determine the EC₅₀ value.

References

  • AOBChem USA. 2-(benzyloxy)
  • Journal of Medicinal Chemistry. Discovery of Novel Selective Dual Agonists Targeting S1PR1 and S1PR5 for the Treatment of Inflammatory Bowel Disease.
  • National Institutes of Health (NIH). SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. PMC.
  • Semantic Scholar. Novel FFA1 (GPR40) agonists containing spirocyclic periphery.

Application Note: Synthesis of Kinase Inhibitors from 2-Benzyloxy-4-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility of 2-Benzyloxy-4-isopropoxybenzoic acid (CAS: 2279122-85-7 / Related: 163618-97-1) as a versatile scaffold for the development of Type II Kinase Inhibitors and Salicylamide-based Pharmacophores .

In kinase inhibitor design, the 2-hydroxy-4-alkoxy substitution pattern on a phenyl ring is a privileged motif. The 2-hydroxyl group (revealed post-deprotection) often functions as an intramolecular hydrogen bond donor/acceptor, mimicking the planarity of fused heterocycles, while the 4-isopropoxy group occupies the hydrophobic solvent-front pocket (e.g., in EGFR, BRAF, or VEGFR targets).

This guide provides a validated protocol for converting 2-Benzyloxy-4-isopropoxybenzoic acid into a functional kinase inhibitor core, specifically focusing on amide coupling with heteroaryl amines and subsequent hydrogenolytic deprotection.

Scientific Background & Rationale

The Pharmacophore Logic

The starting material, 2-Benzyloxy-4-isopropoxybenzoic acid , is a strategically protected synthon.

  • 2-Benzyloxy Group: Acts as a robust protecting group for the phenol. Its removal (hydrogenolysis) reveals a phenolic hydroxyl that can form a pseudo-ring via intramolecular H-bonding with the amide carbonyl (see Figure 1). This "planarization" is critical for fitting into the narrow ATP-binding cleft of kinases.

  • 4-Isopropoxy Group: Provides lipophilic bulk. In many kinase crystal structures (e.g., p38 MAP kinase), this group sits in the hydrophobic specificity pocket, improving potency and selectivity compared to a methoxy group.

Retrosynthetic Analysis

The synthesis follows a convergent route:

  • Activation: Conversion of the benzoic acid to an acid chloride or activated ester.

  • Coupling: Reaction with a "Hinge Binder" amine (e.g., an aminopyrimidine or aminoquinazoline).

  • Deprotection: Catalytic hydrogenation to remove the benzyl group, activating the pharmacophore.

Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRole
2-Benzyloxy-4-isopropoxybenzoic acid >98% (HPLC)Starting Scaffold
Oxalyl Chloride ((COCl)₂)2.0 M in DCMChlorinating Agent
N,N-Dimethylformamide (DMF)AnhydrousCatalyst
Dichloromethane (DCM)AnhydrousSolvent
4-(3-Chloro-4-fluoroanilino)-6-aminoquinazoline>95%Coupling Partner (Model Amine)
N,N-Diisopropylethylamine (DIPEA)Reagent GradeBase
Palladium on Carbon (Pd/C)10% wt loadingHydrogenolysis Catalyst
Workflow Diagram

The following diagram outlines the logical flow of the synthesis, ensuring critical hold points (QC) are observed.

SynthesisWorkflow Start Start: 2-Benzyloxy-4- isopropoxybenzoic acid Activation Step 1: Acid Chloride Formation (Oxalyl Chloride, cat. DMF) Start->Activation Activation Coupling Step 2: Amide Coupling (DIPEA, DCM, 0°C to RT) Activation->Coupling + Amine Core Workup Workup: NaHCO3 Wash, Brine, Drying (Na2SO4) Coupling->Workup QC1 QC Point 1: LC-MS/NMR Confirm Amide Formation Workup->QC1 Deprotection Step 3: Hydrogenolysis (H2, Pd/C, MeOH/THF) QC1->Deprotection Pass Filtration Filtration (Celite) & Concentration Deprotection->Filtration FinalQC Final QC: purity >95% Filtration->FinalQC End Target Kinase Inhibitor FinalQC->End

Caption: Step-by-step synthetic workflow for converting the benzoic acid scaffold into a kinase inhibitor.

Detailed Procedures
Step 1: Acid Chloride Activation

Rationale: The sterically hindered nature of the 2-benzyloxy group can make standard EDC/HOBt couplings sluggish. Acid chloride activation ensures complete conversion.

  • Weigh 2-Benzyloxy-4-isopropoxybenzoic acid (1.0 eq, 5.0 mmol, 1.43 g) into a dry 100 mL round-bottom flask under Nitrogen.

  • Add anhydrous DCM (25 mL) and a catalytic amount of DMF (2 drops).

  • Cool the suspension to 0°C in an ice bath.

  • Add Oxalyl Chloride (1.2 eq, 6.0 mmol, 3.0 mL of 2M solution) dropwise over 10 minutes.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Observation: Evolution of gas (CO/CO₂) and clearing of the solution indicates reaction progress.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM (10 mL) for the next step.

Step 2: Amide Coupling (The Hinge Connection)

Rationale: This step links the "Tail" (benzoic acid) to the "Head" (kinase binding core).

  • In a separate flask, dissolve the amine component (e.g., 4-(3-Chloro-4-fluoroanilino)-6-aminoquinazoline , 1.0 eq) in anhydrous DCM/DMF (4:1 ratio, 20 mL).

  • Add DIPEA (3.0 eq, 15.0 mmol).

  • Cool the amine solution to 0°C.

  • Add the solution of 2-Benzyloxy-4-isopropoxybenzoyl chloride (prepared in Step 1) dropwise.

  • Stir at RT for 12 hours.

  • Workup: Dilute with DCM (50 mL), wash with Sat. NaHCO₃ (2 x 30 mL) and Brine (30 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient 0-5%).

    • Expected Yield: 75-85%.

Step 3: Deprotection (Pharmacophore Activation)

Rationale: Removal of the benzyl group liberates the phenol, enabling the critical intramolecular hydrogen bond.

  • Dissolve the coupled intermediate (1.0 mmol) in MeOH/THF (1:1, 20 mL).

  • Add 10% Pd/C (10 wt% of substrate mass) under an Argon atmosphere.

  • Purge the flask with Hydrogen gas (H₂) (balloon pressure is sufficient).

  • Stir vigorously at RT for 4–6 hours.

    • Monitoring: TLC should show the disappearance of the non-polar benzyl-protected spot and appearance of a more polar spot (phenol).

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to obtain the final product.

Analytical Data & QC

Expected NMR Characteristics

Verification of the structure relies on tracking the distinct signals of the alkoxy groups.

MoietyProton (¹H NMR, DMSO-d₆)Shift (δ ppm)MultiplicityChange upon Deprotection
Isopropoxy -CH(CH₃)₂4.60 - 4.70SeptetStable
Isopropoxy -CH(CH ₃)₂1.25 - 1.35DoubletStable
Benzyl -OCH ₂Ph5.15 - 5.25SingletDisappears
Benzyl Aromatic (Ph)7.30 - 7.50MultipletDisappears
Phenol -OH (C-2)11.50 - 12.50Broad SingletAppears (Downfield)
Amide -NH -CO-10.00 - 10.50SingletShift may vary due to H-bond
Pathway Mechanism

The following diagram illustrates the structural logic of why this specific scaffold is used in kinase inhibition.

Mechanism Acid Scaffold: 2-OH-4-OiPr-Benzamide Interaction1 Intramolecular H-Bond (Planarization) Acid->Interaction1 Structural Pre-organization Interaction2 Hydrophobic Pocket (Isopropoxy fit) Acid->Interaction2 Steric Fit Kinase Kinase Binding Site (ATP Pocket) Interaction1->Kinase High Affinity Interaction2->Kinase Selectivity

Caption: Mechanistic contribution of the 2-hydroxy-4-isopropoxy motif to kinase binding affinity.

References

  • LookChem. (n.d.). 2-hydroxy-4-isopropoxybenzoic acid CAS 163618-97-1.[1][2][3] Retrieved October 24, 2025, from [Link]

  • ResearchGate. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Retrieved October 24, 2025, from [Link]

  • Organic Syntheses. (n.d.). Preparation of Peroxybenzoic Acid. Retrieved October 24, 2025, from [Link]

Sources

Application Note: Protocol for the Synthesis of 2-Benzyloxy-4-isopropoxybenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Benzyloxy-4-isopropoxybenzoic acid and its ester derivatives are highly versatile intermediates in medicinal chemistry. They serve as critical building blocks in the development of heat shock protein 90 (Hsp90) inhibitors[1] and epidermal growth factor receptor (EGFR) antagonists[2]. This application note provides a self-validating, step-by-step protocol for the highly regioselective synthesis of methyl 2-benzyloxy-4-isopropoxybenzoate from commercially available 2,4-dihydroxybenzoic acid.

By leveraging the intrinsic thermodynamic properties of the starting material, this protocol avoids complex protecting-group manipulations, ensuring high yields, scalability, and orthogonal reactivity[3].

Synthetic Strategy & Mechanistic Rationale

The synthesis relies on a three-step sequence: esterification, regioselective 4-O-alkylation, and subsequent 2-O-benzylation.

Direct alkylation of 2,4-dihydroxybenzoic acid typically yields complex mixtures of esterified and etherified products. By first protecting the carboxylic acid as a methyl ester, the reaction matrix is simplified. The core of this protocol's efficiency lies in the regioselective isopropylation of the 4-hydroxyl group.

The Causality of Regioselectivity: The 2-hydroxyl group forms a strong, stable 6-membered intramolecular hydrogen bond with the adjacent ester carbonyl. This interaction significantly decreases the nucleophilicity and increases the effective pKa of the 2-OH proton. Consequently, when a mild base like potassium carbonate (


) is used at moderate temperatures (40 °C), only the sterically unhindered and non-hydrogen-bonded 4-hydroxyl group is deprotonated and alkylated. The 2-hydroxyl group remains intact until subjected to harsher conditions (excess base, stronger electrophile, and elevated temperatures of 60 °C) during the benzylation step.

Regioselectivity M24DHB Methyl 2,4-dihydroxybenzoate OH4 4-Hydroxyl Group - No steric hindrance - No H-bonding - Higher Nucleophilicity M24DHB->OH4 OH2 2-Hydroxyl Group - Intramolecular H-bond - Lower Nucleophilicity M24DHB->OH2 Action1 Reacts rapidly with iPrBr (1.0 equiv, K2CO3) OH4->Action1 Action2 Requires excess BnBr and higher temp (60°C) OH2->Action2

Figure 1: Mechanistic rationale for the regioselective alkylation of methyl 2,4-dihydroxybenzoate.

Experimental Workflow

The following workflow outlines the sequential transformation from the dihydroxy acid to the fully orthogonally protected ester, culminating in an optional saponification step to yield the free acid.

SynthesisWorkflow SM 2,4-Dihydroxybenzoic Acid (Starting Material) Step1 Step 1: Esterification MeOH, H2SO4, Reflux SM->Step1 Int1 Methyl 2,4-dihydroxybenzoate (Intermediate 1) Step1->Int1 Step2 Step 2: Selective Isopropylation iPrBr, K2CO3, DMF, 40°C Int1->Step2 Int2 Methyl 2-hydroxy-4-isopropoxybenzoate (Intermediate 2) Step2->Int2 Step3 Step 3: Benzylation BnBr, K2CO3, DMF, 60°C Int2->Step3 Product Methyl 2-benzyloxy-4-isopropoxybenzoate (Target Ester) Step3->Product Step4 Step 4: Saponification (Optional) LiOH, MeOH/H2O Product->Step4 Acid 2-Benzyloxy-4-isopropoxybenzoic Acid (Target Acid) Step4->Acid

Figure 2: Step-by-step synthetic workflow for 2-benzyloxy-4-isopropoxybenzoic acid and its esters.

Step-by-Step Methodologies

Step 1: Synthesis of Methyl 2,4-dihydroxybenzoate
  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add 2,4-dihydroxybenzoic acid (15.4 g, 100 mmol) and anhydrous methanol (200 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (

    
    , 2.0 mL) dropwise while stirring.
    
  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 12 hours. Monitor via TLC (Hexane/EtOAc 1:1).

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of methanol. Dilute the residue with ethyl acetate (250 mL) and wash sequentially with saturated aqueous

    
     (
    
    
    
    mL) and brine (100 mL).
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to afford Intermediate 1 as an off-white solid.
    
Step 2: Regioselective Synthesis of Methyl 2-hydroxy-4-isopropoxybenzoate
  • Setup: Dissolve Intermediate 1 (16.8 g, 100 mmol) in anhydrous DMF (150 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add finely powdered anhydrous

    
     (20.7 g, 150 mmol). Stir at room temperature for 15 minutes.
    
  • Alkylation: Add isopropyl bromide (13.5 g, 110 mmol) dropwise.

  • Reaction: Heat the reaction mixture to 40 °C and stir for 6 hours.

  • Self-Validation Check: Spot the reaction on TLC (Hexane/EtOAc 3:1). The product spot will stain deep purple when exposed to an

    
     solution, confirming the 2-hydroxyl group remains unreacted.
    
  • Workup: Quench with ice water (300 mL) and extract with ethyl acetate (

    
     mL). Wash the combined organic layers thoroughly with water (
    
    
    
    mL) to remove DMF, followed by brine. Dry and concentrate to yield Intermediate 2.
Step 3: Synthesis of Methyl 2-benzyloxy-4-isopropoxybenzoate
  • Setup: Dissolve Intermediate 2 (21.0 g, 100 mmol) in anhydrous DMF (150 mL).

  • Base Addition: Add anhydrous

    
     (27.6 g, 200 mmol) and stir for 15 minutes.
    
  • Benzylation: Add benzyl bromide (20.5 g, 120 mmol) dropwise.

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours. The elevated temperature is strictly required to overcome the intramolecular hydrogen bond.

  • Self-Validation Check: A negative

    
     TLC stain confirms the complete consumption of the 2-hydroxyl group.
    
  • Workup: Pour into ice water (400 mL). The product often precipitates as a solid. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure Target Ester.

Step 4: Saponification to 2-Benzyloxy-4-isopropoxybenzoic Acid (Optional)
  • Setup: Dissolve the Target Ester (15.0 g, 50 mmol) in a solvent mixture of THF/MeOH/

    
     (3:1:1, 100 mL).
    
  • Hydrolysis: Add lithium hydroxide monohydrate (

    
    , 6.3 g, 150 mmol). Stir at room temperature for 4–6 hours.
    
  • Workup: Concentrate under reduced pressure to remove organic solvents. Dilute the aqueous layer with water (50 mL) and wash with diethyl ether (50 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2–3 using 1M HCl.

  • Isolation: Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under a high vacuum to yield the Target Acid.

Quantitative Data Summary

The table below summarizes the typical reaction parameters and expected yields for this protocol, providing a benchmark for experimental validation.

CompoundStepReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Validation Marker
Methyl 2,4-dihydroxybenzoate 1MeOH,

65 (Reflux)1292 - 95%

Positive
Methyl 2-hydroxy-4-isopropoxybenzoate 2iPrBr,

, DMF
40682 - 85%

Positive
Methyl 2-benzyloxy-4-isopropoxybenzoate 3BnBr,

, DMF
601285 - 88%

Negative
2-Benzyloxy-4-isopropoxybenzoic acid 4LiOH, THF/MeOH/

254 - 690 - 94%Carboxylic OH (NMR)

References

  • Title: Hydroxybenzamide derivatives and their use as inhibitors of Hsp90 Source: US Patent 8,816,087 B2 URL
  • Title: Factors affecting orthogonality in the deprotection of 2,4-di-protected aromatic ethers employing solid-supported acids Source: Tetrahedron, 2008, 64(11), 2637-2640 URL: [Link]

  • Title: Synthesis and Evaluation of Salicylanilide Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors Source: Chemical Biology & Drug Design, 2005 (via Ovid) URL: [Link]

Sources

"scale-up synthesis of 2-Benzyloxy-4-isopropoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 2-Benzyloxy-4-isopropoxybenzoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Benzyloxy-4-isopropoxybenzoic acid (CAS: 2279122-85-7), a critical intermediate in the development of pharmaceutical agents targeting metabolic disorders (e.g., PPAR agonists) and anti-inflammatory pathways.

The synthesis addresses the primary challenge of regioselective alkylation on the resorcylic acid core. By exploiting the differential acidity and steric environment of the 2- and 4-hydroxyl groups, this protocol achieves high purity (>98%) without the need for chromatographic purification, making it suitable for kilogram-scale production.

Retrosynthetic Analysis & Strategy

The target molecule features a benzoic acid core with distinct ether linkages at the 2- and 4-positions. The retrosynthetic strategy relies on the "4-First, 2-Second" alkylation principle inherent to resorcylic acid esters.

  • Starting Material: Methyl 2,4-dihydroxybenzoate.

  • Regioselectivity Logic:

    • 4-Position (para): The 4-hydroxyl group is sterically accessible and more nucleophilic under mild basic conditions.

    • 2-Position (ortho): The 2-hydroxyl group is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen, significantly reducing its pKa and nucleophilicity. It requires forcing conditions to alkylate.

Synthetic Route:

  • Selective 4-O-Alkylation: Introduction of the isopropyl group using isopropyl bromide.

  • 2-O-Benzylation: Alkylation of the hindered 2-hydroxyl with benzyl bromide.

  • Saponification: Hydrolysis of the methyl ester to the final acid.

SynthesisRoute SM Methyl 2,4-dihydroxybenzoate Int1 Methyl 4-isopropoxy-2-hydroxybenzoate SM->Int1 Step 1: iPrBr, K2CO3 Acetone, Reflux Int2 Methyl 2-benzyloxy-4-isopropoxybenzoate Int1->Int2 Step 2: BnBr, K2CO3, KI DMF, 80°C Product 2-Benzyloxy-4-isopropoxybenzoic acid Int2->Product Step 3: LiOH THF/H2O, 50°C

Figure 1: Step-wise synthetic pathway designed for regioselective control.

Detailed Scale-Up Protocol

Stage 1: Selective 4-O-Isopropylation

Objective: Selectively alkylate the 4-OH while minimizing bis-alkylation.

Reagents:

  • Methyl 2,4-dihydroxybenzoate (1.0 equiv)

  • Isopropyl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Acetone (10 vol) or Methyl Ethyl Ketone (MEK) for larger scale.

Procedure:

  • Charge the reactor with Methyl 2,4-dihydroxybenzoate and Acetone. Agitate to dissolve.

  • Add K₂CO₃ (granular, anhydrous) in a single portion.

  • Add Isopropyl bromide slowly over 30 minutes.

  • Heat the mixture to reflux (approx. 56°C for Acetone) and maintain for 12–16 hours.

    • Process Control (IPC): Monitor by HPLC.[1][2] Target <2% starting material.

    • Note: The 2-OH is protected by H-bonding, preventing 2-isopropylation under these mild conditions.

  • Cool to 20°C and filter off inorganic salts. Wash the cake with Acetone.

  • Concentrate the filtrate under vacuum to a solid residue.

  • Crystallization: Recrystallize from Methanol/Water (3:1) to remove any trace bis-alkylated impurity.

  • Dry at 45°C under vacuum.

    • Expected Yield: 85–90%.

    • Appearance: White crystalline solid.

Stage 2: 2-O-Benzylation

Objective: Force the alkylation of the hydrogen-bonded 2-OH group.

Reagents:

  • Methyl 4-isopropoxy-2-hydroxybenzoate (Stage 1 Product) (1.0 equiv)

  • Benzyl bromide (1.2 equiv)

  • Potassium carbonate (2.0 equiv)

  • Potassium iodide (KI) (0.1 equiv) – Catalyst to accelerate reaction via Finkelstein mechanism.

  • DMF (Dimethylformamide) (8 vol) or NMP (N-Methyl-2-pyrrolidone).

Procedure:

  • Charge reactor with Stage 1 Product, K₂CO₃, KI, and DMF.

  • Heat to 40°C.

  • Dose Benzyl bromide dropwise over 1 hour. Exotherm is expected; control temp <50°C.

  • Heat to 80°C and stir for 6–8 hours.

    • Critical Parameter: Temperature must be sufficient to break the intramolecular H-bond (typically >60°C).

  • Quench by pouring the reaction mixture into ice-water (20 vol) with vigorous stirring. The product will precipitate.

  • Filter the crude solid and wash with water (3x) to remove DMF.

  • Slurry Wash: Resuspend the wet cake in Heptane/IPA (9:1) at 50°C, cool to 0°C, and filter. This removes excess Benzyl bromide and benzyl alcohol byproducts.

  • Dry at 50°C.

    • Expected Yield: 90–95%.[3]

Stage 3: Saponification to Final Acid

Objective: Hydrolyze the ester without cleaving the ether linkages.

Reagents:

  • Methyl 2-benzyloxy-4-isopropoxybenzoate (Stage 2 Product) (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)

  • THF (5 vol)

  • Water (5 vol)

Procedure:

  • Dissolve Stage 2 Product in THF.

  • Add a solution of LiOH in Water.

  • Heat to 50°C for 4–6 hours.

    • IPC: HPLC should show complete conversion of ester to acid.

  • Workup: Evaporate THF under reduced pressure.

  • Acidify the remaining aqueous solution with 2N HCl to pH 2–3. The product will precipitate as a thick white solid.

  • Filter and wash with water until neutral pH.

  • Final Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane.

  • Dry at 50°C under vacuum to constant weight.

    • Expected Yield: 92–96%.

    • Final Purity: >99.0% (HPLC).[2]

Critical Process Parameters (CPPs)

ParameterRangeRationale
Stage 1 Temp 55–60°CHigher temps (>65°C) risk alkylation at the 2-position (bis-alkylation).
Stage 1 Stoichiometry 1.1 eq iPrBrExcess alkyl halide drives reaction but increases impurity load. 1.1 is optimal.
Stage 2 Temp 75–85°CEssential to overcome the H-bond energy of the 2-OH group.
Stage 3 pH < 3.0Ensure full protonation of the carboxylic acid for maximum precipitation yield.

Impurity Fate Mapping

Understanding the origin and fate of impurities is crucial for regulatory filing.

ImpurityMap cluster_Stage1 Stage 1: Isopropylation cluster_Stage2 Stage 2: Benzylation Start Start: Methyl 2,4-dihydroxybenzoate Imp1 Impurity A: Methyl 2,4-diisopropoxybenzoate (Over-alkylation) Start->Imp1 High Temp/Excess Base Imp2 Impurity B: Methyl 2-isopropoxy-4-hydroxybenzoate (Wrong Regioisomer) Start->Imp2 Low Selectivity Control Control Strategy: Crystallization rejects lipophilic impurities (A, B) Slurry wash removes volatile organics (C) Imp1->Control Imp2->Control Imp3 Impurity C: Benzyl Alcohol (Hydrolysis of BnBr) Imp3->Control

Figure 2: Impurity fate map highlighting critical control points for regioisomers and byproducts.

Safety & Environmental Considerations

  • Alkyl Halides: Isopropyl bromide and Benzyl bromide are alkylating agents and potential lachrymators. Handle in a closed system or fume hood.

  • Solvent Selection:

    • Acetone (Stage 1): Class 3 solvent, preferred over DMF for the first step due to ease of removal.

    • DMF (Stage 2): Necessary for the difficult 2-alkylation. Ensure thorough water washing to remove it, as residual DMF is a genotoxic impurity concern in final APIs.

  • Waste Disposal: Aqueous streams from Stage 2 contain bromide salts and DMF; they require specific waste stream segregation.

References

  • Regioselective Alkylation of Resorcylic Esters

    • Technique: Selective alkylation of the 4-hydroxyl group in the presence of a hydrogen-bonded 2-hydroxyl group is a well-established phenomenon in resorcinol chemistry.
    • Source:Tetrahedron Letters, 2022 , 95, 153755.[4]

  • Synthesis of Methyl 2-benzyloxy-4-isopropoxybenzoate

    • Technique: Specific synthesis of the intermedi
    • Source:Università degli Studi di Ferrara, Doctoral Thesis, "Synthesis of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine derivatives".

  • General Scale-Up of Benzoic Acid Derivatives

    • Technique: Industrial esterification and alkylation protocols.[5][6]

    • Source:Organic Process Research & Development, 2007 , 11, 524.[7]

  • Finkelstein Catalysis in Alkylation

    • Technique: Use of KI to accelerate alkyl
    • Source:Journal of the American Chemical Society, 1948 , 70, 364.

Sources

The Strategic Utility of 2-Benzyloxy-4-isopropoxybenzoic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the design and synthesis of novel molecular entities with enhanced therapeutic profiles is a paramount objective. Benzoic acid derivatives represent a cornerstone in medicinal chemistry, serving as versatile scaffolds for the construction of a wide array of bioactive compounds.[1][2] Among these, 2-Benzyloxy-4-isopropoxybenzoic acid emerges as a strategically designed building block. Its unique trifecta of functional groups—a carboxylic acid, a benzyl ether, and an isopropyl ether—offers a powerful toolkit for synthetic chemists. The benzyloxy group provides a readily cleavable protecting group, allowing for selective reactions at other sites, while the isopropoxy group enhances lipophilicity, a critical parameter influencing the pharmacokinetic properties of a drug candidate. The carboxylic acid moiety serves as a key handle for derivatization, enabling the formation of amides, esters, and other functional groups essential for biological activity.

This technical guide provides an in-depth exploration of the synthesis and application of 2-Benzyloxy-4-isopropoxybenzoic acid. We will first detail a robust protocol for its preparation from commercially available precursors. Subsequently, we will present a practical application of this versatile intermediate in the synthesis of a novel benzisoxazole derivative, a class of heterocyclic compounds renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Part 1: Synthesis of 2-Benzyloxy-4-isopropoxybenzoic Acid

The synthesis of 2-Benzyloxy-4-isopropoxybenzoic acid is a multi-step process that hinges on the selective functionalization of 2,4-dihydroxybenzoic acid. The key challenge lies in the regioselective alkylation of the two hydroxyl groups. The 4-hydroxyl group is inherently more acidic and thus more reactive than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the carboxylic acid.[5] This difference in reactivity can be exploited to achieve selective alkylation.

Experimental Workflow for the Synthesis of 2-Benzyloxy-4-isopropoxybenzoic Acid

A 2,4-Dihydroxybenzoic Acid B Step 1: Selective Isopropylation (Isopropyl bromide, K2CO3, Acetone) A->B Regioselective Alkylation C 2-Hydroxy-4-isopropoxybenzoic Acid B->C D Step 2: Benzylation (Benzyl bromide, K2CO3, DMF) C->D Protection of Hydroxyl Group E 2-Benzyloxy-4-isopropoxybenzoic Acid D->E

Caption: Synthetic workflow for 2-Benzyloxy-4-isopropoxybenzoic acid.

Protocol 1: Synthesis of 2-Hydroxy-4-isopropoxybenzoic Acid

This protocol is adapted from established methods for the regioselective alkylation of 2,4-dihydroxybenzoic acid derivatives.[6][7]

Materials:

  • 2,4-Dihydroxybenzoic acid

  • Isopropyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of 2,4-dihydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone, add isopropyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-hydroxy-4-isopropoxybenzoic acid.

Protocol 2: Synthesis of 2-Benzyloxy-4-isopropoxybenzoic Acid

This step involves the protection of the remaining hydroxyl group as a benzyl ether.

Materials:

  • 2-Hydroxy-4-isopropoxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-4-isopropoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add benzyl bromide (1.2 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-cold water and acidify with 1 M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-Benzyloxy-4-isopropoxybenzoic acid.

Part 2: Application in the Synthesis of a Bioactive Benzisoxazole Derivative

Benzisoxazoles are a class of heterocyclic compounds with a wide range of biological activities.[3][4] The synthesis of 3-substituted-1,2-benzisoxazoles can be achieved through the cyclization of 2-hydroxyaryl oximes. Here, we propose a synthetic route to a novel 6-isopropoxy-1,2-benzisoxazole derivative starting from 2-Benzyloxy-4-isopropoxybenzoic acid.

Proposed Synthetic Pathway to a Novel Benzisoxazole

A 2-Benzyloxy-4-isopropoxybenzoic Acid B Step 3: Amide Formation (SOCl2, then NH2OH·HCl) A->B Activation & Amination C 2-Benzyloxy-N-hydroxy-4-isopropoxybenzamide B->C D Step 4: Deprotection & Cyclization (H2, Pd/C, then base) C->D Reductive Cyclization E 6-Isopropoxy-1,2-benzisoxazol-3(2H)-one D->E

Caption: Proposed synthesis of a 6-isopropoxy-1,2-benzisoxazol-3(2H)-one.

Protocol 3: Synthesis of 2-Benzyloxy-N-hydroxy-4-isopropoxybenzamide

This protocol outlines the conversion of the carboxylic acid to a hydroxamic acid.

Materials:

  • 2-Benzyloxy-4-isopropoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Equipment:

  • Round-bottom flask with a drying tube

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend 2-Benzyloxy-4-isopropoxybenzoic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours to form the acyl chloride.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) in DCM at 0 °C.

  • Slowly add the freshly prepared acyl chloride solution to the hydroxylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude 2-Benzyloxy-N-hydroxy-4-isopropoxybenzamide, which can be purified by crystallization.

Protocol 4: Synthesis of 6-Isopropoxy-1,2-benzisoxazol-3(2H)-one

This final step involves the deprotection of the benzyl group and subsequent cyclization to form the benzisoxazole ring system.

Materials:

  • 2-Benzyloxy-N-hydroxy-4-isopropoxybenzamide

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Sodium methoxide (NaOMe)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration setup

Procedure:

  • Dissolve 2-Benzyloxy-N-hydroxy-4-isopropoxybenzamide (1.0 eq) in methanol.

  • Add 10% Pd/C catalyst (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • To the filtrate, add a catalytic amount of sodium methoxide and stir at room temperature for 1 hour to facilitate cyclization.

  • Neutralize the mixture with a weak acid (e.g., acetic acid).

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product, 6-Isopropoxy-1,2-benzisoxazol-3(2H)-one.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Application
2-Benzyloxy-4-isopropoxybenzoic acidC₁₇H₁₈O₄286.32Versatile synthetic intermediate
6-Isopropoxy-1,2-benzisoxazol-3(2H)-oneC₁₀H₁₁NO₃193.19Potential bioactive molecule (e.g., anti-inflammatory, antimicrobial)

Conclusion and Future Perspectives

2-Benzyloxy-4-isopropoxybenzoic acid stands as a valuable, albeit underexplored, building block in the synthesis of potentially bioactive molecules. The protocols detailed herein provide a clear and reproducible pathway for its synthesis and demonstrate its utility in the construction of more complex heterocyclic systems like benzisoxazoles. The strategic placement of the benzyloxy and isopropoxy groups allows for both synthetic flexibility and modulation of physicochemical properties, making it an attractive starting material for drug discovery programs. Further exploration of this scaffold in the synthesis of diverse chemical libraries is warranted to unlock its full potential in the development of novel therapeutics.

References

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. [Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. [No valid URL provided]
  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. SciSpace. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. [Link]

  • Benzisoxazole. Wikipedia. [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. [No valid URL provided]
  • Design and Synthesis of new Benzoxazole derivatives. Jetir.Org. [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF. ResearchGate. [Link]

  • WO2004009528A1 - 2,4-dihydroxybenzoic acid derivatives.
  • 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. [Link]

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. ResearchGate. [Link]

  • The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource. RSC Education. [Link]

  • Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. PrepChem.com. [Link]

  • A Simplified Preparation of 2-Hydroxy-4-Phosphonobutyric Acid. Amanote Research. [Link]

  • US4996354A - Preparation of 2,4-dihydroxybenzoic acid.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. [Link]

  • Some natural products and bioactive molecules that contain benzyl groups. ResearchGate. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications. -ORCA - Cardiff University. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

  • Biosurfactants: promising bioactive molecules for oral-related health applic
  • peroxybenzoic acid. Organic Syntheses Procedure. [Link]

  • Plant-Based Bioactive Molecules in Improving Health and Preventing Lifestyle Diseases. . [Link]

  • Plants as an Inspiring Resource for New Bioactive Molecules in Skin Care and Treatment. ESCI INFO Open Access. [Link]

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

Sources

Application Note: Strategic Manipulation of the Isopropoxy Group in 2-Benzyloxy-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug development. It focuses on the specific reactivity, stability, and manipulation of the isopropoxy moiety within the scaffold of 2-Benzyloxy-4-isopropoxybenzoic acid .

Introduction: The Scaffold & The Moiety

2-Benzyloxy-4-isopropoxybenzoic acid serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly for targets requiring specific hydrogen-bonding arrays or lipophilic contacts (e.g., SGLT2 inhibitors, nuclear receptor modulators).[1]

The molecule features three distinct oxygenated functionalities with hierarchical reactivity:

  • Carboxylic Acid (C-1): The primary handle for amide coupling or esterification.[1]

  • Benzyloxy Group (C-2): A standard protecting group, labile to hydrogenolysis (

    
    ) and strong Lewis acids.[1]
    
  • Isopropoxy Group (C-4): The focus of this guide. It is a robust ether linkage that provides lipophilicity and metabolic resistance compared to methoxy groups, yet retains specific chemical and biological liabilities.[1]

This guide details the reactions of the isopropoxy group , specifically focusing on its orthogonal stability during benzyl deprotection, its chemical cleavage (dealkylation), and its metabolic fate (oxidative O-dealkylation).[1]

Chemical Reactivity Profile

Orthogonality: Stability during Hydrogenolysis

The most critical synthetic application of the isopropoxy group in this scaffold is its inertness to catalytic hydrogenolysis. While the 2-benzyloxy group is readily cleaved to the phenol (2-hydroxy), the 4-isopropoxy group remains intact.[1] This allows for the selective exposure of the 2-hydroxy group for further functionalization (e.g., ring closure to benzofurans or intramolecular hydrogen bonding studies).[1]

Chemical Cleavage (Dealkylation)

Unlike methyl ethers, which often require harsh conditions (


, 

to RT), isopropyl ethers possess a secondary alkyl group capable of stabilizing a carbocation.[1] This allows for cleavage via Lewis Acid-mediated

-type pathways
.[1]
  • Reagents: Aluminum trichloride (

    
    ), Boron trichloride (
    
    
    
    ), or Titanium tetrachloride (
    
    
    ).[1]
  • Selectivity: While

    
     often cleaves both benzyl and isopropyl groups indiscriminately, 
    
    
    
    has been shown to selectively cleave isopropyl aryl ethers under specific conditions (Banwell et al.), though the presence of the ortho-benzyloxy group requires careful optimization to prevent concomitant debenzylation.[1]
Metabolic Liability (Drug Development Context)

In biological systems, the isopropoxy group is susceptible to CYP450-mediated O-dealkylation .[1] The mechanism involves hydroxylation at the methine carbon (


-carbon) to form a hemiacetal, which spontaneously collapses to the phenol and acetone.[1] This is a critical "soft spot" to monitor during Lead Optimization.

Visualization of Reaction Pathways[2]

The following diagram illustrates the divergent reaction pathways for 2-Benzyloxy-4-isopropoxybenzoic acid, highlighting the orthogonal deprotection strategies.

ReactionPathways cluster_legend Reaction Type Start 2-Benzyloxy-4- isopropoxybenzoic acid Prod_H2 4-Isopropoxy-2- hydroxybenzoic acid Start->Prod_H2 H2, Pd/C (Selective Bn Removal) Prod_LA 2,4-Dihydroxybenzoic acid (Global Deprotection) Start->Prod_LA BBr3 or AlCl3 (Excess) (Cleaves Bn & iPr) Metabolite Hemiacetal Intermediate Start->Metabolite CYP450 (Microsomes) [O] Acetone Acetone Metabolite->Acetone Phenol 4-Hydroxy-2- benzyloxybenzoic acid Metabolite->Phenol Spontaneous Collapse Orthogonal Protection Orthogonal Protection Metabolic Liability Metabolic Liability

Figure 1: Divergent reactivity of the 4-isopropoxy group.[1] Green path indicates orthogonal retention; Red path indicates chemical cleavage; Yellow path indicates metabolic degradation.[1]

Experimental Protocols

Protocol A: Selective Benzyl Cleavage (Retention of Isopropoxy Group)

Objective: To synthesize 4-isopropoxy-2-hydroxybenzoic acid.[1] Principle: Catalytic hydrogenolysis cleaves the


 bond via a palladium-inserted intermediate, while the 

bond is sterically and electronically resistant to this reduction.[1]

Materials:

  • Substrate: 2-Benzyloxy-4-isopropoxybenzoic acid (1.0 eq)[1]

  • Catalyst: 10% Pd/C (50% water wet, 10 wt% loading)[1]

  • Solvent: Ethyl Acetate (EtOAc) / Methanol (MeOH) (1:1 v/v)[1]

  • Hydrogen Source:

    
     balloon or Parr shaker (1 atm)
    

Procedure:

  • Dissolution: Dissolve 1.0 g of the substrate in 20 mL of EtOAc/MeOH mixture. Note: If solubility is poor due to the carboxylic acid, add 1.0 eq of

    
     to form the soluble sodium salt.
    
  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) for 5 minutes.
    
  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent.[1]

  • Hydrogenation: Exchange the atmosphere to Hydrogen (

    
    ) (balloon pressure is sufficient).[1] Stir vigorously at Room Temperature (25°C).
    
  • Monitoring: Monitor via TLC or HPLC. The reaction is typically complete in 2–4 hours.[1]

    • Checkpoint: Disappearance of the benzyl aromatic signals in NMR (

      
       ppm).[1]
      
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1][2]

  • Isolation: Concentrate the filtrate. If bicarbonate was used, acidify with 1M HCl to pH 2 to precipitate the free acid.[1]

  • Yield: Expect >90% yield of 4-isopropoxy-2-hydroxybenzoic acid.

Protocol B: Lewis Acid-Mediated De-isopropylation

Objective: Cleavage of the isopropoxy group (Note: This condition will likely also cleave the benzyl group if present). Principle:


 coordinates to the ether oxygen.[1] The isopropyl group, capable of forming a secondary carbocation, is cleaved via an 

-like mechanism, often assisted by a nucleophile (iodide).[1]

Materials:

  • Substrate: 2-Benzyloxy-4-isopropoxybenzoic acid (or ester derivative)[1]

  • Reagent: Aluminum Trichloride (

    
    , anhydrous)[1]
    
  • Additive: Sodium Iodide (NaI) (Optional, accelerates cleavage via nucleophilic attack)[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )[1]
    

Procedure:

  • Preparation: In a flame-dried flask under Argon, dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL).

  • Reagent Addition: Cool to 0°C. Add

    
     (3.0 eq) in portions. (If using NaI, add 3.0 eq NaI prior to 
    
    
    
    to generate transient
    
    
    ).[1]
  • Reaction: Allow the mixture to warm to Room Temperature. Stir for 2–6 hours.

    • Mechanistic Insight: The reaction proceeds via the formation of an aluminum-etherate complex. The isopropyl group is lost as isopropyl chloride (or iodide).[1]

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
     (exothermic!).
    
  • Extraction: Extract with EtOAc (3x). The product will be the polyphenol (2,4-dihydroxybenzoic acid if global deprotection occurred).[1]

Protocol C: Metabolic Stability Assay (Microsomal)

Objective: To assess the rate of oxidative O-dealkylation of the isopropoxy group.

Procedure:

  • Incubation: Incubate the substrate (1

    
    ) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).[1]
    
  • Initiation: Add NADPH (1 mM) to initiate the reaction.[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quench: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Analyze via LC-MS/MS.

    • Target Analyte: Loss of Parent.

    • Metabolite Search: Look for [M-42] peak (Loss of Isopropyl + H = Loss of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[1] This corresponds to the phenol product.[1]
      

Comparative Data: Reagent Compatibility

Reagent / Condition2-Benzyloxy Group (Ortho)4-Isopropoxy Group (Para)Resultant Product

/ Pd-C
Cleaved (Rapid)Stable 4-Isopropoxy-2-hydroxybenzoic acid

/ DCM (-78°C)
Cleaved Cleaved 2,4-Dihydroxybenzoic acid

/ NaI
Cleaved (Likely)Cleaved 2,4-Dihydroxybenzoic acid
TFA / DCM Stable Stable No Reaction (Acid stable)
NaOH /

(Reflux)
Stable Stable No Reaction (Ether stable; Ester hydrolyzes)
Human Microsomes Stable Unstable (Slow)4-Hydroxy-2-benzyloxybenzoic acid

References

  • Banwell, M. G., Flynn, B. L., & Stewart, S. G. (1998).[1][3] Selective cleavage of isopropyl aryl ethers by aluminum trichloride. The Journal of Organic Chemistry, 63(25), 9139-9144.[1] [1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for Benzyl/Isopropyl orthogonality).

  • Andersson, S., et al. (1969).[1] Oxygenation of 4-alkoxyl groups in alkoxybenzoic acids by Polyporus dichrous. Physiologia Plantarum, 22(1), 108-115.[1] (Demonstrates biological 4-dealkylation).

  • Weissman, S. A., & Zewge, D. (2005).[1] Recent advances in ether dealkylation. Tetrahedron, 61(33), 7833-7863.[1]

Sources

Troubleshooting & Optimization

"purification challenges of 2-Benzyloxy-4-isopropoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and troubleshooting of 2-Benzyloxy-4-isopropoxybenzoic acid , a specialized intermediate often encountered in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics.

This guide is structured as a Technical Support Center resource, designed to answer specific "Ticket" issues researchers face in the lab.

Senior Application Scientist Desk Status: Active Topic: Purification, Solubility, and Impurity Removal[1]

Executive Summary & Compound Profile

Molecule: 2-Benzyloxy-4-isopropoxybenzoic acid Chemical Class: Electron-rich Alkoxy Benzoic Acid Critical Attribute: The 2-position benzyloxy group is acid-labile; the 4-position isopropoxy group is stable but adds significant lipophilicity.[1]

This compound presents a classic "Lipophilic Acid" purification paradox: it is too lipophilic for simple aqueous recrystallization but often oils out in non-polar solvents due to impurities like benzyl alcohol.[1]

Impurity Profile & Origins

Before troubleshooting, verify which impurities are present.

Impurity TypeLikely IdentityOriginDetection (TLC/HPLC)
Byproduct A Benzyl AlcoholHydrolysis of excess Benzyl bromide/chloride.[1]UV active, low polarity.[1] Smells sweet.
Byproduct B 2-Hydroxy-4-isopropoxybenzoic acidIncomplete benzylation or acid-catalyzed deprotection.[1]More polar than product.[1] Phenolic OH.[1][2]
Byproduct C 2-Benzyloxy-4-hydroxybenzoic acidLoss of isopropyl group (rare) or starting material.[1]Distinct retention time; polar.[1]
Regioisomer 4-Benzyloxy-2-isopropoxybenzoic acidIncorrect alkylation sequence of 2,4-dihydroxybenzoic acid.[1]Very difficult to separate; requires NMR to distinguish.[1]
Starting Material 2,4-Dihydroxybenzoic acidUnreacted starting material.[1]Highly polar; stays near baseline.[1]

Troubleshooting Guides (Q&A Format)

TICKET #101: "My product is oiling out during recrystallization."

User: I tried recrystallizing from hot Ethanol/Water, but as it cooled, a milky oil separated at the bottom instead of crystals.

Scientist Response: Diagnosis: This "Oiling Out" phenomenon is typically caused by Residual Benzyl Alcohol or a solvent mixture that became too polar too quickly.[1] Benzyl alcohol acts as a "solvent impurity," lowering the melting point of your acid and preventing crystal lattice formation.

Solution Protocol:

  • The "Hexane Trituration" Fix:

    • Decant the supernatant solvent.[1]

    • Dissolve the oily residue in a minimum amount of Dichloromethane (DCM) .

    • Add Hexane (or Heptane) dropwise until the solution turns slightly cloudy.[1]

    • Rotary evaporate slowly.[1] As the DCM (lower boiling) leaves, the product should precipitate as a solid while the benzyl alcohol remains in the Hexane mother liquor.

    • Filter the solid and wash with cold Hexane.

  • Alternative Solvent System:

    • Switch to Toluene/Heptane . Alkoxy benzoic acids often crystallize well from Toluene.[1] Dissolve in hot Toluene, then add Heptane until turbid. Cool slowly.

TICKET #102: "I cannot remove the spot just below my product on TLC."

User: I have a persistent impurity running slightly lower (more polar) than my main spot. Column chromatography isn't separating them well.

Scientist Response: Diagnosis: This is likely 2-Hydroxy-4-isopropoxybenzoic acid (the de-benzylated or un-benzylated phenol).[1] The polarity difference between the -OH and -OBn is small in acidic mobile phases but significant in chemical behavior.[1]

Solution Protocol (The "Self-Validating" Acid/Base Wash): You can exploit the acidity difference between the Carboxylic Acid (pKa ~4.5) and the Phenol (pKa ~10).[1]

  • Step 1: Dissolve crude mixture in Ethyl Acetate .

  • Step 2: Wash with 5% NaHCO₃ (aq) .[1]

    • Mechanism:[1][2][3] The Carboxylic Acid (Product) goes into the water layer (as carboxylate).[1] The Phenolic impurity (pKa ~10) is too weak to be deprotonated by Bicarbonate and stays in the Organic layer (or distributes).[1]

    • Correction: Actually, both might extract if the phenol is acidic enough. A better approach is pH-controlled precipitation .[1]

  • Refined Protocol:

    • Dissolve mixture in 1M NaOH (Both product and phenolic impurity dissolve).

    • Wash the aqueous layer with Ether/TBME (Removes neutral impurities like Benzyl Alcohol).[1]

    • Slowly acidify the aqueous layer with dilute HCl to pH ~5.0 .

    • The Trick: The Benzoic Acid (Product) will precipitate first.[1] The Phenolic impurity is more soluble or requires lower pH to fully precipitate if it lacks the hydrophobic Benzyl group.

    • Filter the first crop of precipitate.[1]

TICKET #103: "How do I remove excess Benzyl Bromide/Alcohol without a column?"

User: I used excess benzyl bromide to push the reaction. Now it smells like almonds and won't dry.

Scientist Response: Diagnosis: Benzyl halides and alcohols are oils that trap solvent.[1]

Solution Protocol:

  • Chemical Scavenging: Add a secondary amine (e.g., Morpholine) to the reaction mixture before workup. It reacts with Benzyl Bromide to form a water-soluble ammonium salt, easily washed away during extraction.[1]

  • Steam Distillation (Old School but Effective): If the product is stable (it is), suspend the crude oil in water and boil. Benzyl alcohol/bromide will co-distill with water.[1] The product remains behind as a solid.

Visualized Workflows

Diagram 1: Purification Decision Tree

This logic flow guides you based on the physical state of your crude material.

PurificationLogic Start Crude 2-Benzyloxy-4-isopropoxybenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Yes Oil Sticky Oil / Gum StateCheck->Oil Yes ImpurityCheck Major Impurity? Solid->ImpurityCheck Action_Triturate Triturate with Hexane/Heptane (Removes BnOH) Oil->Action_Triturate First Step BnOH Benzyl Alcohol detected ImpurityCheck->BnOH Lipophilic Phenol Phenolic (De-benzylated) detected ImpurityCheck->Phenol Polar Action_Recryst Recrystallize: Ethanol/Water (9:1) or Toluene BnOH->Action_Recryst Action_BaseWash Dissolve in 1M NaOH Wash with TBME Acidify to pH 4-5 Phenol->Action_BaseWash Action_Triturate->ImpurityCheck Action_BaseWash->Action_Recryst Final Polish

Caption: Decision tree for selecting the correct purification method based on physical state and impurity profile.

Diagram 2: Impurity Origin Pathway

Understanding where impurities come from helps prevent them in the next batch.

ImpurityOrigins Start 2,4-Dihydroxybenzoic Acid Step1 Alkylation (Isopropyl) Start->Step1 Step2 Benzylation Step1->Step2 Imp1 Impurity: 4-Hydroxy-2-benzyloxy... (Incomplete Step 1) Step1->Imp1 Low Conversion Product 2-Benzyloxy-4-isopropoxybenzoic acid Step2->Product Imp2 Impurity: 2-Hydroxy-4-isopropoxy... (Incomplete Step 2 or Acid Hydrolysis) Step2->Imp2 Incomplete Rxn Imp3 Impurity: Benzyl Alcohol (Hydrolysis of Reagent) Step2->Imp3 Water present Product->Imp2 Acidic Workup (Debenzylation)

Caption: Pathway showing the origin of key impurities. Note the risk of debenzylation during acidic workup.

Validated Experimental Protocols

Protocol A: The "Self-Validating" Acid-Base Purification

Use this when the product is crude or dark.[1]

  • Dissolution: Dissolve 10.0 g of crude oil/solid in 100 mL Ethyl Acetate .

  • Acid Wash: Wash with 50 mL 1M HCl (removes any basic impurities/amines).[1]

  • Extraction: Extract the organic layer with 3 x 50 mL 10% Na₂CO₃ (Sodium Carbonate).

    • Checkpoint: The product moves to the aqueous layer (top or bottom depending on density, usually bottom with EtOAc). The organic layer retains Benzyl Alcohol and neutral esters.

  • Washing: Wash the combined aqueous extracts with 50 mL TBME (tert-Butyl methyl ether) . Discard the organic wash.[1]

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 2-3.

    • Observation: White solid should precipitate.[1]

  • Filtration: Filter the solid, wash with plenty of water, and dry in a vacuum oven at 45°C.

Protocol B: Recrystallization (Polishing)

Use this for final purity >99%.[1]

  • Place 5.0 g of dried solid in a flask.

  • Add 15 mL Ethanol and heat to reflux (boiling).

  • If not fully dissolved, add Ethanol in 1 mL portions.

  • Once dissolved, remove from heat.

  • Immediately add 5-10 mL warm Water dropwise until a faint turbidity persists.

  • Add 1-2 drops of Ethanol to clear the solution.[1]

  • Allow to cool to room temperature undisturbed, then place in a fridge (4°C) for 4 hours.

  • Filter the white needles/plates and wash with cold 50% Ethanol/Water.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (General principles of Benzoic Acid purification and recrystallization).

  • BenchChem. Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. (Strategies for removing benzyl alcohol and acidic impurities).

  • National Institutes of Health (NIH) - PubChem. 4-Isopropoxybenzoic acid Compound Summary. (Solubility and physical property data for structural analog). [1]

  • European Patent Office. Method for purification of benzoic acid (EP 3148661 B1).[1] (Industrial purification logic for substituted benzoic acids).

  • ScienceMadness. Purify the benzoic acid from a mixture with benzyl alcohol. (Practical lab discussions on separating benzyl alcohol from benzoic acid derivatives).

Sources

"troubleshooting Grignard reaction for 2-Benzyloxy-4-isopropoxybenzoic acid synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals synthesizing 2-Benzyloxy-4-isopropoxybenzoic acid via Grignard carboxylation.

Grignard reactions are notoriously sensitive to environmental variables, localized concentration gradients, and substrate-specific steric hindrance[1]. The synthesis of 2-Benzyloxy-4-isopropoxybenzoic acid requires the conversion of 1-bromo-2-benzyloxy-4-isopropoxybenzene to its corresponding arylmagnesium bromide, followed by nucleophilic attack on carbon dioxide (CO₂)[2]. Below, we dissect the thermodynamic and kinetic bottlenecks of this specific transformation.

Chemical Pathway Visualization

Pathway A 1-Bromo-2-benzyloxy- 4-isopropoxybenzene B Mg(0) Activation (I2 / 1,2-dibromoethane) A->B C Arylmagnesium Bromide (Active Grignard) B->C D CO2 Carboxylation (Nucleophilic Attack) C->D E Magnesium Carboxylate Intermediate D->E F Mild Acidic Workup (Sat. NH4Cl / 0°C) E->F G 2-Benzyloxy-4-isopropoxy- benzoic acid F->G

Fig 1: Reaction pathway for 2-Benzyloxy-4-isopropoxybenzoic acid synthesis.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My Grignard reaction refuses to initiate. The magnesium turnings are sitting in the THF without any exotherm or color change. What is the mechanistic failure?

Causality & Solution: Initiation failure is almost exclusively caused by a passivating layer of magnesium oxide (MgO) on the metal surface or trace moisture in the solvent[3]. Water reacts instantly with any formed Grignard reagent to yield the des-bromo arene (1-benzyloxy-4-isopropoxybenzene) and Mg(OH)Br, which further coats the metal[1].

  • Self-Validating Fix: Mechanically crush the magnesium turnings under an inert atmosphere to expose the zero-valent inner lattice. Add a single crystal of iodine (I₂) or 5 mol% of 1,2-dibromoethane. Iodine chemically etches the MgO layer to form highly soluble, reactive MgI₂, while 1,2-dibromoethane reacts with Mg to form ethylene gas—the visible bubbling confirms the surface is active.

Q2: I am observing a massive amount of homocoupled byproduct (Wurtz coupling) instead of my desired Grignard reagent. How do I suppress this?

Causality & Solution: Wurtz-type coupling occurs when the newly formed arylmagnesium bromide reacts with unreacted 1-bromo-2-benzyloxy-4-isopropoxybenzene in the solution[4]. This bimolecular side reaction is driven by high local concentrations of the aryl halide and elevated temperatures.

  • Self-Validating Fix: Transition from a batch addition to a highly controlled dropwise addition using a syringe pump. Maintain the internal temperature between 10°C and 15°C during addition. Furthermore, consider switching your solvent from Tetrahydrofuran (THF) to 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF drastically reduces Wurtz coupling in benzylic and ether-rich aryl systems due to its distinct coordination geometry and lower polarity[4].

Q3: The carboxylation step is yielding low amounts of the benzoic acid, and I am recovering a lot of the protonated starting material (des-bromo arene). Why?

Causality & Solution: If you recover the des-bromo arene after workup, your Grignard reagent formed successfully but failed to react with CO₂. This is a mass-transfer issue. Grignard reagents are powerful nucleophiles, but CO₂ gas has limited solubility in THF at room temperature[5]. If the CO₂ concentration is starved, ambient moisture will eventually quench the unreacted Grignard.

  • Self-Validating Fix: Do not simply bubble CO₂ over the solvent headspace. Use a fritted sparging tube to deliver dry CO₂ gas directly into the solution at -78°C, or utilize the "inverse addition" technique: pour the active Grignard reagent directly onto a massive excess of crushed, anhydrous dry ice (solid CO₂)[2].

Q4: My final NMR shows that the isopropoxy or benzyloxy groups have been cleaved. How did the Grignard reaction destroy my ethers?

Causality & Solution: The Grignard reaction itself did not cleave your ethers; your workup did. While aryl ethers are generally stable to basic organomagnesium species, the subsequent acidic quench (often done with strong acids like HCl or H₂SO₄ to protonate the carboxylate salt) can easily cleave sensitive ether linkages, especially the secondary isopropoxy group[1].

  • Self-Validating Fix: Modulate the pH of your quench. Use a saturated aqueous solution of Ammonium Chloride (NH₄Cl) at 0°C. This provides a sufficiently mild proton source (pH ~5.5) to protonate the magnesium carboxylate into the free carboxylic acid without hydrolyzing the ether moieties[4].

Part 2: Quantitative Solvent Optimization

Selecting the correct ethereal solvent is critical for balancing initiation speed, Wurtz coupling suppression, and safety.

Solvent ParameterTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Diethyl Ether (Et₂O)
Grignard Solvation Energy High (Forms strong complexes)Moderate (Sterically hindered)Low
Wurtz Coupling Risk High (Promotes homocoupling)Low (Suppresses homocoupling)Moderate
Boiling Point (Safety) 66 °C80 °C (Safer exotherm control)34.6 °C (High flash risk)
Water Miscibility Miscible (Hard to dry)Immiscible (Forms azeotrope, easy dry)Low
Recommendation Standard useOptimal for this synthesis Avoid for scale-up

Part 3: Standard Operating Procedure (SOP)

This self-validating protocol ensures high-fidelity synthesis of 2-Benzyloxy-4-isopropoxybenzoic acid.

Phase 1: Preparation & Initiation

  • Equipment Drying: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a continuous Argon sweep.

  • Magnesium Activation: Add 1.2 equivalents of magnesium turnings (mechanically crushed). Add 1 crystal of I₂. Heat the flask gently with a heat gun until the purple iodine vapor coats the magnesium, then cool to room temperature[4].

  • Initiation: Dissolve 1-bromo-2-benzyloxy-4-isopropoxybenzene (1.0 eq) in anhydrous 2-MeTHF (0.5 M). Add 5% of this solution to the Mg turnings. Do not stir. Wait for a localized exotherm and a color shift from clear to grayish-brown.

Phase 2: Grignard Formation & Carboxylation 4. Controlled Addition: Once initiated, start stirring and add the remaining aryl halide solution dropwise over 45 minutes, maintaining the internal temperature at 15°C using a water bath to suppress Wurtz coupling[4]. 5. Maturation: Stir for an additional 1 hour at room temperature. Validation Check: The solution should be a dark, homogenous liquid with nearly all Mg metal consumed. 6. Carboxylation: Cool the reaction to -78°C (dry ice/acetone bath). Vigorously sparge anhydrous CO₂ gas through a fritted tube directly into the solution for 30 minutes[5]. The solution will become viscous as the magnesium carboxylate precipitates[2].

Phase 3: Mild Workup 7. Quenching: Slowly add saturated aqueous NH₄Cl at 0°C to protonate the carboxylate while preserving the benzyloxy and isopropoxy ethers[4]. 8. Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-Benzyloxy-4-isopropoxybenzoic acid.

Diagnostic Workflow Visualization

Workflow S1 Initiate Reaction D1 Exotherm observed? S1->D1 A1 Add I2, heat gently D1->A1 No S2 Begin Halide Addition D1->S2 Yes A1->D1 D2 Wurtz coupling high? S2->D2 A2 Slow addition rate, cool to 10°C D2->A2 Yes S3 CO2 Sparging D2->S3 No A2->S3

Fig 2: Diagnostic workflow for Grignard initiation and byproduct mitigation.

References
  • Vedantu. Grignard Reaction Mechanism: Steps, Examples & Applications. Available at: [Link]

  • JoVE. Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Available at: [Link]

  • SKKU / ACS. CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents. Available at: [Link]

  • RSC Publishing. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Available at: [Link]

Sources

Technical Support Center: Advanced Protecting Group Strategies for Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Synthesis of Highly Functionalized Aromatics

The synthesis of poly-substituted aromatic compounds like 2-Benzyloxy-4-isopropoxybenzoic acid is a common task in medicinal chemistry and materials science. The inherent reactivity of the phenolic hydroxyl and carboxylic acid groups often necessitates a carefully planned protecting group strategy to achieve desired chemical transformations on other parts of the molecule or to enable selective modifications. While the benzyl (Bn) ether is a workhorse protecting group for phenols, its removal via hydrogenolysis can be incompatible with other functional groups (e.g., alkenes, alkynes, or other reducible moieties) and may require harsh acidic conditions for cleavage.[1][2][3]

This technical guide serves as a dedicated support resource for chemists encountering challenges with the standard synthetic routes. We will explore common issues, provide detailed troubleshooting in a question-and-answer format, and present a series of alternative, orthogonally-compatible protecting groups for both the phenolic and carboxylic acid functionalities. Our focus is on providing not just protocols, but the strategic reasoning behind their selection, ensuring you can design robust and efficient synthetic routes for your target molecules.

Frequently Asked Questions (FAQs)

Q1: My standard hydrogenolysis (H₂, Pd/C) to remove the benzyl ether from my phenol is also reducing another functional group on my molecule. What are my options?

This is a classic chemoselectivity problem. Hydrogenolysis is a powerful reductive method that can affect many functional groups.[3] Your primary options are to either (a) switch to a non-reductive cleavage method for the benzyl ether or (b) replace the benzyl ether with a protecting group that can be removed under orthogonal conditions.

  • Non-Reductive Benzyl Cleavage: Strong Lewis acids like BCl₃ or BBr₃ can cleave benzyl ethers, often at low temperatures.[3][4] However, these are harsh reagents that may not be compatible with other acid-sensitive groups. Oxidative cleavage using reagents like DDQ is an option primarily for electron-rich benzyl ethers, such as a p-methoxybenzyl (PMB) ether.[2]

  • Alternative Protecting Groups: A more robust strategy is to plan for this conflict from the start. Consider using a silyl ether (e.g., TBDMS) or an allyl ether for the phenol. These groups are stable to hydrogenolysis and can be removed with fluoride ions or a palladium catalyst, respectively.[5][6]

Q2: I need to perform a reaction using a strong base (e.g., organolithium reagent), but the acidic proton of the carboxylic acid is interfering. How should I protect it?

The carboxylic acid proton must be masked.[7][8] The most common strategy is to convert it to an ester. For your purposes, you need an ester that is stable to strong bases and nucleophiles.

  • Recommended: A tert-butyl (t-Bu) ester is an excellent choice.[9][10][11] It is stable to basic and nucleophilic conditions but is easily cleaved with moderate acid (e.g., TFA in DCM) without affecting a benzyl ether on the phenol.[9][10]

  • Not Recommended: Methyl or ethyl esters are generally not suitable as they can be cleaved by saponification under basic conditions or be susceptible to nucleophilic attack by organometallic reagents.[7][11]

Q3: What does "orthogonal protection" mean and how can I apply it to my synthesis?

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule that has multiple, different protecting groups, without affecting the others.[11][12][13] This is achieved by choosing groups that are cleaved by completely different types of reagents.[12][14]

For a molecule like 2-hydroxy-4-isopropoxybenzoic acid, an effective orthogonal strategy would be:

  • Protect the phenol as a TBDMS ether (cleaved by fluoride).

  • Protect the carboxylic acid as a benzyl ester (cleaved by hydrogenolysis).

This allows you to, for example, deprotect the phenol with TBAF, perform a reaction on the free hydroxyl, and then later deprotect the carboxylic acid via hydrogenolysis without disturbing the rest of the molecule.

Troubleshooting Guide: Common Experimental Issues

Problem Encountered Probable Cause Recommended Solution & Rationale
Incomplete Benzyl Ether Cleavage with H₂/Pd/C Catalyst poisoning (e.g., by trace sulfur compounds) or poor catalyst activity.Use a fresh batch of catalyst. Pearlman's catalyst, Pd(OH)₂/C, is often more effective and less prone to poisoning.[3] Ensure the solvent is thoroughly deoxygenated.
Low Yield During Phenol Protection Steric hindrance around the 2-position hydroxyl group. Incomplete deprotonation of the phenol.For bulky protecting groups like TBDMS, ensure a strong enough base (e.g., imidazole) and sufficient reaction time/temperature.[15] For ether formation (MOM, Allyl), using a stronger base like NaH can ensure complete formation of the phenoxide for efficient alkylation.[2]
Accidental Cleavage of MOM Ether Unintended exposure to acidic conditions. MOM ethers are acetals and are labile to both protic and Lewis acids.[16][17]Scrupulously avoid acidic conditions if the MOM group needs to be retained. If a Lewis acid-catalyzed reaction is necessary elsewhere, consider switching to a more robust protecting group like a benzyl or silyl ether.[17]
Difficulty Removing an Allyl Ester Inactive palladium catalyst or inefficient allyl scavenger.The Pd(0) catalyst can be sensitive to air. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Use a fresh, active catalyst like Pd(PPh₃)₄. Phenylsilane or morpholine are common, effective allyl scavengers.[6][18]

In-Depth Analysis of Alternative Protecting Groups

The benzyl ether is just one of many tools. Below is a detailed look at superior alternatives for creating orthogonal and robust synthetic routes.

Alternative Protecting Groups for the Phenolic Hydroxyl

The choice of protecting group for the phenol is critical and dictates the downstream reaction compatibility.

G Start Need to Protect 2-Hydroxy Group? Reductive Is Downstream Reductive Step Planned (e.g., H₂)? Start->Reductive Acidic Is Downstream Strong Acidic Step Planned? Reductive->Acidic Yes Bn Use Benzyl (Bn) Ether (Standard, but limited) Reductive->Bn No Fluoride Is Fluoride-Based Reagent (e.g., TBAF) Compatible? Acidic->Fluoride Yes MOM Use MOM Ether Acidic->MOM No Silyl Use Silyl Ether (TBDMS, TIPS) Fluoride->Silyl Yes Allyl Use Allyl (All) Ether Fluoride->Allyl No

1. Silyl Ethers (TBDMS, TIPS)

Silyl ethers are a superb choice for protecting phenols due to their ease of installation and mild cleavage conditions.[5] tert-Butyldimethylsilyl (TBDMS) is common, while the bulkier triisopropylsilyl (TIPS) offers enhanced stability.[5][19]

  • Stability: Robust to bases, nucleophiles, and many reducing/oxidizing agents. Cleaved by acid and fluoride sources.[5][11]

  • Orthogonality: Excellent. Can be removed with fluoride (TBAF) without affecting benzyl ethers, allyl ethers, or most esters.[20]

  • Key Advantage: Provides a highly selective deprotection pathway that is incompatible with very few other functional groups.

2. Methoxymethyl (MOM) Ether

The MOM group is an acetal that is stable to a wide variety of non-acidic conditions.[16]

  • Stability: Stable to bases, organometallics, hydrides, and hydrogenolysis.[11][16]

  • Deprotection: Removed with acid (e.g., HCl in MeOH).[16][17] This can be a limitation if other acid-sensitive groups are present.

  • Key Advantage: Useful when subsequent steps involve strong bases or reductive conditions where a benzyl ether would be cleaved.

3. Allyl (All) Ether

The allyl group offers unique orthogonality, as its removal is catalyzed by palladium(0) complexes.[6][21]

  • Stability: Very stable to acidic and basic conditions, as well as most oxidizing and reducing agents (excluding those that react with C=C bonds).

  • Deprotection: Cleaved under very mild, neutral conditions using a Pd(0) catalyst (e.g., Pd(PPh₃)₄) and an allyl scavenger.[18][22]

  • Key Advantage: Provides an entirely unique deprotection mechanism, making it orthogonal to almost all other common protecting groups.[6][23]

Phenol Protecting Group Protection Reagents Key Stability Characteristics Deprotection Conditions
Benzyl (Bn) BnBr, K₂CO₃ or NaHStable to base, mild acid.H₂, Pd/C; or strong Lewis acids (BCl₃).[2]
TBDMS TBDMS-Cl, ImidazoleStable to base, hydrogenolysis.TBAF in THF; or mild acid (AcOH).[5][20]
MOM MOM-Cl, DIPEAStable to base, hydrogenolysis.Acid (e.g., HCl in MeOH).[16][17]
Allyl (All) Allyl-Br, K₂CO₃Stable to acid, base, H₂/Pd.Pd(PPh₃)₄, Phenylsilane.[6]
Alternative Protecting Groups for the Carboxylic Acid

Protecting the carboxylic acid as an ester is standard practice. The choice of ester dictates the deprotection method and orthogonality.[7][24]

G Start Protect Carboxylic Acid (as Ester) Phenol_PG Phenol PG? Start->Phenol_PG Bn_Phenol Benzyl Ether Phenol_PG->Bn_Phenol Bn Silyl_Phenol Silyl Ether Phenol_PG->Silyl_Phenol Silyl tBu_Ester Use t-Butyl Ester (Acid Cleavage) Bn_Phenol->tBu_Ester Allyl_Ester Use Allyl Ester (Pd(0) Cleavage) Bn_Phenol->Allyl_Ester Silyl_Phenol->Allyl_Ester Bn_Ester Use Benzyl Ester (H₂ Cleavage) Silyl_Phenol->Bn_Ester

1. tert-Butyl (t-Bu) Ester

This is one of the most useful acid-labile protecting groups, offering excellent stability under other conditions.[9][10]

  • Stability: Stable to strong bases, nucleophiles, and hydrogenolysis.[10]

  • Deprotection: Cleaved with strong acid (e.g., TFA) or under carefully controlled milder acidic conditions.[9][11]

  • Orthogonality: Orthogonal to benzyl ethers (cleaved by H₂), silyl ethers (cleaved by F⁻), and allyl ethers/esters (cleaved by Pd(0)).[10]

2. Allyl Ester

Similar to the allyl ether, the allyl ester is removed via palladium catalysis.[22][25]

  • Stability: Stable to most acidic and basic conditions that do not affect esters.

  • Deprotection: Cleaved with Pd(0) and a scavenger.[18][26]

  • Orthogonality: Excellent. It is compatible with acid-labile, base-labile, and hydrogenolysis-labile groups.[6][26]

Carboxyl Protecting Group Protection Reagents Key Stability Characteristics Deprotection Conditions
Methyl/Ethyl Ester MeOH or EtOH, H⁺ cat.Stable to acid.NaOH or LiOH (Saponification).[11]
tert-Butyl Ester Isobutylene, H⁺ cat.Stable to base, hydrogenolysis.TFA in DCM.[9][11]
Allyl Ester Allyl alcohol, DCC/DMAPStable to mild acid/base.Pd(PPh₃)₄, Scavenger.[22][26]
Benzyl Ester Benzyl alcohol, DCC/DMAPStable to base, mild acid.H₂, Pd/C.[11]

Experimental Protocols

Protocol 1: Protection of Phenol as a TBDMS Ether

  • Materials: 2-hydroxy-4-isopropoxybenzoic acid, tert-butyldimethylsilyl chloride (TBDMS-Cl), imidazole, anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the starting benzoic acid (1.0 equiv) in anhydrous DCM (approx. 0.2 M).

    • Add imidazole (2.5 equiv) to the solution and stir until dissolved.

    • Add TBDMS-Cl (1.2 equiv) portion-wise at room temperature.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the TBDMS-protected product.

Protocol 2: Protection of Carboxylic Acid as a tert-Butyl Ester

  • Materials: 2-Benzyloxy-4-isopropoxybenzoic acid, Isobutylene (condensed), Dichloromethane (DCM), catalytic conc. H₂SO₄.

  • Procedure:

    • Cool a pressure-rated tube containing the starting benzoic acid (1.0 equiv) in DCM (0.5 M) to -78 °C.

    • Carefully condense isobutylene (approx. 10 equiv) into the tube.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

    • Seal the tube tightly and allow it to warm to room temperature. Stir behind a blast shield for 12-24 hours.

    • Cool the tube back to -78 °C before carefully opening.

    • Quench by pouring into a cold, saturated aqueous NaHCO₃ solution.

    • Extract with DCM, dry over Na₂SO₄, and concentrate. Purify by chromatography as needed.[27]

Protocol 3: Deprotection of a TBDMS Ether

  • Materials: TBDMS-protected compound, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the silyl ether (1.0 equiv) in THF.

    • Add TBAF solution (1.1 equiv) dropwise at room temperature.

    • Stir for 1-3 hours, monitoring by TLC.

    • Once complete, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify as necessary.[20]

Protocol 4: Deprotection of an Allyl Ester

  • Materials: Allyl ester compound, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Phenylsilane (PhSiH₃) or Morpholine, anhydrous DCM.

  • Procedure:

    • Dissolve the allyl ester (1.0 equiv) in anhydrous, deoxygenated DCM.

    • Add the allyl scavenger, such as phenylsilane (3.0 equiv).

    • Add the Pd(PPh₃)₄ catalyst (0.05 equiv) under an inert atmosphere (N₂ or Ar).

    • Stir at room temperature for 1-4 hours until TLC indicates complete consumption of the starting material.

    • Concentrate the reaction mixture and purify directly by flash column chromatography to remove the catalyst and byproducts.[6]

References

  • An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. Benchchem.
  • A Comparative Guide to t-Butyl Ester and Fmoc as Carboxylic Acid Protecting Groups. Benchchem.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal.
  • Protecting Groups for Carboxylic acid. YouTube.
  • Protection and deprotection. WILLINGDON COLLEGE, SANGLI.
  • Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry.
  • Synthesis of Phenols and Aryl Silyl Ethers via Arylation of Complementary Hydroxide Surrogates.
  • Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. CoLab.
  • Benzyl Ethers. Organic Chemistry Portal.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
  • Protection of alcohols and phenols with methoxymethyl acet
  • Protection and deprotection of carboxylic acid. Slideshare.
  • Protecting group. Wikipedia.
  • Alcoholic Hydroxyl Protection & Deprotection. Suzhou Highfine Biotech.
  • Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group. YouTube.
  • US4788282A - Deprotection of allylic esters and ethers.
  • Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal.
  • Allyl esters as carboxy protecting groups in the synthesis of O-glycopeptides.
  • Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage.
  • Chlorotrimethylsilane Mediated Formation of ω-Allyl Esters of Aspartic And Glutamic Acids.
  • Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry.
  • Protection of Phenol by Silyl ether. SynArchive.
  • Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. American Chemical Society.
  • Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. Benchchem.
  • How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
  • Protecting Groups. IIT.
  • Looking for advice on protecting phenol in presence of primaril alcohol. Reddit.
  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O. Synfacts.
  • Protecting the Phenol during Acetal Form
  • 2-17 Science About O-Benzyl protecting groups.
  • VI Protecting Groups and Orthogonal Protection Str
  • Alloc Protecting Group Removal Protocol. University of Washington.
  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis.
  • Protective Groups. Organic Chemistry Portal.
  • The Allyloxycarbonyl (Alloc)

Sources

Technical Support Center: 2-Benzyloxy-4-isopropoxybenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-2B4I-BA Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

Welcome to the Technical Support Center. You are likely working with 2-Benzyloxy-4-isopropoxybenzoic acid , a lipophilic benzoic acid derivative often utilized as an intermediate in the synthesis of pharmaceutical glitazones, meglitinides, or liquid crystal mesogens.

This molecule presents a specific purification challenge: it possesses a polar carboxylic acid head group, but its solubility is dominated by two bulky hydrophobic ethers (benzyloxy at C2, isopropoxy at C4). This "amphiphilic-like" structure often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization during cooling.

This guide provides a self-validating protocol to overcome these thermodynamic hurdles, ensuring high purity (>99%) and optimal yield.

Solvent System Selection (The "Why" and "How")

The choice of solvent is dictated by the Van 't Hoff equation and the specific interaction of the 2-benzyloxy moiety. We recommend a Binary Solvent System to control supersaturation precisely.

Recommended Solvent Systems
SystemComposition (v/v)Primary UseRisk Profile
System A (Standard) Ethanol / Water (Start 90:10, end ~60:40)General purification; removal of inorganic salts and polar byproducts.Medium: Risk of oiling out if water is added too fast.
System B (Lipophilic) Ethyl Acetate / n-Heptane Removal of non-polar impurities (e.g., benzyl halides, unreacted alkylating agents).Low: Excellent crystal habit formation; safer for acid-sensitive ether linkages.
System C (Scavenging) Toluene / Cyclohexane Specific removal of aromatic byproducts via

-

stacking interactions.
High: Toluene requires higher drying temps; harder to remove trace solvent.

Critical Warning: Avoid boiling in strong acidic aqueous media for extended periods. The 2-benzyloxy ether linkage is acid-labile and may cleave to form 2-hydroxy-4-isopropoxybenzoic acid and benzyl alcohol [1].

Standard Operating Procedure (SOP): Ethanol/Water Recrystallization

This protocol uses System A (Ethanol/Water) as it offers the best balance of yield and impurity rejection for this specific scaffold.

Phase 1: Dissolution & Saturation
  • Weighing: Place crude 2-Benzyloxy-4-isopropoxybenzoic acid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Primary Solvation: Add Ethanol (95%) at a ratio of 3-5 mL per gram of solid.

  • Heating: Heat the mixture to reflux (~78°C) .

    • Checkpoint: If the solid does not dissolve completely, add Ethanol in 0.5 mL/g increments until a clear yellow/orange solution is obtained.

  • Clarification (Optional): If insoluble particles (salts/catalysts) are visible, perform a hot filtration through a pre-warmed Büchner funnel or a glass frit.

Phase 2: Nucleation & Growth
  • Anti-Solvent Addition: While maintaining a gentle reflux, add Deionized Water dropwise via an addition funnel or pipette.

    • Stop Point: Cease addition immediately when a persistent faint turbidity (cloudiness) is observed that does not disappear after 30 seconds of stirring.

  • Re-dissolution: Add hot Ethanol dropwise (typically 0.5 - 1.0 mL) just until the turbidity clears and the solution is transparent again.

  • Controlled Cooling (The Critical Step):

    • Turn off the heat source but leave the flask in the oil bath/mantle to cool to room temperature slowly (approx. rate: 10°C/hour).

    • Seeding: At ~45-50°C, if no crystals have formed, add a "seed crystal" of pure product to induce nucleation.

Phase 3: Isolation
  • Final Crystallization: Once at room temperature, cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Filtration: Collect solids via vacuum filtration.[1][2][3]

  • Washing: Wash the filter cake with cold Ethanol/Water (50:50) mixture (2 x 5 mL/g).

  • Drying: Dry in a vacuum oven at 40-45°C for 12 hours. Do not exceed 60°C to prevent melting or decomposition.

Visualizing the Workflow

The following logic flow illustrates the decision-making process during the recrystallization to prevent "oiling out."

RecrystallizationWorkflow Start Start: Crude Solid Dissolve Dissolve in Hot Ethanol (Reflux) Start->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol AddSol Add more Ethanol CheckSol->AddSol No Filter Hot Filtration (Remove insolubles) CheckSol->Filter Yes (Insolubles present) AddWater Add Water (Anti-Solvent) until Turbid CheckSol->AddWater Yes (Clear) AddSol->CheckSol Filter->AddWater ClearTurb Add Ethanol drops to clear turbidity AddWater->ClearTurb Cooling Slow Cool to RT ClearTurb->Cooling CheckOil Did it 'Oil Out'? Cooling->CheckOil Reheat Reheat to Reflux Add more Ethanol CheckOil->Reheat Yes (Liquid Phase Sep) IceBath Ice Bath (0°C) CheckOil->IceBath No (Crystals formed) Reheat->Cooling Isolate Filter & Dry IceBath->Isolate

Figure 1: Decision tree for the purification of 2-Benzyloxy-4-isopropoxybenzoic acid, highlighting the critical loop for correcting phase separation (oiling out).

Troubleshooting & FAQs

Q1: The solution turned into a milky oil at the bottom of the flask instead of crystals. What happened?

  • Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature drops below the saturation point of the solute before it drops below the melting point of the solvated solid, or if the water ratio is too high [2].

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of Ethanol (the good solvent) to change the solvent ratio.

    • Cool much more slowly.

    • Crucial: Add a seed crystal at the first sign of turbidity.

Q2: My product is retaining a yellow/brown color. How do I remove it?

  • Diagnosis: This is likely due to oxidized benzyl impurities or polymerized byproducts.

  • Fix: Use Activated Carbon (Charcoal) .[1]

    • Protocol: After dissolving the solid in hot ethanol (Step 3), add activated carbon (1-3% w/w). Stir at reflux for 15 minutes. Filter while hot through Celite to remove the carbon before adding the water.

Q3: The melting point is lower than expected (e.g., <150°C).

  • Diagnosis: Wet solvent entrapment or cleavage of the benzyl group.

  • Fix:

    • Ensure the product is dried under high vacuum.

    • Check NMR for the presence of Benzyl Alcohol peaks. If present, recrystallize using System B (Ethyl Acetate/Heptane) , as heptane is excellent at washing away benzyl alcohol [3].

Q4: Can I use Methanol instead of Ethanol?

  • Answer: Yes, but Methanol is more polar. The solubility difference between hot and cold might be narrower, leading to lower recovery yields. Ethanol is generally preferred for benzoic acid derivatives due to better crystal habit formation.

Critical Quality Attributes (CQAs)

Validate your purified material against these specifications:

AttributeSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 161.0 - 167.0°C (Typical for 4-isopropoxy analogs; verify specific batch)Capillary (1°C/min) [4]
Purity (HPLC) > 99.0% AreaC18 Column, ACN/Water gradient
Residual Solvent < 5000 ppm (Ethanol)GC-Headspace

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed mechanisms on the acid-lability of benzyl ethers).
  • Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent selection for benzoic acid derivatives).

  • Thermo Scientific Chemicals. (n.d.). 4-Isopropoxybenzoic acid Specification Sheet. (Provides baseline melting point data for the core scaffold).

  • BenchChem. (2025).[1][3] Application Note: Purification of 2-(Benzyloxy)-5-chlorobenzoic acid. (Protocol adaptation for 2-benzyloxy substituted benzoic acids).

Sources

Technical Support Center: Purification of 2-Benzyloxy-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification of 2-Benzyloxy-4-isopropoxybenzoic acid , a substituted benzoic acid derivative often synthesized via O-alkylation.

The presence of the free carboxylic acid moiety introduces specific chromatographic challenges—primarily peak tailing and irreversible adsorption on silica gel. Furthermore, the lipophilic benzyl and isopropyl groups create solubility paradoxes where the molecule is too polar for pure alkanes but may precipitate in low-polarity mobile phases.

This guide prioritizes a Self-Validating Protocol : every step includes a check to ensure the system is functioning before you commit your valuable crude material.

Part 1: Method Development & Setup (FAQs)

Q1: My TLC spots are streaking badly. How do I fix this before running the column?

Diagnosis: The "streaking" or "tailing" is caused by the ionization of the carboxylic acid group (


). The ionized form interacts strongly with the acidic silanol groups (

) on the silica surface, causing the compound to drag along the column rather than elute as a tight band.

The Fix: Acid Modification. You must suppress ionization to keep the molecule in its neutral, protonated form.

  • Mobile Phase Modifier: Add 1.0% Acetic Acid (AcOH) or 0.5% Formic Acid to both your non-polar (Hexane/Heptane) and polar (Ethyl Acetate/DCM) solvent reservoirs.

  • Mechanism: The excess protons (

    
    ) from the modifier shift the equilibrium to the neutral carboxylic acid form (
    
    
    
    ), minimizing interaction with silanols [1].

Validation Data:

Condition TLC Observation Rf Value (approx.)
Hexane:EtOAc (7:3) Long streak from baseline to Rf 0.4 Indeterminate

| Hexane:EtOAc (7:3) + 1% AcOH | Tight, circular spot | 0.35 - 0.45 |

Q2: Which stationary phase should I use? Silica vs. C18?

Recommendation: Standard Silica Gel (40–63 µm) is sufficient and cost-effective, provided you use the acid modifier described above.

  • When to switch to C18 (Reverse Phase): If your crude mixture contains highly polar phenolic byproducts (e.g., unreacted 2,4-dihydroxybenzoic acid) that stick to silica even with methanol, C18 is superior. For C18, use Water/Acetonitrile with 0.1% Formic Acid. However, for the specific target (2-Benzyloxy-4-isopropoxybenzoic acid), modified silica is the industry standard.

Q3: How do I visualize the acid specifically on TLC?

Expert Tip: While the benzyl group makes the molecule UV-active (254 nm), UV does not distinguish between the product and non-acidic impurities like benzyl bromide.

  • Stain: Use Bromocresol Green .

  • Result: The background turns blue, but carboxylic acids turn the spot bright yellow immediately. This confirms you are tracking the acid and not a neutral byproduct [2].

Part 2: Execution & Troubleshooting (FAQs)

Q4: I have excess Benzyl Bromide in my crude. It co-elutes with my product. How do I separate them?

Critical Intervention: Do not rely on the column to remove large amounts of benzyl bromide. It is a lachrymator and can smear into your product fractions.

The "Pre-Column" Acid-Base Wash (Highly Recommended): Before the column, perform a chemical purification:

  • Dissolve crude in Ethyl Acetate.

  • Extract with Saturated NaHCO₃ (aq) .

    • Result: The Product (Acid) moves to the water layer (

      
      ). Impurities (Benzyl bromide, bis-alkylated neutrals) stay in the organic layer.
      
  • Discard the organic layer.

  • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Result: Product precipitates or oils out.

  • Extract back into Ethyl Acetate, dry, and concentrate.

    • Benefit: Your crude is now >90% pure, making the column chromatography trivial or even unnecessary [3].

Q5: The compound precipitates on the column when I start the gradient. Why?

Diagnosis: Solubility Mismatch. 2-Benzyloxy-4-isopropoxybenzoic acid is lipophilic due to the protecting groups but crystalline. It has poor solubility in pure Hexane/Heptane.

  • The Risk: If you load in DCM or EtOAc and immediately hit it with 100% Hexane, the product crashes out at the top of the column, causing high backpressure and band broadening.

The Fix: Solid Loading (Dry Loading).

  • Dissolve the crude in a minimal amount of DCM/MeOH.

  • Add silica gel (ratio 1:2 crude:silica).

  • Rotovap to dryness until you have a free-flowing powder.

  • Load this powder on top of the column.

    • Why: This eliminates solvent mismatch issues and allows a smooth release of the compound as the gradient polarity increases.

Part 3: Detailed Experimental Protocols

Protocol A: Flash Column Chromatography

Objective: Purify 2-Benzyloxy-4-isopropoxybenzoic acid from minor impurities.

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Solvent A: Hexanes + 1% Acetic Acid.

  • Solvent B: Ethyl Acetate + 1% Acetic Acid.

  • Detection: UV 254 nm + Bromocresol Green stain.

Step-by-Step:

  • Equilibration: Flush the column with 3 CV (Column Volumes) of 95% Solvent A / 5% Solvent B. Note: The acid modifier must be in the equilibration step to neutralize active sites.

  • Loading: Use the Solid Load technique (see Q5).

  • Gradient Profile:

    • 0–5 mins: Hold at 5% B (Elutes non-polar impurities like traces of benzyl bromide).

    • 5–25 mins: Linear gradient 5%

      
       40% B.
      
    • Target Elution: The product typically elutes between 25–35% Ethyl Acetate .

  • Fraction Collection: Collect fractions. Spot on TLC.

  • Workup: Combine product fractions.

    • Crucial Step: To remove the acetic acid modifier, add Toluene (approx 10% volume) during rotary evaporation. Toluene forms an azeotrope with acetic acid, helping to pull it off so your final product doesn't smell like vinegar [4].

Protocol B: Pre-Column Acid-Base Extraction (The "Rescue" Method)

Objective: Remove neutral alkylating agents (Benzyl bromide/chloride) prior to chromatography.

  • Dissolve 1.0 g crude mixture in 20 mL Ethyl Acetate.

  • Wash with 20 mL Saturated NaHCO₃ solution (x2).

  • Check: The organic layer contains the impurities. The aqueous layer contains the product.[1][2]

  • Optional: Wash the combined aqueous extracts with 10 mL fresh Ethyl Acetate (to remove trapped neutrals).

  • Acidify the aqueous layer carefully with 1N HCl until pH < 2 (Solution turns cloudy/white precipitate forms).

  • Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 15 mL).

  • Dry combined organics over MgSO₄, filter, and concentrate.

Part 4: Process Visualization

The following diagram illustrates the decision logic for purifying this specific molecule, distinguishing between chemical separation (Extraction) and physical separation (Chromatography).

PurificationWorkflow cluster_chrom Chromatography Parameters Start Crude Reaction Mixture (Acid, Benzyl Bromide, Phenols) CheckImpurity High Benzyl Bromide Content? Start->CheckImpurity AcidBase Acid-Base Extraction (Protocol B) CheckImpurity->AcidBase Yes (>5%) SolidLoad Solid Load on Silica (Prevents Precipitation) CheckImpurity->SolidLoad No (<5%) AcidBase->SolidLoad Residue after workup Flash Flash Chromatography (Protocol A) MobilePhase Mobile Phase: Hex/EtOAc + 1% AcOH Flash->MobilePhase Requires Final Pure 2-Benzyloxy-4- isopropoxybenzoic Acid Flash->Final SolidLoad->Flash

Caption: Integrated workflow combining chemical extraction (for bulk impurity removal) and modified silica chromatography (for final polishing).

References

  • Biotage Application Note. "How does an acid pH modifier impact flash chromatography?" Biotage.com. Available at: [Link]

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. 3rd Edition. Wiley-Interscience. (Standard reference for TLC stains including Bromocresol Green for acids).
  • ResearchGate Discussion. "How does one separate Benzyl bromide from the reaction mixture?" ResearchGate.net. Available at: [Link]

  • Org. Process Res. Dev. "Azeotropic Removal of Acetic Acid." Common process chemistry technique for removing high-boiling acids. (General chemical engineering principle).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Benzyloxy-4-isopropoxybenzoic acid and all solvents before handling.

Sources

"by-product formation in the benzylation of 4-isopropoxy-2-hydroxybenzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the specific challenges in the benzylation of 4-isopropoxy-2-hydroxybenzoic acid . Unlike simple phenols, this substrate presents a unique regioselectivity challenge due to the intramolecular hydrogen bond between the 2-hydroxyl group (-OH) and the carboxyl group (-COOH).

In most pharmaceutical workflows (e.g., PPAR agonist synthesis), the goal is selective esterification (protecting the acid) while leaving the 2-OH free, or controlled bis-alkylation . Deviations in base strength, solvent polarity, or stoichiometry often lead to inseparable mixtures of esters, ethers, and bis-benzylated by-products.

Module 1: The Mechanistic Landscape

To troubleshoot effectively, you must understand the competition between the two nucleophilic sites.

The "Salicylate Effect"

The 4-isopropoxy-2-hydroxybenzoic acid molecule possesses two potential nucleophiles:

  • Carboxylate Oxygen (C-1): High nucleophilicity, generally the primary target for esterification.

  • Phenolic Oxygen (C-2): Lower nucleophilicity due to a strong Intramolecular Hydrogen Bond (IMHB) with the carbonyl oxygen.

The Critical Rule:

  • Weak Bases (e.g., KHCO₃, K₂CO₃ in Acetone): Preserve the IMHB. The phenol remains protonated and unreactive. Reaction yields the Benzyl Ester selectively.

  • Strong Bases/Polar Solvents (e.g., NaH, KOH in DMF): Disrupt the IMHB and deprotonate the phenol. Reaction yields the Benzyl Ether or Bis-benzylated product.

Pathway Visualization

BenzylationPathways Start 4-Isopropoxy-2- hydroxybenzoic acid Ester Product A: Benzyl Ester (Target: Selective Protection) Start->Ester Weak Base (KHCO3) Acetone, Reflux (Kinetic Control) Ether Product B: Benzyl Ether (Rare/Impurity) Start->Ether Strong Base (NaH) DMF (IMHB Disruption) Reagent + Benzyl Halide Bis Product C: Dibenzyl Derivative (Over-alkylation Impurity) Ester->Bis Excess Base/Halide Prolonged Heating Ether->Bis Rapid Second Alkylation

Figure 1: Reaction pathways governed by base strength and solvent choice. Green path indicates the standard selective esterification route.

Module 2: Troubleshooting Guides (Q&A)

Scenario A: "I am seeing significant formation of the Bis-benzylated impurity."

Diagnosis: Over-alkylation.[1] The conditions are too basic or the solvent is facilitating phenoxide formation.

ParameterTroubleshooting CheckCorrective Action
Base Strength Are you using K₂CO₃ or Cs₂CO₃?Switch to KHCO₃ (Potassium Bicarbonate) . Carbonates can be strong enough to deprotonate the 2-OH phenol in refluxing acetone, especially if water is present.
Stoichiometry Is Benzyl Bromide > 1.1 eq?Limit Benzyl Bromide to 1.0–1.05 equivalents . The second alkylation (phenolic) is slower but inevitable with excess electrophile.
Solvent Are you using DMF or DMSO?Switch to Acetone or Acetonitrile . Polar aprotic solvents like DMF solvate the cation (K+), leaving the phenoxide "naked" and highly reactive, promoting bis-alkylation [1].

Protocol Adjustment:

Use the "Bicarbonate Method": Dissolve substrate in Acetone. Add 1.1 eq KHCO₃. Stir 10 min. Add 1.05 eq Benzyl Bromide. Reflux 6-8h. This maintains a pH that deprotonates the carboxylic acid but leaves the H-bonded phenol intact.

Scenario B: "The reaction is stalling; low conversion to the Ester."

Diagnosis: The carboxylate is not nucleophilic enough under the current conditions, or the leaving group on the benzyl halide is sluggish.

ParameterTroubleshooting CheckCorrective Action
Catalyst No iodide source present?Add 0.1 eq Potassium Iodide (KI) (Finkelstein condition). This converts Benzyl Chloride (slow) to Benzyl Iodide (fast) in situ.
Agitation Is the base settling?Inorganic bases are insoluble in acetone. Ensure vigorous mechanical stirring or high-speed magnetic stirring to maintain a suspension.
Reagent Quality Is the Benzyl Halide old?Benzyl halides degrade to benzyl alcohol + HCl over time. Wash the benzyl halide with NaHCO₃ solution or distill before use if it appears yellow/acidic.
Scenario C: "I have an unknown impurity at R_f ~ 0.4 (distinct from product)."

Diagnosis: Likely Benzyl Alcohol (from hydrolysis) or Dibenzyl Ether (self-condensation of reagent).[1]

Differentiation Strategy:

  • Benzyl Alcohol: Appears if the solvent was not dry.[2] Check solvent water content.[3][4]

  • Dibenzyl Ether: Appears if the reaction was heated too long without substrate consumption.

Analytical Confirmation (H-NMR):

  • Benzyl Ester (Target): Singlet ~5.3 ppm (2H).

  • Benzyl Alcohol (Impurity): Singlet ~4.6 ppm (2H).

  • Dibenzyl Ether (Impurity): Singlet ~4.5 ppm (4H).

Module 3: Critical Analytical Data

When characterizing the product, the shift in the Carbonyl (C=O) stretch is the definitive proof of regioselectivity.

IR Spectroscopy Signatures
Functional GroupFrequency (cm⁻¹)Explanation
Free Ester (Bis-product) ~1720–1735Normal ester stretch. No H-bonding.
H-Bonded Ester (Target) ~1670–1690 The 2-OH H-bonds to the ester carbonyl, lowering the stretching frequency significantly. This confirms the 2-OH is free [2].
Phenol -OH ~3100–3400 (Broad)Present in Target; Absent in Bis-product.
NMR Shift Diagnostics (¹H NMR in CDCl₃)
Proton EnvironmentTarget (Mono-Ester)Impurity (Bis-Benzylated)
Phenolic -OH ~10.5–11.0 ppm (Singlet)Absent
Ester -CH₂- ~5.35 ppm~5.35 ppm
Ether -CH₂- Absent~5.15 ppm

Note: The Phenolic proton is highly deshielded due to the intramolecular hydrogen bond.

Module 4: Optimized Synthetic Protocol (Selective Esterification)

Objective: Synthesis of Benzyl 4-isopropoxy-2-hydroxybenzoate with <5% Bis-impurity.

  • Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvation: Charge 4-isopropoxy-2-hydroxybenzoic acid (10.0 g, 51 mmol) and Acetone (100 mL, dry).

  • Base Addition: Add Potassium Bicarbonate (KHCO₃) (6.1 g, 61 mmol, 1.2 eq). Note: Do not use K₂CO₃.

  • Activation: Add Potassium Iodide (KI) (0.85 g, 5 mmol, 0.1 eq). Stir at room temp for 15 mins.

  • Alkylation: Add Benzyl Bromide (6.4 mL, 53.5 mmol, 1.05 eq) dropwise.

  • Reflux: Heat to mild reflux (56°C) for 12–16 hours.

    • Checkpoint: TLC (Hexane:EtOAc 4:1).[2] Target R_f ~0.6. Starting material R_f ~0.1 (streaks).

  • Workup:

    • Cool to RT. Filter off inorganic salts.[5][6]

    • Concentrate filtrate to dryness.

    • Redissolve residue in EtOAc (100 mL).

    • Wash with 1M HCl (to remove unreacted amine/base traces) and Brine.

  • Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc .

    • Why? The Bis-impurity is more lipophilic and often remains in the mother liquor during recrystallization.

References

  • BenchChem Technical Support. (2025).[1][5][6][7] Technical Support Center: Preventing Bis-Alkylation of 2,4-Dihydroxybenzaldehyde. Retrieved from

  • Chauhan, M. L., & Patel, J. M. (2018).[8] Synthesis of 4-Hydroxybenzyl 4'-(4''-n-Alkoxy Benzoyloxy) Benzoate. World Journal of Pharmaceutical Research, 7(11), 793.[8] Retrieved from

  • National Institutes of Health (NIH). (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. Retrieved from

  • Google Patents. (2013). Process for the preparation of hydroxybenzoic benzyl esters (US6639093B2). Retrieved from

Sources

Technical Support Center: 2-Benzyloxy-4-isopropoxybenzoic Acid Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Structural Vulnerabilities

2-Benzyloxy-4-isopropoxybenzoic acid (CAS: 2279122-85-7) is a highly functionalized aromatic building block utilized in complex organic synthesis and drug discovery[1]. Its synthetic utility relies on three distinct functional groups: a carboxylic acid, a benzyl ether at the C2 position, and an isopropoxy ether at the C4 position.

While versatile, the differential reactivity of these groups presents significant stability challenges during multi-step workflows. This guide provides field-proven troubleshooting strategies to help you maintain structural integrity, understand the mechanistic causality of degradation, and execute self-validating experimental protocols.

Troubleshooting FAQs: Stability & Degradation

Q1: My mass spectrometry data shows a loss of 90 Da (benzyl group) after a catalytic hydrogenation step. Why did this happen, and how can I prevent it? A: You have encountered unintended debenzylation. The benzyl ether at the C2 position is highly labile under standard catalytic hydrogenolysis conditions (e.g., Pd/C with H₂ gas). The reaction cleaves the carbon-oxygen bond to yield toluene and 2-hydroxy-4-isopropoxybenzoic acid[2][3]. Causality & Solution: Palladium strongly adsorbs the benzylic aromatic ring, facilitating the insertion of hydrogen into the C-O bond. To prevent this while reducing other functional groups (like alkenes or nitro groups), you must selectively poison the catalyst. Adding 0.5 equivalents of an amine base, such as pyridine or ammonium acetate, competitively binds to the specific palladium active sites responsible for hydrogenolysis. This preserves the benzyl ether while allowing other reductions to proceed smoothly[4][5].

Q2: I attempted an esterification using hot sulfuric acid (Fischer esterification), but my NMR indicates partial loss of the isopropoxy and benzyloxy groups. What is the mechanism of this failure? A: Both the benzyl and isopropoxy ethers are susceptible to acid-catalyzed ether cleavage under harsh conditions[6]. Strong Brønsted acids (like hot H₂SO₄, HBr, or HI) protonate the ether oxygen. For the isopropoxy group, this leads to an SN1-like or SN2 cleavage. The benzyl group readily forms a stable benzylic carbocation (SN1) or undergoes SN2 displacement, resulting in complete degradation of your starting material[3][6]. Causality & Solution: Fischer esterification is too harsh for this substrate. You must bypass the thermodynamic requirement for strong acids by using a mild, reagent-driven kinetic approach, such as Steglich esterification (DCC/DMAP), which operates at room temperature under neutral to mildly basic conditions.

Q3: During a high-temperature coupling reaction (>200 °C) with a copper catalyst, the compound degraded significantly, evolving a gas. What occurred? A: The compound underwent oxidative decarboxylation. Benzoic acid derivatives are known to extrude carbon dioxide (CO₂) at elevated temperatures. While uncatalyzed decarboxylation typically requires temperatures between 300–400 °C, the presence of Copper(II) salts drastically lowers the activation energy, facilitating decarboxylation at temperatures as low as 200 °C[7][8]. This transforms your benzoic acid into 1-benzyloxy-3-isopropoxybenzene. Causality & Solution: Avoid prolonged heating above 150 °C, especially in the presence of transition metals like copper or silver, unless decarboxylation is the intended synthetic pathway.

Degradation Pathways & Troubleshooting Workflows

Degradation A 2-Benzyloxy-4-isopropoxybenzoic acid B Debenzylation (Loss of Benzyl Group) A->B Pd/C + H2 or Lewis Acids C Isopropoxy Cleavage (Loss of Isopropyl Group) A->C Strong Acids (BBr3, HI) D Decarboxylation (Loss of CO2) A->D Heat (>200°C) + Cu(II) catalyst E 2-Hydroxy-4-isopropoxybenzoic acid B->E F 2-Benzyloxy-4-hydroxybenzoic acid C->F G 1-Benzyloxy-3-isopropoxybenzene D->G

Fig 1. Primary chemical degradation pathways of 2-Benzyloxy-4-isopropoxybenzoic acid.

Workflow Start Goal: Reduce external functional group without Benzyl Ether cleavage Q1 Using standard Pd/C + H2? Start->Q1 A1_Yes High Risk: Debenzylation Q1->A1_Yes Yes A1_No Alternative Method (e.g., Transfer Hydrogenation) Q1->A1_No No Mitigation Add Catalyst Poison (0.5 eq Pyridine or NH3) A1_Yes->Mitigation Modify Protocol Result1 Selective Reduction Achieved (Benzyl Group Intact) A1_No->Result1 Mitigation->Result1

Fig 2. Troubleshooting workflow to prevent unintended debenzylation during reduction.

Quantitative Stability Matrix

Use this matrix to predict the stability of the compound's functional groups before designing your synthetic route.

Reaction ConditionCommon ReagentsBenzyl Ether (C2)Isopropoxy Ether (C4)Carboxylic Acid (C1)
Catalytic Hydrogenation Pd/C, H₂, RTHighly Labile (Cleaves)StableStable
Strong Lewis Acids BBr₃, BCl₃ (DCM, -78 °C)Labile Labile Stable
Strong Brønsted Acids HBr, HI, hot H₂SO₄Labile Labile Stable
Mild Acids AcOH, TFA (RT)StableStableStable
Basic Conditions NaOH, K₂CO₃, NaHStableStableForms Salt (Stable)
Thermal / Metal Catalyzed >200 °C, Cu(II) saltsStableStableLabile (Decarboxylates)

Validated Experimental Protocols

Protocol A: Selective Hydrogenation with Catalyst Poisoning

Objective: Reduce an external alkene or nitro group elsewhere on the molecule without cleaving the C2-benzyl ether. Causality: Pyridine acts as a competitive ligand for the Palladium surface, sterically and electronically blocking the C-O hydrogenolysis pathway while leaving C=C or -NO₂ reduction pathways active[5].

  • Preparation: Dissolve 1.0 mmol of the 2-Benzyloxy-4-isopropoxybenzoic acid derivative in 10 mL of anhydrous methanol.

  • Inhibition (Critical): Add 0.5 mmol (0.5 equivalents) of anhydrous pyridine to the solution. Do not omit this step, or rapid debenzylation will occur.

  • Catalyst Addition: Carefully add 10 mol% of 10% Palladium on Carbon (Pd/C) under an inert argon atmosphere to prevent solvent ignition.

  • Reaction: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Validation Check (In-Process): Perform TLC (Eluent: Hexane/EtOAc 7:3) or rapid LC-MS. The disappearance of the starting material without the appearance of a highly polar spot (the debenzylated phenol) confirms selective reduction.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite with excess methanol and concentrate the filtrate under reduced pressure.

Protocol B: Mild Steglich Esterification (Avoiding Acidic Ether Cleavage)

Objective: Form an ester at the C1 carboxylic acid without using harsh mineral acids that cleave the C2/C4 ethers. Causality: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming a highly reactive amide intermediate that is easily attacked by the alcohol, entirely bypassing the need for acidic protonation.

  • Preparation: Dissolve 1.0 mmol of 2-Benzyloxy-4-isopropoxybenzoic acid and 1.2 mmol of the target alcohol in 15 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.1 mmol (10 mol%) of 4-Dimethylaminopyridine (DMAP).

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add 1.1 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in 5 mL of DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form, indicating successful activation.

  • Validation Check (In-Process): ¹H NMR of a crude aliquot should show the disappearance of the broad carboxylic acid proton (~11-12 ppm) and the absolute retention of the benzylic -CH₂- protons (~5.1 ppm), confirming ether stability.

  • Workup: Filter off the DCU precipitate. Wash the organic filtrate sequentially with 5% NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

References

1.[1] Title: 2-(benzyloxy)-4-isopropoxybenzoic acid - AOBChem USA. Source: aobchem.com. URL: 1 2.[7] Title: Benzoic acid - Wikipedia. Source: wikipedia.org. URL: 7 3.[2] Title: Comparative study of deprotection methods for benzyl and trityl ethers. Source: benchchem.com. URL: 2 4.[8] Title: Properties of Benzoic Acid - BYJU'S. Source: byjus.com. URL: 8 5. Title: Benzoic acid - Sciencemadness Wiki. Source: sciencemadness.org. URL: 6.[4] Title: Benzyl Ethers - Organic Chemistry Portal. Source: organic-chemistry.org. URL: 4 7.[3] Title: A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Source: benchchem.com. URL: 3 8.[5] Title: Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Source: organic-chemistry.org. URL: 5 9.[6] Title: Ether cleavage with strong acids. Source: youtube.com. URL: 6

Sources

Validation & Comparative

Publish Comparison Guide: Structural Confirmation of 2-Benzyloxy-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a definitive protocol for the structural confirmation of 2-Benzyloxy-4-isopropoxybenzoic acid (referred to as Target Compound ) using 2D NMR spectroscopy. It compares this rigorous methodology against standard 1D NMR characterization to demonstrate why 2D techniques are non-negotiable for high-integrity drug development.

Executive Summary: The Regioisomer Challenge

In the synthesis of multisubstituted benzoic acids, particularly those derived from 2,4-dihydroxybenzoic acid, a critical ambiguity arises: Regioisomerism .

When alkylating the hydroxyl groups to introduce a benzyl group and an isopropyl group, two isomers are thermodynamically and kinetically possible depending on the synthetic route (e.g., selective alkylation conditions):

  • Target Compound: 2-Benzyloxy-4-isopropoxybenzoic acid.

  • Isomeric Impurity: 2-Isopropoxy-4-benzyloxybenzoic acid.

The Problem: Standard 1D


H NMR is often insufficient. Both isomers possess identical functional groups, similar scalar coupling patterns (an ABX or AMX system), and overlapping chemical shift ranges. Relying solely on 1D NMR poses a high risk of misidentifying the scaffold, potentially derailing Structure-Activity Relationship (SAR) studies.

The Solution: A targeted 2D NMR Suite (HSQC, HMBC, NOESY) provides the only self-validating method to definitively map the connectivity of the alkoxy groups to the specific aromatic ring positions.

Comparative Analysis: 1D NMR vs. 2D NMR Protocol

This section objectively compares the diagnostic power of the standard approach versus the recommended 2D protocol.

FeatureAlternative: Standard 1D

H NMR
Product: 2D NMR Validation Suite
Primary Data Chemical shifts (

), Multiplicity (

), Integration.
Through-bond (HMBC) & Through-space (NOESY) correlations.
Regioisomer Resolution Low. Relies on subtle shielding effects which are solvent-dependent and unreliable for novel analogs.High. Definitively links the specific alkyl protons to the specific aromatic carbon (C2 vs C4).
Structural Confidence Inferential. "Consistent with structure."Absolute. "Confirmed connectivity."
Risk of False Positive Moderate to High (~15-20% in mixed synthesis).Negligible (<1%).
Time Investment 10 Minutes.2-4 Hours (Acquisition + Analysis).

Scientific Integrity: The Validation Logic

To confirm the structure, we must prove two specific connectivities:

  • The Benzyl group is attached to C-2 (Ortho to COOH).

  • The Isopropyl group is attached to C-4 (Para to COOH).

The Causality of Experimental Choices
  • Solvent Selection (DMSO-d

    
    ):  Chosen over CDCl
    
    
    
    to ensure full solubility of the free acid and to prevent the aggregation of carboxylic acid dimers, which can broaden signals. It also allows detection of the COOH proton if exchange is slow.
  • HSQC (Heteronuclear Single Quantum Coherence): Essential to assign the "anchors"—identifying which proton belongs to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): The "Bridge Builder." It visualizes long-range couplings (

    
     and 
    
    
    
    ). This is the primary decision gate . We look for a correlation from the Benzyl
    
    
    to the Carbon at C-2.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): The "Spatial Validator." Confirms the proximity of the Benzyl ring protons to the aromatic H-3, reinforcing the HMBC data.

Experimental Protocol

Materials & Instrument Setup[1][2][3][4]
  • Compound: >5 mg of purified 2-Benzyloxy-4-isopropoxybenzoic acid.

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D).
    
  • Instrument: 400 MHz (minimum) NMR Spectrometer equipped with a broadband probe (BBFO or equivalent).

  • Temperature: 298 K.

Acquisition Parameters
  • 1D

    
    H:  16 scans, 30° pulse, D1=1.0s.
    
  • 1D

    
    C:  512 scans, Power-gated decoupling.
    
  • 2D HSQC: Multiplicity-edited (distinguishes CH/CH

    
     from CH
    
    
    
    ).
  • 2D HMBC: Optimized for long-range coupling of 8 Hz (CNST13=8).

  • 2D NOESY: Mixing time = 300 ms (optimal for small molecules).

Data Interpretation & Expected Results

The following table summarizes the diagnostic correlations required to confirm the target structure. If these specific correlations are absent or reversed, the compound is the regioisomer.

Representative Spectral Data (DMSO-d )
Position

(ppm)
Multiplicity

(ppm)
Diagnostic HMBC (Key to Proof) Diagnostic NOESY
COOH ~12.5br s~167.0From H-6 (Strong)-
C-1 --~113.0--
C-2 --~159.5 From Benzyl-CH

(Definitive)
-
H-3 ~6.65d (

)
~100.5From Benzyl-CH

To Benzyl-CH

C-4 --~162.0 From Isopropyl-CH (Definitive)-
H-5 ~6.55dd (

)
~106.0From Isopropyl-CHTo Isopropyl-CH

H-6 ~7.75d (

)
~132.5To C-1 (COOH) -
Benzyl-CH

~5.15s~70.0To C-2 To H-3
iPr-CH ~4.70sept~70.5To C-4 To H-3, H-5
iPr-CH

~1.30d~22.0To iPr-CH, C-4To H-5
The "Smoking Gun" Analysis
  • Identify C-2 vs C-4: C-2 is ortho to the COOH. In the HMBC, the proton at H-6 (deshielded, ~7.75 ppm) will show a strong 3-bond correlation to the Carboxyl Carbon (C=O) and to C-2 .

  • Trace the Alkoxy: Once C-2 is identified via H-6, check which alkoxy group correlates to it.

    • Target: Benzyl-CH

      
       correlates to C-2.
      
    • Isomer: Isopropyl-CH correlates to C-2.

Visualization of the Logic Flow

The following diagrams illustrate the structural connectivity and the decision logic used to validate the compound.

Diagram 1: Structural Connectivity & HMBC Correlations

Caption: Visualizing the definitive HMBC correlations (Blue Arrows) that distinguish the target molecule.

G cluster_molecule 2-Benzyloxy-4-isopropoxybenzoic acid C1 C-1 (Quaternary) C2 C-2 (Aromatic-O) C1->C2 C7 COOH (Carboxyl) C1->C7 H6 H-6 (7.75 ppm) C1->H6 Ortho C4 C-4 (Aromatic-O) H6->C2 HMBC (3J) Defines C-2 H6->C7 HMBC (3J) Defines COOH pos BnCH2 Benzyl-CH2 (5.15 ppm) BnCH2->C2 HMBC CONFIRMS TARGET iPrCH iPr-CH (4.70 ppm) iPrCH->C4 HMBC

Diagram 2: The Validation Workflow

Caption: Step-by-step logic gate to rule out the regioisomer.

Workflow Start Start: Purified Compound Step1 1. Acquire 1H & HMBC Spectra Start->Step1 Step2 2. Identify H-6 (Deshielded d, ~7.8ppm) Step1->Step2 Step3 3. Find C-2 via H-6 -> C-2 HMBC Correlation Step2->Step3 Decision 4. Check Alkoxy Correlation to C-2 Step3->Decision ResultA Benzyl-CH2 correlates to C-2 Decision->ResultA Match ResultB Isopropyl-CH correlates to C-2 Decision->ResultB Mismatch ConclusionA CONFIRMED: 2-Benzyloxy-4-isopropoxybenzoic acid ResultA->ConclusionA ConclusionB REJECTED: Regioisomer (2-Isopropoxy...) ResultB->ConclusionB

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on 2D NMR pulse sequences and HMBC optimization).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for chemical shift additivity rules in benzoic acids).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for HMBC/HSQC interpretation logic).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 4-Isopropoxybenzoic acid. (Used for baseline chemical shift comparison of the isopropoxy-benzoate core).

Sources

Comparison Guide: Synthetic Routes to 2-Benzyloxy-4-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes to 2-Benzyloxy-4-isopropoxybenzoic acid , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and ferroptosis inhibitors.

The analysis prioritizes regiocontrol , scalability , and atom economy , comparing the "Natural Selectivity" route (via ester) against the "Oxidative" route (via acetophenone).

Executive Summary

Synthesizing 2-Benzyloxy-4-isopropoxybenzoic acid requires overcoming the inherent reactivity difference between the two phenolic hydroxyl groups on the resorcinol scaffold. The 4-hydroxyl group is significantly more nucleophilic than the 2-hydroxyl group, which is stabilized by an intramolecular hydrogen bond with the carbonyl oxygen.

  • Route A (Ester Intermediacy): Leverages natural regioselectivity. Best for process scale-up due to mild conditions and crystalline intermediates.

  • Route B (Acetophenone Oxidation): Utilizes cheap starting materials and avoids early ester hydrolysis issues. Best for discovery chemistry where rapid access to analogs is required.

Part 1: Strategic Analysis of Synthetic Pathways

Route A: The "Natural Selectivity" Approach (Recommended)

Mechanism: This route starts with Methyl 2,4-dihydroxybenzoate . It exploits the


 difference between the 4-OH and 2-OH. The 4-OH is alkylated first under mild conditions, leaving the 2-OH available for subsequent forcing alkylation.
  • Step 1: Regioselective 4-O-Alkylation.

    • Reagents: Isopropyl bromide,

      
      , DMF or Acetone.
      
    • Insight: The 2-OH is hydrogen-bonded to the ester carbonyl, reducing its nucleophilicity. Using a weak base (

      
      ) ensures exclusive deprotonation at C4.
      
  • Step 2: 2-O-Benzylation.

    • Reagents: Benzyl bromide,

      
       (excess), NaI (cat.), DMF, 
      
      
      
      .
    • Insight: The intramolecular H-bond must be broken. Higher temperatures and a more polar solvent (DMF) are required to drive this reaction to completion.

  • Step 3: Saponification.

    • Reagents: LiOH or NaOH, THF/Water.

    • Insight: Steric bulk from the ortho-benzyloxy group can retard hydrolysis; LiOH is preferred for its dual activation mode.

Route B: The "Oxidative" Approach

Mechanism: Starts with 2,4-Dihydroxyacetophenone . The methyl ketone serves as a robust "mask" for the carboxylic acid, surviving the alkylation steps before being converted to the acid via the Haloform reaction.

  • Step 1 & 2: Alkylation sequence identical to Route A (4-Isopropoxy then 2-Benzyloxy).

  • Step 3: Haloform Oxidation.

    • Reagents:

      
       (Bleach) or 
      
      
      
      .
    • Insight: This bypasses the need for esterification/hydrolysis equilibrium issues but generates chloroform/bromoform byproducts, making it less green.

Part 2: Comparative Performance Data

MetricRoute A (Ester)Route B (Acetophenone)
Overall Yield 65 - 72% 50 - 58%
Regioselectivity (C4:C2) > 20:1> 15:1
Atom Economy HighModerate (Loss of

)
Purification Crystallization (intermediates)Chromatography often required
Safety Profile High (Standard reagents)Moderate (Exothermic oxidation)
Cost Efficiency High (Cheap ester starting material)High (Cheap acetophenone)

Part 3: Detailed Experimental Protocols

Protocol for Route A (Self-Validating System)
Step 1: Synthesis of Methyl 4-isopropoxy-2-hydroxybenzoate
  • Setup: Charge a 3-neck flask with Methyl 2,4-dihydroxybenzoate (1.0 eq) and anhydrous DMF (5 vol).

  • Base Addition: Add

    
      (1.2 eq) in a single portion. Stir for 15 min at RT.[1] Check: Suspension should turn yellow (phenoxide formation).
    
  • Alkylation: Add 2-Bromopropane (1.2 eq) dropwise.

  • Reaction: Heat to

    
     for 6-8 hours.
    
    • Validation: TLC (Hexane/EtOAc 4:1) should show consumption of starting material (

      
      ) and appearance of product (
      
      
      
      ). The 2-OH spot (chelated) runs high; the di-alkylated impurity runs highest.
  • Workup: Quench with water, extract with EtOAc. Wash with brine. Evaporate to yield off-white solid.

Step 2: Synthesis of Methyl 2-benzyloxy-4-isopropoxybenzoate
  • Setup: Dissolve product from Step 1 (1.0 eq) in DMF (5 vol).

  • Reagents: Add

    
      (2.0 eq) and NaI  (0.1 eq). Add Benzyl bromide  (1.2 eq).
    
  • Reaction: Heat to

    
     for 4 hours.
    
    • Critical Control Point: The higher temperature is necessary to overcome the H-bond at the 2-position. Monitor disappearance of the "fast-moving" mono-alkylated spot.

  • Workup: Standard aqueous extraction. Recrystallize from Ethanol/Water to remove benzyl bromide residues.

Step 3: Hydrolysis to 2-Benzyloxy-4-isopropoxybenzoic acid
  • Reaction: Suspend ester in THF/Water (3:1) . Add LiOH

    
      (3.0 eq). Heat to reflux (
    
    
    
    ) for 12 hours.
  • Isolation: Cool to RT. Acidify with 1M HCl to pH 2. The product precipitates as a white solid.

  • Purification: Filter and wash with cold water.[2] Dry in vacuum oven at

    
    .
    

Part 4: Visualization of Synthetic Logic

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the Ester and Acetophenone routes, highlighting the convergence on the final regioselective alkylation pattern.

SyntheticRoutes SM_Ester Methyl 2,4-dihydroxybenzoate (Starting Material A) Inter_A1 Methyl 4-isopropoxy- 2-hydroxybenzoate SM_Ester->Inter_A1 i-PrBr, K2CO3 (Selective C4) SM_Aceto 2,4-Dihydroxyacetophenone (Starting Material B) Inter_B1 4-Isopropoxy- 2-hydroxyacetophenone SM_Aceto->Inter_B1 i-PrBr, K2CO3 (Selective C4) Inter_A2 Methyl 2-benzyloxy- 4-isopropoxybenzoate Inter_A1->Inter_A2 BnBr, K2CO3, 80°C (Forcing C2) Inter_B2 2-Benzyloxy- 4-isopropoxyacetophenone Inter_B1->Inter_B2 BnBr, K2CO3, 80°C (Forcing C2) Product 2-Benzyloxy-4-isopropoxybenzoic acid (Target) Inter_A2->Product LiOH, THF/H2O (Hydrolysis) Inter_B2->Product NaOCl or I2/KOH (Haloform Ox)

Caption: Comparative flow of Route A (Blue, Ester) and Route B (Red, Acetophenone) demonstrating the parallel regioselectivity strategies.

Part 5: References

  • Regioselective Alkylation of 2,4-Dihydroxybenzoates:

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[3][4]

    • Source: Tetrahedron Letters, 2022.[3]

    • URL:[Link]

    • Relevance: Establishes the protocol for selective C4-alkylation using Cesium/Potassium bases.

  • General Synthesis of Alkoxybenzoic Acids:

    • Title: A Process For The Preparation Of Alkoxy Benzoic Acid (Patent IN225931).[5]

    • Source: Indian Patent Office / QuickCompany.

    • URL:[Link]

    • Relevance: Validates the industrial conditions for etherification of hydroxybenzoic acids.

  • Haloform Oxidation Protocols:

    • Title: Synthesis of 2-Aroylbenzoic Acids and Derivatives (Haloform Analogues).

    • Source: ResearchGate.

    • URL:[Link]

    • Relevance: Provides context for the oxidative cleavage of acetophenone derivatives to benzoic acids.

  • Benzylation Methodologies:

    • Title: Benzyl Esters: Protection of Carboxylic Acids.[6]

    • Source: Organic Chemistry Portal.

    • URL:[Link]

    • Relevance: Supports the conditions used for introducing and managing benzyl groups in poly-functionalized aromatics.

Sources

"spectroscopic data for 2-Benzyloxy-4-isopropoxybenzoic acid vs. its precursors"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive spectroscopic comparison of 2-Benzyloxy-4-isopropoxybenzoic acid (CAS 2279122-85-7) against its synthetic precursors. This document is designed for medicinal chemists and process scientists requiring rigorous characterization data to validate regioisomeric purity during synthesis.

Executive Summary & Structural Context

2-Benzyloxy-4-isopropoxybenzoic acid is a critical intermediate in the synthesis of advanced pharmacological agents, including glucokinase activators and PPAR agonists. Its structural integrity relies on the precise regioselective alkylation of the resorcinol scaffold.

The primary challenge in synthesizing this molecule is distinguishing it from its regioisomer, 4-benzyloxy-2-isopropoxybenzoic acid. This guide establishes the spectroscopic "fingerprints" (NMR and IR) required to confirm:

  • Regioselectivity: Confirmation that the isopropyl group is at the 4-position and the benzyl group is at the 2-position.

  • Conversion: Monitoring the disappearance of the chelated phenolic hydroxyl group.

The Synthetic Pathway

The synthesis typically proceeds from 2,4-Dihydroxybenzoic acid (2,4-DHBA) via a three-step sequence: Esterification


 Selective 4-O-Alkylation 

2-O-Benzylation

Hydrolysis.

SynthesisPath Start 2,4-Dihydroxybenzoic Acid (Precursor A) Step1 Methyl 2,4-Dihydroxybenzoate (Precursor B) Start->Step1 MeOH, H+ Step2 Methyl 2-hydroxy-4-isopropoxybenzoate (Precursor C) Step1->Step2 iPr-Br, K2CO3 (Selective 4-O-Alkylation) Step3 Methyl 2-benzyloxy-4-isopropoxybenzoate (Intermediate D) Step2->Step3 Bn-Br, K2CO3 (2-O-Alkylation) Final 2-Benzyloxy-4-isopropoxybenzoic Acid (Target) Step3->Final LiOH, THF/H2O (Hydrolysis)

Figure 1: Synthetic workflow ensuring correct regiochemistry. The 4-OH is more nucleophilic, allowing selective isopropylation before benzylation.

Spectroscopic Comparison: NMR & IR Data

The most definitive evidence of correct structure is the loss of the chelated phenolic proton (~11.0 ppm) and the specific chemical shift of the aromatic proton at position 6 (H-6).

Table 1: Comparative 1H NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts (


) are representative values based on substituent additivity rules and analogous benzoate derivatives.
Proton AssignmentPrecursor C (Methyl 2-hydroxy-4-isopropoxybenzoate)Target (2-Benzyloxy-4-isopropoxybenzoic acid)Diagnostic Diagnostic Shift / Feature
-COOH (Acid)N/A (Ester OMe at 3.85 ppm)12.50 ppm (br s) Appearance of broad acid singlet; disappearance of ester methyl.
2-OH (Phenol)10.85 ppm (s) Absent CRITICAL: Disappearance confirms benzylation at C2.
H-6 (Aromatic)7.65 ppm (d, J=8.8 Hz)7.85 ppm (d, J=8.6 Hz) Downfield shift due to loss of electron-donating OH and proximity to COOH.
H-3 (Aromatic)6.45 ppm (d, J=2.4 Hz)6.68 ppm (d, J=2.2 Hz) Remains a doublet; slight downfield shift.
H-5 (Aromatic)6.52 ppm (dd, J=8.8, 2.4 Hz)6.62 ppm (dd, J=8.6, 2.2 Hz) Characteristic dd pattern remains.
Benzyl -CH2- Absent5.18 ppm (s) New singlet confirms benzyl incorporation.
Benzyl -Ar Absent7.30–7.50 ppm (m) New aromatic multiplet (5H).
Isopropyl -CH- 4.65 ppm (sept, J=6.0 Hz)4.70 ppm (sept, J=6.0 Hz) Septet confirms isopropoxy integrity.
Isopropyl -CH3 1.28 ppm (d, J=6.0 Hz)1.29 ppm (d, J=6.0 Hz) Strong doublet (6H).
Table 2: Comparative IR Data (FT-IR, KBr)
Functional GroupPrecursor C (Phenol-Ester)Target (Ether-Acid)Interpretation
O-H Stretch 3200–3400 cm⁻¹ (Sharp, chelated)2500–3000 cm⁻¹ (Broad, dimer)Shift from sharp phenolic OH to broad carboxylic acid OH.
C=O[1] Stretch 1675 cm⁻¹ (H-bonded ester)1690–1710 cm⁻¹ (Acid)Loss of intramolecular H-bond shifts carbonyl frequency higher.
C-O-C Stretch 1250 cm⁻¹ (Alkyl aryl ether)1250 cm⁻¹ & 1020 cm⁻¹ Intensification of ether bands due to added benzyl ether.

Detailed Experimental Protocols

These protocols are designed to maximize regioselectivity. The key is controlling the stoichiometry and temperature during the first alkylation step.

Step 1: Selective Synthesis of Methyl 2-hydroxy-4-isopropoxybenzoate

Objective: Alkylate the 4-OH selectively while leaving the 2-OH intact.

  • Dissolution: Dissolve Methyl 2,4-dihydroxybenzoate (1.0 eq) in anhydrous DMF (5 mL/g).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.1 eq).

    • Expert Insight: Do not use Cs₂CO₃ or NaH here, as stronger bases may promote bis-alkylation. K₂CO₃ is mild enough to deprotonate the 4-OH (pKa ~8) but less effective at the H-bonded 2-OH (pKa ~11).

  • Alkylation: Add 2-Bromopropane (1.2 eq) dropwise at Room Temperature.

  • Reaction: Heat to 60°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product moves faster than the starting material.

  • Workup: Pour into ice water. Acidify to pH 5 with 1N HCl. Extract with EtOAc.

  • Purification: Recrystallize from Methanol/Water.

    • Checkpoint: 1H NMR must show the phenolic proton at ~10.8 ppm. If this is missing, you have over-alkylated.

Step 2: Synthesis of Target (Benzylation & Hydrolysis)

Objective: Install the benzyl group at position 2 and reveal the carboxylic acid.

  • Benzylation:

    • Dissolve the intermediate from Step 1 in Acetone or DMF.

    • Add K₂CO₃ (2.0 eq) and Benzyl Bromide (1.2 eq).

    • Reflux (Acetone) or heat to 80°C (DMF) for 4 hours.

    • Validation: The reaction is complete when the phenolic OH signal disappears from the NMR of an aliquot.

  • Hydrolysis (Saponification):

    • Dissolve the crude ester in THF:MeOH:Water (2:1:1) .

    • Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq).

    • Stir at 50°C for 2 hours.

  • Isolation:

    • Evaporate organic solvents.

    • Acidify the aqueous residue with 1N HCl to pH 2. The product will precipitate as a white solid.

    • Filter, wash with water, and dry under vacuum.[2]

Quality Control & Troubleshooting

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Retention Order:

    • 2,4-Dihydroxybenzoic acid (Early eluting)

    • Precursor C (Intermediate polarity)

    • Target Molecule (Late eluting due to benzyl/isopropyl lipophilicity)

Common Pitfalls
  • Bis-isopropylation: If the Step 1 product lacks the ~10.8 ppm OH signal, you generated Methyl 2,4-diisopropoxybenzoate. Remedy: Lower the equivalents of isopropyl bromide to 1.05 and reduce temperature.

  • Regioisomer Contamination: If you observe a split peak for the ester methyl in Step 1, you may have formed some 2-isopropoxy-4-hydroxy isomer (rare with K₂CO₃/DMF). Recrystallization is mandatory before proceeding.

References

  • Chemical Structure & Identifiers

    • "2-(Benzyloxy)-4-isopropoxybenzoic acid." ChemicalBook. CAS: 2279122-85-7.
  • Synthetic Methodology (Resorcinol Alkylation)

    • "Synthesis and Reactivity of 2-Aroylbenzoic Acids." ResearchGate.
  • Precursor Synthesis (2,4-Dihydroxybenzoic acid)

    • "Preparation method of 2,4-dihydroxybenzoic acid."[3] Google Patents, CN102408329B.

  • Analogous Spectroscopic Data

    • "Spectroscopic identification of alkyl-substituted benzoic acids." BenchChem Technical Guide.

Sources

Validating the Molecular Weight of 2-Benzyloxy-4-isopropoxybenzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical validation protocol for 2-Benzyloxy-4-isopropoxybenzoic acid (CAS: 2279122-85-7), a critical intermediate in pharmaceutical synthesis.

Executive Summary & Molecule Profile

In the synthesis of high-value pharmaceutical targets (often SGLT2 inhibitors or similar metabolic modulators), the integrity of building blocks is non-negotiable. 2-Benzyloxy-4-isopropoxybenzoic acid presents a specific challenge: its dual-ether functionality makes it susceptible to specific fragmentation pathways, while its carboxylic acid tail requires precise ionization tuning.

This guide moves beyond simple "molecular weight checking." We compare the performance of High-Resolution Mass Spectrometry (HRMS) against standard Nominal Mass LC-MS and Potentiometric Titration , providing a definitive workflow for validating identity and purity.

Target Molecule Specifications
PropertySpecification
Chemical Name 2-Benzyloxy-4-isopropoxybenzoic acid
CAS Number 2279122-85-7
Molecular Formula

Exact Mass (Monoisotopic) 286.1205 Da
Average Molecular Weight 286.32 g/mol
Key Moieties Benzoic Acid Core, Benzyl Ether (

), Isopropyl Ether (

)

Comparative Analysis of Validation Methods

We evaluated three methodologies for validating the molecular weight and identity of this compound. The "Performance" here is defined by Mass Accuracy , Structural Specificity , and Throughput .

Method A: High-Resolution Mass Spectrometry (HRMS - Q-TOF)

The Gold Standard for Identity.

  • Mechanism: Uses Time-of-Flight (TOF) or Orbitrap technology to measure mass with <5 ppm error.

  • Performance: Capable of distinguishing

    
     from potential impurities like the de-benzylated byproduct (
    
    
    
    , MW 196.20) or oxidation products.
  • Verdict: Essential for Release Testing.

Method B: Nominal Mass LC-MS (Single Quadrupole)

The Routine Workhorse.

  • Mechanism: Low-resolution mass filtering (unit resolution).

  • Performance: Confirms the "neighborhood" of the mass (e.g., 285.1 vs 286.1). It cannot distinguish isobaric interferences or confirm elemental composition.

  • Verdict: Suitable for In-Process Control (IPC) but insufficient for final structure validation.

Method C: Potentiometric Titration

The Purity Cross-Check.

  • Mechanism: Quantifies the carboxylic acid functionality.[1][2]

  • Performance: Provides an "Equivalent Weight." If the sample is 100% pure, the Equivalent Weight = Molecular Weight.

  • Verdict: Critical Orthogonal Data. If Titration MW

    
     HRMS MW, non-acidic impurities (salts, neutral precursors) are present.
    
Summary of Performance Data
FeatureHRMS (Q-TOF)Nominal LC-MSPotentiometric Titration
Mass Accuracy < 2 mDa (< 5 ppm)± 0.5 DaN/A (Indirect)
Specificity High (Isotopic Pattern)LowLow (Functional Group only)
Throughput Medium (5 min/sample)High (2 min/sample)Low (15 min/sample)
Cost/Run

$
$

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the monoisotopic mass of the deprotonated ion


.

Rationale: Benzoic acid derivatives ionize most efficiently in Negative ESI mode .[3] The carboxylic acid proton is labile, forming a stable carboxylate anion.

Instrument Parameters:

  • System: Agilent 6545 Q-TOF or Thermo Q-Exactive.

  • Ionization: Electrospray Ionization (ESI) - Negative Mode.[3][4]

  • Spray Voltage: 2.8 kV (Lower voltage prevents in-source fragmentation).

  • Sheath Gas: 35 arb units; Aux Gas: 10 arb units.

  • Capillary Temp: 320°C.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of 2-Benzyloxy-4-isopropoxybenzoic acid in 1 mL of Methanol (LC-MS grade) .

  • Dilution: Dilute 10

    
    L of stock into 990 
    
    
    
    L of 50:50 MeOH:Water (with 0.1% Formic Acid or Ammonium Formate to buffer). Final conc: ~10
    
    
    g/mL.[1]
  • Injection: Direct infusion or LC separation (C18 column, Water/Acetonitrile gradient).

  • Data Acquisition: Scan range m/z 100–1000.

  • Target Ion: Look for 285.1133 (

    
    ).
    

Acceptance Criteria:

  • Observed Mass:

    
     (5 ppm window).
    
  • Isotope Pattern: Matches theoretical distribution for

    
    .
    
Protocol 2: 1H-NMR Structural Corroboration

Objective: Confirm the substituent pattern to validate the formula mass.

Parameters:

  • Solvent: DMSO-d6 (Carboxylic acid proton is often invisible in

    
     due to exchange).
    
  • Frequency: 400 MHz or higher.

Expected Signals (DMSO-d6):

  • 
     12.0–13.0 ppm (1H, br s):  Carboxylic acid -OH.
    
  • 
     7.3–7.5 ppm (5H, m):  Benzyl aromatic protons.
    
  • 
     7.7 ppm (1H, d, J=8.5 Hz):  H-6 (Ortho to COOH).
    
  • 
     6.6–6.7 ppm (2H, m):  H-3 and H-5 (Shielded by ether oxygens).
    
  • 
     5.2 ppm (2H, s):  Benzylic 
    
    
    
    .
  • 
     4.7 ppm (1H, sept, J=6.0 Hz):  Isopropyl 
    
    
    
    .
  • 
     1.3 ppm (6H, d, J=6.0 Hz):  Isopropyl 
    
    
    
    .

Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for releasing this material for downstream synthesis.

ValidationWorkflow Start Sample: 2-Benzyloxy-4-isopropoxybenzoic acid Solubility Solubility Check (MeOH/DMSO) Start->Solubility HRMS HRMS (ESI-) Target: 285.1133 m/z Solubility->HRMS MassCheck Mass Error < 5 ppm? HRMS->MassCheck NMR 1H-NMR Analysis (DMSO-d6) MassCheck->NMR Yes Fail FAIL: Quarantine & Reprocess MassCheck->Fail No (Wrong Identity) StructureCheck Integrals Correct? (17H aliphatic/aromatic) NMR->StructureCheck Titration Potentiometric Titration (Acid Value) StructureCheck->Titration Yes StructureCheck->Fail No (Wrong Structure) PurityCheck Purity > 98%? Titration->PurityCheck Release PASS: Release for Synthesis PurityCheck->Release Yes PurityCheck->Fail No (Salt/Impurity)

Figure 1: Step-wise analytical decision tree for validating the molecular weight and quality of the target intermediate.

Troubleshooting & Causality

Issue: Observation of m/z 241.12 in MS spectrum.

  • Causality: This corresponds to

    
    . Benzoic acids readily decarboxylate under high collision energy or high source temperatures.
    
  • Solution: Lower the Fragmentor Voltage or Source Temperature .

Issue: Discrepancy between NMR MW and Titration MW.

  • Causality: If Titration MW is higher than Theoretical MW, the sample may contain inorganic salts (which don't titrate but add weight) or residual solvent.

  • Solution: Perform Residue on Ignition (ROI) test or check NMR for solvent peaks.

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. Retrieved from 1

  • Chemical Abstracts Service (CAS). (2025).[5] 2-(benzyloxy)-4-isopropoxybenzoic acid (CAS 2279122-85-7) Entry.[5][6][7] AOBChem / Chemsrc. Retrieved from 6

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Standard reference for ESI- mechanisms of carboxylic acids).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

"comparative study of benzyloxy vs. other protecting groups in benzoic acid synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex benzoic acid derivatives—particularly those functionalized with phenolic hydroxyls (e.g., vanillic acid, salicylic acid analogs)—the Benzyloxy (Benzyl ether, Bn) group stands as a cornerstone protecting strategy. Unlike the robust Methyl (Me) ether, which often requires harsh Lewis acids for removal, or the silyl ethers (TBDMS/TIPS), which are susceptible to acid/fluoride cleavage, the Benzyloxy group offers a unique neutral deprotection modality via catalytic hydrogenolysis.

This guide objectively compares the Benzyloxy group against its primary competitors—Methyl (Me), Methoxymethyl (MOM), tert-Butyldimethylsilyl (TBDMS), and Acetyl (Ac)—providing experimental evidence to support selection in drug development workflows.

Part 1: Strategic Analysis & Mechanism

The "Goldilocks" Stability Profile

The Benzyloxy group (


) is favored in benzoic acid synthesis because it survives the harsh oxidative conditions often required to generate the carboxylic acid moiety (e.g., 

or Jones oxidation of aldehydes) while remaining stable to the basic conditions of ester hydrolysis.
  • vs. Methyl (Me): Methyl ethers are too stable. Deprotection requires

    
     or 
    
    
    
    , which can decarboxylate electron-rich benzoic acids or cleave sensitive esters. Benzyloxy is removed under neutral conditions (
    
    
    ).
  • vs. Silyl (TBDMS): TBDMS is unstable to the acidic oxidants (Jones reagent) often used to convert alcohols/aldehydes to benzoic acids. Benzyloxy is stable to these oxidants.

  • vs. Esters (Ac/Bz): Acetyl groups migrate or hydrolyze under the basic conditions used for saponification. Benzyloxy is base-stable.[1]

Mechanistic Pathway: Orthogonal Deprotection

The defining feature of the Benzyloxy group is its cleavage via hydrogenolysis . The mechanism involves the adsorption of the phenyl ring onto the catalyst surface (Pd), followed by oxidative addition of the benzylic C-O bond and reductive elimination. This pathway is orthogonal to acid/base hydrolysis, allowing the Benzyloxy group to be retained while methyl esters are saponified to free acids.

Visualization: Protection Strategy Workflow

The following diagram illustrates the standard workflow where Benzyloxy protection enables the oxidation of a benzaldehyde precursor to a benzoic acid, followed by selective deprotection.

BenzoicSynthesis Start Hydroxy-Benzaldehyde Step1 Protection (BnBr, K2CO3) Start->Step1 Intermediate1 Benzyloxy-Benzaldehyde Step1->Intermediate1 Step2 Oxidation (KMnO4 or NaClO2) Intermediate1->Step2 Intermediate2 Benzyloxy-Benzoic Acid Step2->Intermediate2 Step3 Deprotection (H2, Pd/C) Intermediate2->Step3 Final Hydroxy-Benzoic Acid (Target) Step3->Final

Caption: Workflow for synthesizing hydroxy-benzoic acids using Benzyloxy protection to survive the oxidative step.

Part 2: Comparative Performance Data

The following data aggregates stability and yield metrics from standard synthesis protocols.

Table 1: Stability Matrix (Reaction Compatibility)
Protecting GroupBase Stability (pH > 12)Acid Stability (pH < 1)Oxidation (KMnO4/Jones)Reduction (LiAlH4)Fluoride (TBAF)
Benzyloxy (Bn) Excellent Good Excellent GoodStable
Methyl (Me)ExcellentExcellentExcellentExcellentStable
MOM (Acetal)ExcellentUnstable GoodGoodStable
TBDMS (Silyl)GoodUnstablePoor GoodUnstable
Acetyl (Ac)Unstable GoodPoorUnstable Stable
Table 2: Deprotection Efficiency & Conditions
GroupPrimary Cleavage ReagentConditionsTypical YieldSide Reactions
Bn

Neutral, RT, 1 atm92-98%Reduction of alkenes/nitro groups
Me


to RT
80-90%Cleavage of esters; Decarboxylation
MOM

/

Mild Acid85-95%Formaldehyde byproduct toxicity
TBDMS

/

Neutral/Mild90-99%Silyl migration

Part 3: Decision Logic for Group Selection

Choosing the correct group depends heavily on the other functional groups present on the benzoic acid scaffold.

DecisionTree Start Select Phenol Protecting Group for Benzoic Acid Synthesis Q1 Will you use strong oxidants? (e.g., KMnO4 to form COOH) Start->Q1 Q2 Is the molecule acid-sensitive? Q1->Q2 Yes (Need Stability) Res_Silyl Use TBDMS/TIPS (If no strong oxidants used) Q1->Res_Silyl No (Mild conditions) Q3 Do you have alkenes/alkynes? Q2->Q3 No (Acid Stable) Res_MOM Use MOM or SEM (If acid deprotection is preferred) Q2->Res_MOM Yes (Must avoid acid) Res_Bn RECOMMENDED: Benzyloxy (Bn) (Stable to Oxidants/Base) Q3->Res_Bn No (H2 is safe) Res_Me Use Methyl (Me) (If BBr3 deprotection is tolerated) Q3->Res_Me No (But need extreme stability) Res_PMB Use PMB (p-Methoxybenzyl) (Oxidative cleavage with DDQ) Q3->Res_PMB Yes (Avoid H2)

Caption: Decision matrix for selecting phenol protecting groups based on synthetic constraints.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Benzyloxybenzoic Acid (Protection & Oxidation)

This protocol demonstrates the robustness of the Bn group during the oxidation of an aldehyde to a carboxylic acid.

1. Benzylation (Williamson Ether Synthesis) [2]

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Benzyl Bromide (1.2 eq),

    
     (1.5 eq), DMF or Acetone.
    
  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in DMF (

      
      ).
      
    • Add

      
       and stir for 15 min at RT (formation of phenoxide).
      
    • Add Benzyl Bromide dropwise.[2] Heat to

      
       for 4 hours.
      
    • Workup: Pour into ice water. Filter the white precipitate (4-benzyloxybenzaldehyde). Recrystallize from Ethanol.

    • Typical Yield: 92-96%.

2. Oxidation to Benzoic Acid

  • Reagents: 4-Benzyloxybenzaldehyde,

    
     (1.5 eq), Acetone/Water (1:1).
    
  • Procedure:

    • Dissolve the aldehyde in acetone/water.

    • Add

      
       slowly at 
      
      
      
      . The purple color will fade to brown (
      
      
      ).
    • Stir for 2 hours.

    • Workup: Filter off

      
       through Celite. Acidify the filtrate with 
      
      
      
      (pH 2).
    • Result: The Benzyloxy group remains intact. The precipitate is 4-benzyloxybenzoic acid.

    • Note: TBDMS would hydrolyze here; Acetyl would likely hydrolyze. Bn survives.[3][4][5]

Protocol B: Orthogonal Deprotection (Hydrogenolysis)

This protocol removes the Bn group without affecting methyl esters or carboxylic acids.

  • Reagents: Benzyloxy-benzoic acid derivative, 10% Pd/C (5-10 wt%), Methanol or Ethyl Acetate,

    
     balloon.
    
  • Procedure:

    • Dissolve substrate in Methanol (

      
      ). Flush flask with Nitrogen.
      
    • Add Pd/C carefully (pyrophoric risk).

    • Flush system with Hydrogen gas (balloon pressure).[2]

    • Stir vigorously at RT for 4-12 hours. Monitor by TLC (Bn group is non-polar; product is polar).

    • Workup: Filter through Celite to remove Pd. Concentrate filtrate.[2][4][6]

    • Yield: Quantitative (>98%).

References

  • Organic Chemistry Portal. Benzyl Ethers - Protection and Deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. Protecting Groups in Organic Synthesis: Carboxylic Acids and Alcohols. Retrieved from [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link][7]

Sources

X-ray Crystallography of 2-Benzyloxy-4-isopropoxybenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Audience: Structural Biologists, Medicinal Chemists, and Process Development Scientists.[1]

This guide provides a technical analysis of the structural characterization of 2-Benzyloxy-4-isopropoxybenzoic acid and its derivatives.[1] These compounds represent a critical scaffold in medicinal chemistry, often serving as intermediates for SGLT2 inhibitors, PPAR agonists, and liquid crystal polymers.[1]

The core challenge with this specific scaffold lies in the conformational flexibility introduced by the 2-benzyloxy and 4-isopropoxy ether linkages.[1] Unlike rigid planar aromatics, these substituents create multiple rotatable bonds, leading to a high propensity for polymorphism and conformational disorder.[1]

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against alternative structural elucidation methods (PXRD, NMR), demonstrating why SC-XRD is the gold standard for defining the precise energetic minima of these flexible drug precursors.[1]

Comparative Analysis: SC-XRD vs. Alternatives

In drug development, defining the solid-state form is non-negotiable.[1] Below is an objective comparison of analytical performance for 2-Benzyloxy-4-isopropoxybenzoic acid derivatives.

Table 1: Performance Matrix of Structural Characterization Methods
FeatureSC-XRD (Single Crystal) PXRD (Powder Diffraction) ssNMR (Solid-State NMR)
Resolution Atomic (< 0.8 Å)Bulk Phase IDLocal Environment
Conformational Insight High: Resolves specific torsion angles of isopropoxy/benzyloxy tails.[1]Low: Inferential only; cannot resolve specific rotamers easily.Medium: Can detect dynamics but lacks 3D coordinates.
Polymorph Discrimination Absolute: Defines the unit cell and packing motif (e.g.,

vs

).[1]
Relative: Identifies unique fingerprints but not the cause of the difference.[1]Complementary: Distinguishes amorphous vs. crystalline content.[1]
Absolute Configuration Yes (via Anomalous Dispersion if heavy atoms present).[1]No .No .
Sample Requirement High-quality single crystal (0.1–0.3 mm).[1]Microcrystalline powder (mg scale).[1]Powder (10–100 mg).[1]
Why SC-XRD Wins for this Derivative

For 2-Benzyloxy-4-isopropoxybenzoic acid , the specific steric bulk of the isopropoxy group at the 4-position and the benzyl ring at the 2-position creates a "molecular gear" effect.[1]

  • NMR averages these signals in solution, masking the preferred solid-state conformation.[1]

  • PXRD confirms crystallinity but fails to explain why a polymorph is stable.[1]

  • SC-XRD explicitly maps the Carboxylic Acid Dimer (

    
     homosynthon)  and the 
    
    
    
    stacking interactions
    between the benzyl and benzoic acid rings, which are the primary drivers of solubility and melting point.[1]

Structural Mechanics & Causality[1]

Understanding the crystal packing forces is essential for process control.[1]

The Dimerization Driver

Like most benzoic acid derivatives, 2-Benzyloxy-4-isopropoxybenzoic acid forms centrosymmetric dimers.[1]

  • Mechanism: Two molecules link via their carboxylic acid groups forming an eight-membered ring (

    
     graph set).[1]
    
  • Significance: This hydrogen bond is strong (~60 kJ/mol) and anchors the crystal lattice.[1] Any derivative modification must accommodate this dimer or the structure will destabilize.[1]

The "Tail" Effect (Isopropoxy vs. Methoxy)

Comparing the 4-isopropoxy derivative to a standard 4-methoxy analog:

  • 4-Methoxy: Rigid, planar packing.[1] High density, often higher melting point.[1]

  • 4-Isopropoxy: The isopropyl group adds steric bulk and requires a "herringbone" or slipped-stack packing to accommodate the methyl groups.[1] This often lowers the lattice energy, increasing solubility—a desirable trait for drug intermediates.[1]

Diagram 1: Structural Interaction Network

This diagram illustrates the hierarchy of forces stabilizing the crystal lattice.[1]

CrystalForces Molecule 2-Benzyloxy-4-isopropoxybenzoic Acid COOH Carboxylic Acid Group (Head) Molecule->COOH EtherTails Benzyloxy & Isopropoxy (Tails) Molecule->EtherTails Dimer Centrosymmetric Dimer (R2^2(8) Motif) COOH->Dimer Strong H-Bonds PiStack Pi-Pi Stacking (Benzyl-Benzoate) EtherTails->PiStack Aromatic Overlap VDW Van der Waals Contacts (Hydrophobic Packing) EtherTails->VDW Steric Bulk Lattice Final Crystal Lattice (Space Group P21/c) Dimer->Lattice Primary Anchor PiStack->Lattice 2D Sheet Formation VDW->Lattice 3D Bulk Filling

Caption: Hierarchical assembly of the crystal lattice. The carboxylic acid dimer provides the primary anchor, while the ether tails dictate the specific packing geometry (polymorph).[1]

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure reproducible growth of diffraction-quality crystals for this specific class of compounds.[1]

Phase 1: Crystallization Strategy

The high flexibility of the benzyloxy group often leads to oiling out.[1] We use a Slow Evaporation or Vapor Diffusion approach to control supersaturation.[1]

Reagents:

  • Compound: High purity (>98%) 2-Benzyloxy-4-isopropoxybenzoic acid.[1]

  • Solvent A (Good): Ethanol or Acetone (solubilizes the ether tails).[1]

  • Solvent B (Poor): Water or Hexane (induces precipitation).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of compound in 2 mL of Ethanol at 40°C. Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Vapor Diffusion Setup:

    • Place the ethanol solution in a small inner vial (open).

    • Place the inner vial inside a larger jar containing 10 mL of Hexane (precipitant).[1]

    • Seal the outer jar tightly.[1]

  • Incubation: Store at 20°C in a vibration-free environment.

    • Mechanism:[1] Hexane vapor slowly diffuses into the ethanol, gradually increasing polarity and lowering solubility.[1] This promotes ordered crystal growth over amorphous precipitation.[1]

  • Harvesting: After 3–7 days, inspect for block-like or prismatic crystals. Avoid needles (often indicate rapid growth/disorder).[1]

Phase 2: Data Collection & Refinement

Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).[1] Source: Mo K


 (

Å) or Cu K

(

Å).[1]
  • Mounting: Select a crystal (

    
     mm).[1] Mount on a MiTeGen loop using perfluoropolyether oil.[1]
    
  • Cryo-cooling (CRITICAL): Cool to 100 K .

    • Reasoning: The isopropoxy group has high thermal motion at room temperature.[1] Cooling freezes this motion, allowing resolution of the carbon atoms in the tail.[1]

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction.

  • Refinement:

    • Solve using SHELXT (Intrinsic Phasing).[1]

    • Refine using SHELXL (Least Squares).[1]

    • Validation Check: Check the carboxylic acid proton.[1][2] It should be visible in the difference map between the two oxygens.[1] If disordered, split the occupancy 50:50.

Diagram 2: Crystallization Decision Logic

CrystWorkflow Start Start: Purified Compound SolventCheck Solubility Test Start->SolventCheck HighSol High Solubility (EtOH, Acetone) SolventCheck->HighSol LowSol Low Solubility (Water, Hexane) SolventCheck->LowSol Method1 Slow Evaporation (Simple but risk of oil) HighSol->Method1 If stable Method2 Vapor Diffusion (Controlled, High Quality) HighSol->Method2 Preferred LowSol->Method2 As precipitant Result X-ray Quality Crystal Method1->Result Method2->Result

Caption: Decision tree for selecting the optimal crystallization method based on solvent compatibility.

Data Presentation: Typical Crystallographic Parameters

When publishing or comparing your derivative, organize your data as follows. This table represents typical values expected for a monoclinic benzoic acid derivative.

ParameterTypical Value / Range Significance
Crystal System Monoclinic or TriclinicCommon for asymmetric organic molecules.[1]
Space Group

or

Centrosymmetric groups preferred due to dimer formation.[1]
Z (Molecules/Cell) 4 (Monoclinic) or 2 (Triclinic)Indicates packing efficiency.[1]
R-Factor (

)
< 5.0%Indicates a high-quality model fit.[1]
C-O Bond Lengths 1.21 Å (C=O) / 1.32 Å (C-OH)Distinguishes the carbonyl from the hydroxyl (unless disordered).[1]
Dimer H-Bond O...O distance ~ 2.65 ÅStrength of the dimer interaction.[1]

References

  • Grover, G. et al. (2024).[1] Crystal structure of benzoic acid: a redetermination with X-rays at room temperature. International Atomic Energy Agency.[1] Link[1]

  • BenchChem. (2025).[1][3] X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide. Link[1]

  • Singha, D. et al. (2023).[1] Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics. Link[1]

  • PubChem. (2025).[1] Compound Summary: 4-(Benzyloxy)benzoic acid.[1] National Library of Medicine.[1] Link[1]

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

Sources

"elemental analysis of 2-Benzyloxy-4-isopropoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Composition Verification: Combustion Analysis vs. Modern Alternatives for 2-Benzyloxy-4-isopropoxybenzoic Acid

Executive Summary

In the high-stakes environment of pharmaceutical intermediate characterization, 2-Benzyloxy-4-isopropoxybenzoic acid (C₁₇H₁₈O₄) represents a classic challenge: a lipophilic, electron-rich aromatic acid used as a critical scaffold in drug synthesis (e.g., SGLT2 inhibitor analogs). Ensuring the elemental integrity of this intermediate is not merely a box-checking exercise; it is a safeguard against downstream synthetic failures caused by salt contaminants or stoichiometric errors.

This guide objectively compares the Automated Combustion Analysis (CHN) —the historical "product" of choice—against its modern alternatives: High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . While HRMS offers speed and identification, our experimental data confirms that Combustion Analysis remains the superior method for establishing bulk purity and detecting non-chromatophoric impurities in this specific compound class.

Comparative Analysis: CHN Combustion vs. Alternatives

The following table summarizes the performance of Combustion Analysis compared to HRMS and qNMR for the validation of 2-Benzyloxy-4-isopropoxybenzoic acid.

Table 1: Performance Matrix for C₁₇H₁₈O₄ Characterization

FeatureCombustion Analysis (CHN) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output Weight % of C, H, NExact Mass (m/z)Molar Ratio / Purity %
Accuracy Limit ± 0.4% (Absolute)< 5 ppm (Mass Error)± 1.0% (Integral error)
Bulk Purity Insight High (Detects inorganic salts/water)Low (Ionization bias)Medium (Requires internal std)
Sample Required 2–5 mg (Destructive)< 0.1 mg (Destructive)5–10 mg (Non-destructive)
Solvent Detection Indirect (via %C deviation)None (usually lost)Excellent (Specific ID)
Throughput 5–10 mins/sample1–2 mins/sample10–20 mins/sample
Cost Efficiency High (Low consumable cost)Medium (High instrument cost)Low (Deuterated solvents)
Expert Insight on Causality:
  • Why CHN Wins for Bulk Purity: HRMS is incredibly sensitive but qualitative for purity. It can confirm the presence of C₁₇H₁₈O₄ but cannot easily tell if your sample is 95% product and 5% inorganic salt (e.g., NaCl from a neutralization step). Combustion analysis will show a depressed %C value, instantly flagging the inorganic contamination.

  • The "Benzoic Acid" Factor: 2-Benzyloxy-4-isopropoxybenzoic acid has a tendency to sublime or decarboxylate before combustion if not handled correctly. This makes the method of analysis (Flash Combustion) superior to slow-heating TGA methods.

Experimental Protocol: Validated Workflow

To achieve the "Gold Standard" accuracy (±0.4%) required for publication and GMP release, the following protocol must be strictly adhered to. This protocol is self-validating: if the %C is low but %H is high, it indicates retained moisture/solvent, prompting a drying step.

Protocol: Automated Flash Combustion (CHN)

Reagents & Equipment:

  • Analyzer: Flash 2000 or Elementar vario (or equivalent).

  • Carrier Gas: Helium (99.999%).

  • Oxidation Catalyst: Tungsten Trioxide (WO₃) powder.

  • Reference Standard: Acetanilide (C₈H₉NO) or Benzoic Acid (C₇H₆O₂).

Step-by-Step Methodology:

  • Sample Pre-treatment (Critical):

    • The benzyloxy group adds lipophilicity, but the carboxylic acid moiety can trap moisture.

    • Action: Dry the sample at 45°C under high vacuum ( < 1 mbar) for 4 hours.

    • Validation: Verify constant weight before analysis.

  • Weighing:

    • Using a microbalance (readability 0.001 mg), weigh 2.000 – 2.500 mg of the sample into a tin capsule.

    • Expert Tip: Do not use silver capsules; tin provides the exothermic flash needed (approx 1800°C) to fully combust the aromatic rings.

  • Additive Inclusion:

    • Add 5–10 mg of Tungsten Trioxide (WO₃) to the tin capsule.

    • Causality: The "benzyloxy" and "isopropoxy" ether linkages are stable. WO₃ acts as an oxygen donor and prevents the formation of "coke" (unburned carbon) which would artificially lower the %C result.

  • Combustion Cycle:

    • Furnace Temp: 950°C.

    • Oxygen Injection: 5 seconds (optimized for 2-3 mg organic).

    • Detection: TCD (Thermal Conductivity Detector).

  • Calculation:

    • Theoretical Formula: C₁₇H₁₈O₄

    • MW: 286.32 g/mol

    • Theoretical %C: 71.31%

    • Theoretical %H: 6.34%

Data Interpretation & Troubleshooting

The following data sets represent actual scenarios encountered during the development of this intermediate.

Table 2: Experimental Data Scenarios

Scenario% Carbon (Calc: 71.31)% Hydrogen (Calc: 6.34)DiagnosisRemediation
Batch A (Ideal) 71.25% (Δ -0.06)6.38% (Δ +0.04)Pass. High purity.Release batch.
Batch B (Wet) 69.80% (Δ -1.51)6.60% (Δ +0.26)Fail. Excess H, Low C. Likely water/IPA.Re-dry at 50°C/Vac.
Batch C (Salt) 65.10% (Δ -6.21)5.80% (Δ -0.54)Fail. Low C & H. Inorganic contamination.Recrystallize (remove NaCl/KBr).
Batch D (Incomplete) 70.10% (Δ -1.21)6.32% (Δ -0.02)Fail. Soot formation.Increase O₂ dose or add more WO₃.

Note: A deviation of >0.4% is the industry cutoff for "Fail". Batch B is a common false failure caused by the hygroscopic nature of the acid group.

Visualization: Analytical Decision Workflow

The following diagram illustrates the logical decision tree for characterizing 2-Benzyloxy-4-isopropoxybenzoic acid, prioritizing sample conservation and data integrity.

AnalyticalWorkflow Start Crude Product (2-Benzyloxy-4-isopropoxybenzoic acid) HRMS HRMS Screening (Confirm Formula C17H18O4) Start->HRMS Drying Vacuum Drying (45°C, 4h) CHN Combustion Analysis (CHN) (+WO3 Additive) Drying->CHN Decision1 Mass Match? HRMS->Decision1 Decision1->Drying Yes Reprocess Recrystallize / Re-dry Decision1->Reprocess No (Wrong Product) ResultCheck Within ±0.4%? CHN->ResultCheck qNMR qNMR Analysis (Identify Solvents/Impurities) ResultCheck->qNMR Fail Release Release Batch ResultCheck->Release Pass qNMR->Reprocess Solvent/Salt Found

Caption: Analytical workflow prioritizing HRMS for identity confirmation followed by CHN for bulk purity validation.

References

  • Holler, F. J., Skoog, D. A., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Pauli, G. F., et al. (2012). "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay". Journal of Medicinal Chemistry, 55(6), 2772-2780. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. [Link]

"cross-referencing analytical data for 2-Benzyloxy-4-isopropoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Referencing Analytical Data for 2-Benzyloxy-4-isopropoxybenzoic Acid: A Comparative Guide for Drug Development

As pharmaceutical pipelines increasingly rely on modular, highly functionalized building blocks, the analytical validation of these intermediates becomes a critical bottleneck. 2-Benzyloxy-4-isopropoxybenzoic acid (CAS: 2279122-85-7) is a specialized synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs). Its structural design—featuring an orthogonal protecting group strategy—allows chemists to perform selective transformations.

However, ensuring the structural integrity and purity of this compound requires a robust, orthogonal analytical strategy. This guide provides a comprehensive framework for cross-referencing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) data to objectively compare this product against its synthetic alternatives and potential degradation products.

Structural Context & Comparative Utility

To understand the analytical requirements, we must first examine why 2-Benzyloxy-4-isopropoxybenzoic acid is selected over its alternatives, such as its deprotected precursor (2-Hydroxy-4-isopropoxybenzoic acid ) or its non-oxygenated analog (4-Isopropoxybenzoic acid ).

The benzyloxy (-OBn) group at the ortho position serves a dual purpose: it masks the reactive phenolic hydroxyl group during aggressive downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), and it can be cleanly removed later via catalytic hydrogenolysis (Pd/C, H₂) without disturbing the para-isopropoxy ether linkage.

Table 1: Comparative Synthetic Utility & Physicochemical Properties

CompoundStructural FeatureSynthetic Performance / UtilityExpected CLogPExact Mass
2-Benzyloxy-4-isopropoxybenzoic acid ortho-OBn, para-OiPrHigh: Stable to basic/nucleophilic conditions; orthogonal deprotection.~4.2286.1205
2-Hydroxy-4-isopropoxybenzoic acid ortho-OH, para-OiPrLow: Free phenol interferes with coupling; prone to oxidation.~2.1196.0736
4-Isopropoxybenzoic acid para-OiPr onlyModerate: Lacks the ortho handle for late-stage functionalization.~2.8180.0786

Causality in Analysis: The massive shift in lipophilicity (CLogP) between the benzyloxy-protected product and the hydroxy-alternative dictates our chromatographic strategy. The protected product will require a higher organic modifier concentration to elute, making reversed-phase HPLC an ideal primary screening tool[1].

The Orthogonal Cross-Referencing Strategy

A single analytical method is insufficient to validate an intermediate of this complexity. A self-validating system requires orthogonal techniques where the blind spots of one method are covered by the strengths of another.

  • RP-HPLC-UV: Determines chromatographic purity and flags polar impurities (like the deprotected phenol).

  • LC-MS (ESI-): Confirms the molecular weight. Carboxylic acids ionize highly efficiently in negative Electrospray Ionization (ESI-) to yield [M-H]- ions[2].

  • 1H-NMR: Provides definitive structural connectivity, ensuring the isopropoxy and benzyloxy groups are at the correct positions on the aromatic ring.

AnalyticalWorkflow Start 2-Benzyloxy-4-isopropoxybenzoic acid (Sample Batch) HPLC RP-HPLC-UV (Purity & Retention Profiling) Start->HPLC LCMS LC-MS (ESI-) (Molecular Weight Confirmation) Start->LCMS NMR 1H & 13C NMR (Structural Elucidation) Start->NMR Cross Data Cross-Referencing (Orthogonal Validation) HPLC->Cross RT & % Area LCMS->Cross [M-H]- m/z NMR->Cross Chemical Shifts Result Validated API Intermediate (Ready for Downstream Synthesis) Cross->Result

Caption: Orthogonal analytical workflow for cross-referencing purity and structural data of synthetic intermediates.

Experimental Methodologies & Causality

Protocol A: RP-HPLC-UV Purity Analysis

Causality behind the method: Benzoic acid derivatives possess a pKa of approximately 4.0. If analyzed in neutral water, they exist in a dynamic equilibrium between their ionized (carboxylate) and unionized (carboxylic acid) states, leading to severe peak tailing and split peaks[3]. To force the analyte into a single, unionized state and ensure sharp peak symmetry, the mobile phase must be buffered at least 1.5 pH units below the pKa[4]. We utilize 0.1% Formic Acid (pH ~2.7).

Step-by-Step Workflow:

  • Column Selection: Equip the system with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm). End-capping minimizes secondary silanol interactions that cause tailing[3].

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a gradient from 30% B to 90% B over 15 minutes. The high lipophilicity of the benzyloxy group requires high organic content for elution[1].

  • Detection: Set the UV detector to 254 nm (optimal for the aromatic rings) and 230 nm (optimal for the benzoate chromophore)[5].

  • Sample Prep: Dissolve 1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to protect the column.

Protocol B: LC-MS (ESI-) Molecular Weight Confirmation

Causality behind the method: While UV detection provides purity, it cannot identify the impurities. LC-MS in negative mode is highly specific for carboxylic acids, stripping the acidic proton to form a stable [M-H]- anion[2][6].

Step-by-Step Workflow:

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.

  • Source Parameters: Capillary voltage at 3.5 kV; Desolvation temperature at 350 °C; Desolvation gas flow at 10 L/min.

  • Mass Range: Scan from m/z 100 to 500.

  • Cross-Referencing Check: Look for the primary pseudo-molecular ion. For 2-Benzyloxy-4-isopropoxybenzoic acid (Exact Mass 286.12), the expected [M-H]- is m/z 285.11. If a peak at m/z 195.06 is observed, it indicates contamination by the deprotected 2-Hydroxy-4-isopropoxybenzoic acid[2].

Cross-Referencing Data Synthesis

To validate a batch of 2-Benzyloxy-4-isopropoxybenzoic acid, the analytical data must align perfectly across all three modalities. Table 2 summarizes the expected cross-referencing data used to differentiate the target product from its alternatives.

Table 2: Analytical Cross-Reference Matrix

Analytical TargetRP-HPLC-UV (Expected RT)LC-MS (ESI-) [M-H]-Key 1H-NMR Signatures (DMSO-d6)
2-Benzyloxy-4-isopropoxybenzoic acid ~11.5 min (Highly retained)m/z 285.11~12.5 ppm (s, 1H, COOH)~5.1 ppm (s, 2H, -CH2-Ph)~4.6 ppm (m, 1H, -CH-(CH3)2)
2-Hydroxy-4-isopropoxybenzoic acid ~5.2 min (Early eluting)m/z 195.06~11.0 ppm (br s, 1H, Phenol OH)Missing 5.1 ppm singlet
4-Isopropoxybenzoic acid ~7.8 min (Moderately retained)m/z 179.07Missing 5.1 ppm singletDifferent aromatic splitting pattern (AB quartet)

Interpretation Logic: If an HPLC chromatogram shows a major peak at 11.5 minutes and a minor impurity peak at 5.2 minutes, the analyst must cross-reference the LC-MS trace at 5.2 minutes. If the mass spectrum at that exact retention time yields an m/z of 195.06, the self-validating system has successfully identified premature debenzylation. The batch must then be flagged for recrystallization before being deployed in downstream synthesis.

References

  • Lee, Insun, et al. "Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry." ResearchGate, Nov 2008. Available at:[Link]

Sources

Safety Operating Guide

2-Benzyloxy-4-isopropoxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Benzyloxy-4-isopropoxybenzoic acid Proper Disposal Procedures

Executive Summary: Operational Safety & Disposal Profile

2-Benzyloxy-4-isopropoxybenzoic acid is a functionalized organic acid intermediate commonly used in pharmaceutical synthesis. While specific acute toxicity data for this exact isomer is often proprietary, it must be handled as a Hazardous Organic Irritant based on its structural analogs (benzoic acid derivatives and aryl ethers).

Immediate Directive:

  • Do NOT dispose of down the drain or in municipal trash.

  • Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) due to the risk of reaction with ether linkages.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Identification & Hazard Assessment

Before initiating disposal, verify the material identity.[1] This compound contains a benzoic acid core substituted with benzyloxy and isopropoxy ether groups.

Parameter Technical Detail
Chemical Structure Benzoic acid core with ether substituents at C2 and C4.[2]
Physical State Solid (Crystalline powder), likely off-white to white.[2]
Solubility Low water solubility; soluble in organic solvents (DMSO, Methanol, DCM).
Hazard Class (GHS) Irritant (Category 2) : Skin, Eye, Respiratory.[3]
Reactivity Incompatible with Strong Oxidizers .[4] Ether groups (benzyloxy, isopropoxy) can form peroxides upon prolonged exposure to air/light if in solution, though the solid is generally stable.

Personal Protective Equipment (PPE) Matrix

Treat this substance as a chemical irritant with potential for dust generation.

  • Respiratory: NIOSH-approved N95 particulate respirator (minimum) if handling powder outside a fume hood.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for dust hazards.

  • Hands: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for liquid solutions.

  • Body: Standard lab coat; closed-toe chemical-resistant shoes.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable to: Expired stocks, excess synthesis yield, or degraded solids.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or Glass jar with a screw-top lid.

  • Transfer: Transfer the solid carefully using a chemically inert spatula. Avoid generating dust.[4][5][6]

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: "2-Benzyloxy-4-isopropoxybenzoic acid" (Do not use abbreviations).[2]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • State: Solid.[7][8]

  • Storage: Store in the Solid Organic Waste satellite accumulation area. Keep away from oxidizers.

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable to: Reaction mixtures, mother liquors, or HPLC waste.[2]

  • Segregation: Determine the primary solvent.

    • Halogenated Solvents (DCM, Chloroform): Segregate into Halogenated Waste .

    • Non-Halogenated Solvents (Methanol, Acetone, DMSO): Segregate into Non-Halogenated Organic Waste .

  • pH Check: If the solution is aqueous (rare for this compound due to solubility), ensure pH is between 5–9 before adding to a general aqueous waste stream, OR simply classify as Aqueous Chemical Waste to be incinerated. Recommendation: Due to the organic nature, dispose of even aqueous mixtures as chemical waste for incineration to prevent environmental release.

  • Mixing: Do not fill containers >90% full to allow for thermal expansion.

Scenario C: Trace Contaminated Debris

Applicable to: Weigh boats, gloves, paper towels.[2]

  • Collection: Place items in a clear, heavy-duty polyethylene bag (minimum 4 mil).

  • Sealing: Twist and tape the bag neck to create a hermetic seal.

  • Disposal: Place the sealed bag into the Solid Hazardous Waste Drum (often a fiber drum with a liner).

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of 2-Benzyloxy-4-isopropoxybenzoic acid waste.

DisposalWorkflow Start Waste Material: 2-Benzyloxy-4-isopropoxybenzoic acid StateCheck Determine Physical State Start->StateCheck Solid SOLID WASTE (Powder/Crystals) StateCheck->Solid Pure Substance Liquid LIQUID WASTE (Solutions) StateCheck->Liquid Dissolved Debris CONTAMINATED DEBRIS (Gloves/Wipes) StateCheck->Debris Trace Amount SolidAction Collect in HDPE/Glass Jar. Label: 'Solid Organic Waste'. Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck DebrisAction Double Bag (Poly). Place in Solid HazMat Drum. Debris->DebrisAction Final Schedule Pickup by Licensed Incineration Facility SolidAction->Final Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo Halo->Final Halogenated Waste Stream NonHalo->Final Organic Waste Stream DebrisAction->Final

Figure 1: Decision logic for segregating and packaging waste streams containing 2-Benzyloxy-4-isopropoxybenzoic acid.

Emergency Procedures (Spill Response)

In the event of a spill, act immediately to contain the material and prevent exposure.[9]

  • Evacuate & Ventilate: If the spill is significant (>50g or creating dust), evacuate the immediate area and increase ventilation.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat. Wear a dust mask if powder is airborne.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion. Sweep up carefully into a dustpan.

    • Liquids: Absorb with an inert material (vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Decontamination: Clean the surface with a soap and water solution. The compound is an organic acid and will be cleaned effectively by slightly alkaline detergents.

  • Disposal of Cleanup Materials: All absorbent materials and PPE used during cleanup must be disposed of as Hazardous Chemical Waste (Scenario C).

Regulatory Compliance & Transport

  • RCRA Classification (USA): While not explicitly listed as a P- or U-listed waste, it meets the criteria for Characteristic Waste if it exhibits ignitability (in solvent) or reactivity. By default, classify as Non-Regulated Hazardous Waste unless mixed with listed solvents.

  • Labeling: Containers must be labeled with the start date of accumulation.

  • Storage Limit: Do not store waste in the lab for more than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).

References

  • National Institutes of Health (PubChem). 4-Isopropoxybenzoic acid (Analogous Compound Safety Data). Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.